molecular formula C9H7BrN2O2 B1507145 2-(7-Bromo-1H-indazol-3-yl)acetic acid CAS No. 944899-28-9

2-(7-Bromo-1H-indazol-3-yl)acetic acid

Cat. No.: B1507145
CAS No.: 944899-28-9
M. Wt: 255.07 g/mol
InChI Key: HXCQKIZTKCSVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Bromo-1H-indazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Bromo-1H-indazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(7-bromo-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-7(4-8(13)14)11-12-9(5)6/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCQKIZTKCSVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723439
Record name (7-Bromo-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-28-9
Record name 7-Bromo-1H-indazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944899-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Bromo-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(7-Bromo-1H-indazol-3-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed mechanistic insights, and highlight its strategic importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular Attributes of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a bifunctional molecule featuring a bromine-substituted indazole core and an acetic acid side chain. This unique combination of a privileged heterocyclic scaffold and a versatile functional group for amide coupling makes it a valuable intermediate for creating diverse chemical libraries for drug screening.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is fundamental for its effective use in synthesis and drug design.

PropertyValueSource/Comment
CAS Number 944899-28-9[1][2][3]
Molecular Formula C₉H₇BrN₂O₂[1][2][3]
Molecular Weight 255.07 g/mol [1][2][3]
Appearance White to off-white solid (predicted)General appearance of similar compounds
Melting Point Not experimentally determined in searched literature. For reference, 7-Bromo-1H-indazole has a melting point of 126-130 °C.[4]The acetic acid moiety will likely alter the melting point significantly.
pKa Not experimentally determined. Predicted to be around 3.5-4.5.Based on the pKa of acetic acid and the electron-withdrawing nature of the indazole ring. 3-acetyl-1H-Indazole-1-acetic acid has a predicted pKa of 3.54.[5]
Solubility Expected to be soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in water.General solubility characteristics of similar carboxylic acids.
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1][2][3]

Synthesis and Reactivity: A Strategic Perspective

Proposed Synthetic Pathway

A logical approach involves a multi-step sequence starting from a readily available substituted aniline. The key steps would be the regioselective bromination, diazotization, and subsequent cyclization to form the indazole ring, followed by the introduction of the acetic acid side chain.

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 2-Bromo-6-methyl-3-nitroaniline A->B  Bromination  (e.g., NBS, H₂SO₄) C 2-Bromo-6-methylaniline B->C  Reduction  (e.g., SnCl₂, HCl) D Ethyl 2-(7-bromo-1H-indazol-3-yl)acetate C->D  Diazotization & Cyclization  (e.g., NaNO₂, HCl, then ethyl acetoacetate) E 2-(7-Bromo-1H-indazol-3-yl)acetic acid D->E  Hydrolysis  (e.g., LiOH, H₂O/THF)

Figure 1: Proposed synthetic pathway for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Causality Behind Experimental Choices:

  • Bromination: The regioselective bromination of the aniline derivative at the position ortho to the nitro group and para to the methyl group is a critical step. The choice of N-bromosuccinimide (NBS) in sulfuric acid is based on its effectiveness in similar systems, providing good control over the position of bromination.[6]

  • Reduction: The reduction of the nitro group to an amine is a standard transformation, with tin(II) chloride in hydrochloric acid being a reliable and high-yielding method.

  • Diazotization and Cyclization: The formation of the indazole ring from the resulting aniline is a classic reaction. Diazotization with sodium nitrite in an acidic medium, followed by an intramolecular cyclization, is a common and effective strategy. The use of ethyl acetoacetate as the cyclization partner would introduce the desired acetic acid ester moiety at the 3-position.

  • Hydrolysis: The final step is a simple ester hydrolysis to yield the target carboxylic acid. Lithium hydroxide in a mixture of water and an organic solvent like THF is a mild and efficient method for this transformation.

Chemical Reactivity

The chemical reactivity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is dictated by its three key functional components: the indazole N-H, the C7-bromo substituent, and the carboxylic acid group.

  • N-H of the Indazole Ring: The nitrogen of the pyrazole ring can be alkylated or arylated to introduce further diversity. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

  • C7-Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions. It can readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position. This is particularly important for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Carboxylic Acid Group: The acetic acid moiety is an ideal functional group for forming amide bonds. This allows for the straightforward coupling of the indazole core to a variety of amines, including complex fragments and pharmacophores, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Reactivity_Diagram Core 2-(7-Bromo-1H-indazol-3-yl)acetic acid N_Alkylation N-Alkylation/Arylation Core->N_Alkylation R-X, Base Suzuki_Coupling Suzuki-Miyaura Coupling (C-C bond formation) Core->Suzuki_Coupling R-B(OH)₂, Pd catalyst Amide_Coupling Amide Bond Formation Core->Amide_Coupling R-NH₂, Coupling agent IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF_kappaB NF-κB Activation TRAF6->NF_kappaB Inflammation Inflammatory Response NF_kappaB->Inflammation Inhibitor Indazole-based IRAK-4 Inhibitor Inhibitor->IRAK4

Figure 3: Simplified IRAK-4 signaling pathway and the point of intervention for indazole-based inhibitors.

Intermediate in the Synthesis of Antiviral Agents

Substituted indazoles are also important components of antiviral drugs. For instance, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV capsid inhibitor. [7][8][9]This highlights the broader utility of 7-bromo-indazole derivatives in the development of therapeutics beyond kinase inhibition.

Safety and Handling

As with all laboratory chemicals, 2-(7-Bromo-1H-indazol-3-yl)acetic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). [1][2]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection). [1][2] Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a strategically important building block for drug discovery and development. Its combination of a privileged indazole scaffold, a versatile carboxylic acid functional group, and a reactive bromine handle makes it an ideal starting material for the synthesis of diverse libraries of compounds targeting a wide range of biological targets, most notably protein kinases. The synthetic accessibility and the potential for straightforward chemical modification ensure that this compound will continue to be a valuable tool for medicinal chemists in their quest for novel and effective therapeutics.

References

  • Current time information in Pasuruan, ID.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]

  • A comprehensive review on IRAK-4 inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. Available at: [Link]

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid - Lead Sciences. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Available at: [Link]

  • (PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

  • Acetic acid, bromo- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • 7-bromo-1h-indazol-3-amine (C7H6BrN3) - PubChemLite. Available at: [Link]

  • Methyl 7-bromo-1h-indazole-3-carboxylate (C9H7BrN2O2) - PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of the Indazole Scaffold and the Imperative for Unambiguous Characterization

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to approved drugs for oncology (e.g., Pazopanib, Axitinib) and other therapeutic areas.[3][4] The subject of this guide, 2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 944899-28-9), is a functionalized derivative representing a key synthon or potential active pharmaceutical ingredient (API).[5]

In the rigorous landscape of drug discovery and development, the precise structural characterization of such a molecule is not merely an academic exercise; it is a critical prerequisite for establishing intellectual property, ensuring batch-to-batch consistency, understanding structure-activity relationships (SAR), and fulfilling stringent regulatory requirements. Any ambiguity in the substitution pattern—for instance, mistaking the 7-bromo isomer for a 4-, 5-, or 6-bromo equivalent—can lead to failed clinical trials, wasted resources, and compromised patient safety.

This document outlines a systematic, multi-technique workflow designed to provide irrefutable proof of structure for 2-(7-Bromo-1H-indazol-3-yl)acetic acid. The logic presented herein moves from foundational mass and compositional analysis to the intricate details of atomic connectivity, demonstrating how each piece of data corroborates the others in a self-validating analytical system.

Foundational Analysis: Molecular Formula and Isotopic Signature Verification

The first step in any structural elucidation is to confirm the elemental composition and molecular weight. For a halogenated compound, this step offers a unique internal validation through isotopic pattern analysis.

Core Technique: High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: We select High-Resolution Mass Spectrometry (HRMS) over standard-resolution MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique elemental formula, thereby distinguishing the target molecule from other potential isomers or impurities with the same nominal mass. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft ionization nature, which is ideal for preserving the molecular ion of polar molecules like carboxylic acids.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in a 50:50 solution of acetonitrile and deionized water containing 0.1% formic acid (for positive ion mode, [M+H]+) or 0.1% ammonium hydroxide (for negative ion mode, [M-H]-).

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer calibrated according to the manufacturer's specifications.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

Anticipated Data & Interpretation

The most telling feature will be the distinctive isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic M and M+2 peak pattern of nearly equal intensity for any bromine-containing fragment, providing definitive evidence for the presence of a single bromine atom.

Table 1: Predicted HRMS Data for C₉H₇BrN₂O₂

Ion Adduct Calculated m/z Observed m/z (Expected) Isotopic Peak (Relative to M) Calculated m/z (Isotopic)
[M-H]⁻ (⁷⁹Br) 253.96722 ~253.9672 [M-H]⁻ -
[M-H]⁻ (⁸¹Br) 255.96517 ~255.9652 [M+2-H]⁻ -
[M+H]⁺ (⁷⁹Br) 254.98178 ~254.9818 [M+H]⁺ -

| [M+H]⁺ (⁸¹Br) | 256.97973 | ~256.9797 | [M+2+H]⁺ | - |

This initial HRMS analysis confirms the molecular formula and the presence of one bromine atom, laying a trustworthy foundation for the more detailed spectroscopic analysis to follow.

Definitive Connectivity Analysis: A Multi-dimensional NMR Approach

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise atomic connectivity and definitively establish the isomeric structure.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve the polar carboxylic acid and for its property of slowing the exchange rate of labile protons (N-H and O-H), often allowing them to be observed as distinct, albeit broad, signals.[7]

  • Instrumentation: All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • Experiments to be Performed: ¹H, ¹³C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

¹H NMR Analysis: Mapping the Proton Environment

The ¹H NMR spectrum provides the first detailed view of the molecule's electronic environment and proton-proton coupling network.

Anticipated ¹H NMR Data and Interpretation:

  • Aromatic Region (δ 7.0-8.0 ppm): The key to identifying the 7-bromo substitution lies here. We expect three aromatic protons. The proton at C6 (H-6) will be ortho to the bromine at C7 and meta to the proton at C4. The proton at C5 (H-5) will be ortho to both H-4 and H-6. The proton at C4 (H-4) will be ortho to H-5 and meta to H-6. This arrangement will give rise to a distinct set of coupled signals, likely a triplet (or pseudo-triplet) for H-5 and two doublets (or doublet of doublets) for H-4 and H-6.

  • Aliphatic Region (δ ~3.9 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and not coupled to any other protons, so they will appear as a sharp singlet.

  • Labile Protons (δ > 12 ppm): The carboxylic acid proton (-COOH) and the indazole N-H proton are expected to appear as broad singlets at a high chemical shift in DMSO-d₆. Their exact position can vary with concentration and temperature.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4 ~7.70 d ~8.0 Ortho coupling to H-5.
H-5 ~7.15 t ~8.0 Ortho coupling to both H-4 and H-6.
H-6 ~7.40 d ~8.0 Ortho coupling to H-5.
-CH₂- ~3.90 s - Isolated methylene group.
N-H ~13.2 br s - Indazole N-H proton.

| O-H | ~12.5 | br s | - | Carboxylic acid proton. |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical nature (sp², sp³, carbonyl, etc.).

Anticipated ¹³C NMR Data and Interpretation:

  • Total Signals: Nine distinct carbon signals are expected.

  • Carbonyl Carbon: The carboxylic acid carbonyl (-COOH) will be the most downfield signal, typically > 170 ppm.

  • Aromatic/Heteroaromatic Carbons: Seven signals are expected in the range of ~110-145 ppm. The carbon directly attached to bromine (C-7) will be significantly shielded compared to its non-brominated counterparts and can be identified by its lower chemical shift (~115 ppm).

  • Aliphatic Carbon: The methylene carbon (-CH₂-) will appear as a single peak in the aliphatic region, typically ~30-40 ppm.

2D NMR: Unambiguous Confirmation via HMBC

While 1D NMR provides strong evidence, 2D correlation experiments like HMBC are required for irrefutable proof. HMBC reveals correlations between protons and carbons that are two or three bonds apart, allowing us to piece the molecular puzzle together. The HSQC experiment is run first to confirm all direct one-bond C-H correlations.

The Causality of HMBC in Proving the Structure: The HMBC spectrum is the ultimate arbiter. It allows us to "walk" across the molecule by observing long-range couplings. For the 2-(7-Bromo-1H-indazol-3-yl)acetic acid structure, several key correlations are diagnostic:

  • Placement of the Acetic Acid Group: The methylene protons (-CH₂) must show a correlation to the C3 carbon of the indazole ring. This is the single most important correlation to confirm the side chain's position. Correlations to C3a and the carbonyl carbon will also be observed.

  • Confirmation of the 7-Bromo Position: The proton H-6, whose assignment is confirmed by its coupling pattern in the ¹H spectrum, will show a crucial HMBC correlation to the carbon at position 7 (C-7). Since C-7 has no attached proton, this correlation is unambiguous. Furthermore, H-4 will show correlations to C-7a and C-5, but critically, not to C-7. This absence of correlation is as powerful as the presence of one.

Caption: Key HMBC correlations confirming the molecular structure.

Table 3: Diagnostic HMBC Correlations for Structure Validation

Proton(s) Observed Carbon Correlations (²JCH, ³JCH) Structural Significance
-CH₂- C3, C3a, COOH Confirms the acetic acid moiety is attached to C3.
H-4 C3, C5, C7a Establishes the connectivity of the upper portion of the benzene ring.

| H-6 | C4, C5, C7, C7a | The C7 correlation is definitive proof of the 7-bromo substitution pattern. |

Conclusion: Synthesis of Evidence

The structural elucidation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is achieved through a logical and hierarchical application of modern analytical techniques.

  • HRMS unequivocally established the correct molecular formula (C₉H₇BrN₂O₂) and confirmed the presence of a single bromine atom via its characteristic isotopic pattern.

  • ¹H and ¹³C NMR provided a detailed map of the proton and carbon environments, with the aromatic proton coupling patterns strongly suggesting the 7-bromo substitution.

  • HSQC and HMBC provided the final, irrefutable proof. The HMBC correlation from the side-chain methylene protons to C3 locked in the position of the acetic acid group, while the correlation between H-6 and the non-protonated C-7 carbon unambiguously confirmed the position of the bromine atom.

Each piece of data cross-validates the others, culminating in the confident assignment of the structure. This rigorous, evidence-based approach is essential for advancing chemical entities through the drug development pipeline, ensuring both scientific integrity and regulatory compliance.

References

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

  • ResearchGate. (2023). Structure of our indazole derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]

  • ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • White Rose Research Online. (2020). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • PubChem. (n.d.). 7-bromo-1h-indazol-3-amine. [Link]

  • PubChem. (n.d.). 3-bromo-1h-indazol-7-amine. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Physicochemical and Biological Properties of Omipalisib (GSK2126458)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for research and drug development professionals. The CAS number 944899-28-9 provided in the initial query is associated with 2-(7-BROMO-1H-INDAZOL-3-YL)ACETIC ACID. However, the scope and depth of the requested guide strongly suggest an interest in the well-characterized clinical candidate, Omipalisib (GSK2126458), which has the CAS number 1086062-66-9. This guide will focus on Omipalisib.

Introduction

Omipalisib, also known as GSK2126458, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Developed by GlaxoSmithKline, it has been the subject of extensive preclinical and clinical investigation for the treatment of various solid tumors and idiopathic pulmonary fibrosis.[3][6] Its mechanism of action targets a critical signaling pathway often dysregulated in cancer and fibrotic diseases, making it a compound of significant interest to the scientific community.[1][2][6] This guide provides a comprehensive overview of the physical and chemical properties of Omipalisib, its biological activity, and key experimental methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Structure

Omipalisib is a pyridylsulfonamide derivative with the chemical name 2,4-difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide.[6]

PropertyValueSource
Molecular Formula C25H17F2N5O3S[6][7]
Molecular Weight 505.50 g/mol [8][9]
CAS Number 1086062-66-9[6][9]
Appearance Light yellow solid powder[7]
Solubility Profile

The solubility of Omipalisib is a critical parameter for its formulation and in vitro experimental design.

SolventMaximum ConcentrationNotesSource
DMSO10.11 mg/mL (20 mM)
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (4.95 mM)For in vivo formulation.[7]

Expert Insight: The poor aqueous solubility of many kinase inhibitors, including Omipalisib, necessitates the use of organic solvents like DMSO for in vitro stock solutions. For in vivo studies, co-solvent systems are often required to achieve the desired concentration and bioavailability. The provided formulation is a common starting point for preclinical animal studies.

Thermal and Spectroscopic Data
PropertyValueSource
Melting Point 187-189 °C[7]
Boiling Point (Predicted) 715.6 ± 70.0 °C at 760 mmHg[7]
Flash Point (Predicted) 386.6 ± 35.7 °C[7]

Note: Experimental spectral data such as 1H-NMR and LC-MS are often provided by commercial suppliers and are crucial for confirming the identity and purity of the compound.[8]

Biological Activity and Mechanism of Action

Omipalisib is a highly potent inhibitor of all PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2).[9][10] This dual inhibition is significant as the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[11]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTORC1, leading to the promotion of protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC1 mTORC2 mTORC2 Omipalisib->mTORC2 mTORC2->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

In Vitro Potency

Omipalisib demonstrates picomolar to low nanomolar potency against PI3K isoforms and mTOR complexes in cell-free assays.

TargetKi (nM)Source
p110α0.019[8][9]
p110β0.13[8][9]
p110δ0.024[8][9]
p110γ0.06[8][9]
mTORC10.18[8][9]
mTORC20.3[8][9]

Omipalisib also potently inhibits common activating mutants of p110α found in human cancers.[8] In cellular assays, it effectively reduces the phosphorylation of AKT (pAkt-S473), a key downstream marker of PI3K activity, with IC50 values in the sub-nanomolar range.[8] This potent cellular activity translates to the inhibition of cell proliferation across a broad panel of cancer cell lines, often inducing a G1 cell cycle arrest.[8]

Experimental Methodologies

The following protocols are representative of the types of assays used to characterize the activity of Omipalisib.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the potency of inhibitors against purified enzymes.

Principle: The assay measures the enzymatic activity of a PI3K isoform by detecting the production of PIP3 from PIP2. The detection is based on the fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-GST antibody (binds to GST-tagged kinase) and an allophycocyanin (APC)-labeled PIP3 detector protein.

Workflow:

HTRF_Workflow Start Start Dispense_Cmpd Dispense Omipalisib (or DMSO control) to 384-well plate Start->Dispense_Cmpd Add_Enzyme Add PI3K Enzyme Dispense_Cmpd->Add_Enzyme Preincubation Pre-incubate (15 min, RT) Add_Enzyme->Preincubation Add_Substrate Add Substrate Mix (PIP2 + ATP) Preincubation->Add_Substrate Incubation Incubate (1 hr, RT) Add_Substrate->Incubation Quench Quench Reaction Incubation->Quench Add_Detection Add Detection Reagents (Eu-Ab + APC-Detector) Quench->Add_Detection Final_Incubation Incubate in Dark (1 hr, RT) Add_Detection->Final_Incubation Read_Plate Read HTRF Signal (Ex: 330nm, Em: 620/665nm) Final_Incubation->Read_Plate End End Read_Plate->End

Sources

An In-depth Technical Guide to the Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds. Among the various substituted indazoles, 2-(7-Bromo-1H-indazol-3-yl)acetic acid stands out as a key intermediate for the synthesis of potent therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs. The presence of the bromine atom at the 7-position provides a handle for further structural diversification through cross-coupling reactions, while the acetic acid moiety at the 3-position is crucial for interacting with specific biological targets.

This comprehensive technical guide provides a detailed and scientifically robust pathway for the synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters for a successful and scalable synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-(7-Bromo-1H-indazol-3-yl)acetic acid ( 1 ), suggests a disconnection at the C3-carbon bond, leading back to the core heterocyclic structure, 7-Bromo-1H-indazole ( 2 ). The acetic acid side chain can be introduced through the alkylation of a suitable precursor.

A plausible forward synthesis, therefore, involves two key stages:

  • Formation of the 7-Bromo-1H-indazole core: This can be efficiently achieved from a readily available starting material, 7-amino-1H-indazole, via a Sandmeyer reaction. This classic transformation provides a reliable method for the introduction of a bromine atom onto the aromatic ring.

  • Functionalization at the C3 position: The introduction of the acetic acid moiety at the C3 position of the indazole ring is the pivotal step. Direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. To ensure regioselectivity at the C3 position, a protecting group strategy is employed. The indazole nitrogen will be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, which directs the subsequent alkylation to the desired C3 position. The alkylation with an ethyl haloacetate, followed by deprotection and hydrolysis, will yield the final product.

This two-step approach offers a clear and controllable route to the target molecule, utilizing well-established and scalable chemical transformations.

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 7-Bromo-1H-indazole cluster_step2 Step 2: C3-Functionalization and Hydrolysis 7-Amino-1H-indazole 7-Amino-1H-indazole 7-Bromo-1H-indazole 7-Bromo-1H-indazole 7-Amino-1H-indazole->7-Bromo-1H-indazole   NaNO2, HBr, CuBr    (Sandmeyer Reaction) N-Boc-7-Bromo-1H-indazole N-Boc-7-Bromo-1H-indazole 7-Bromo-1H-indazole->N-Boc-7-Bromo-1H-indazole   (Boc)2O, DMAP, THF    Ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate Ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate N-Boc-7-Bromo-1H-indazole->Ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate   1. n-BuLi, THF, -78 °C      2. BrCH2COOEt    Ethyl (7-Bromo-1H-indazol-3-yl)acetate Ethyl (7-Bromo-1H-indazol-3-yl)acetate Ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate->Ethyl (7-Bromo-1H-indazol-3-yl)acetate   TFA, CH2Cl2    2-(7-Bromo-1H-indazol-3-yl)acetic acid 2-(7-Bromo-1H-indazol-3-yl)acetic acid Ethyl (7-Bromo-1H-indazol-3-yl)acetate->2-(7-Bromo-1H-indazol-3-yl)acetic acid   LiOH, THF/H2O   

Caption: Overall synthetic route for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Part 1: Synthesis of 7-Bromo-1H-indazole

The synthesis of the indazole core is achieved through a Sandmeyer reaction, a robust method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[1]

Reaction Mechanism and Rationale

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (7-amino-1H-indazole) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Halogenation: The diazonium salt is then treated with a copper(I) halide (cuprous bromide in this case), which catalyzes the replacement of the diazonium group with a bromide atom, liberating nitrogen gas.

The choice of the Sandmeyer reaction is predicated on its high efficiency and functional group tolerance for this specific transformation.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Amino-1H-indazole133.1410.0 g75.1 mmol
Hydrobromic acid (48%)80.9175 mL-
Sodium nitrite69.005.7 g82.6 mmol
Cuprous bromide143.4511.8 g82.3 mmol
Deionized water18.02As needed-
Ethyl acetate88.11As needed-
Saturated NaHCO₃ soln.-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 7-amino-1H-indazole (10.0 g, 75.1 mmol) and 48% hydrobromic acid (75 mL).

  • Cool the resulting suspension to -5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (5.7 g, 82.6 mmol) in deionized water (20 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of 7-amino-1H-indazole in HBr over a period of 30 minutes, ensuring the temperature is maintained below 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • In another flask, dissolve cuprous bromide (11.8 g, 82.3 mmol) in 48% hydrobromic acid (30 mL) and cool the solution to 0 °C.

  • Add the cold diazonium salt solution to the cuprous bromide solution portion-wise over 30 minutes, controlling the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Bromo-1H-indazole as a solid.

Expected Yield: 60-70%

Part 2: Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

This part of the synthesis involves the regioselective introduction of the acetic acid moiety at the C3 position of the 7-Bromo-1H-indazole core.

Mechanism and Rationale for C3-Functionalization

Direct alkylation of 1H-indazoles typically occurs at the N1 or N2 positions due to the higher nucleophilicity of the nitrogen atoms. To achieve C3-alkylation, a two-step strategy is employed:

  • N-Protection: The indazole is first protected with a tert-butyloxycarbonyl (Boc) group. This serves two purposes: it prevents N-alkylation and it acidifies the C3 proton, facilitating its removal by a strong base.

  • Directed Lithiation and Alkylation: The N-Boc protected indazole is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. This selectively deprotonates the C3 position to form a lithiated intermediate. This intermediate is a potent nucleophile that readily reacts with an electrophile, in this case, ethyl bromoacetate, to form the C-C bond at the desired position.

  • Deprotection and Hydrolysis: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid), followed by the hydrolysis of the ethyl ester to the carboxylic acid using a base like lithium hydroxide.

This directed metalation approach provides excellent regioselectivity for the C3-alkylation.

Experimental Protocol

Step 2a: N-Boc Protection of 7-Bromo-1H-indazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Bromo-1H-indazole197.0310.0 g50.7 mmol
Di-tert-butyl dicarbonate ((Boc)₂O)218.2513.3 g60.9 mmol
4-(Dimethylamino)pyridine (DMAP)122.170.62 g5.1 mmol
Tetrahydrofuran (THF), anhydrous72.11150 mL-

Procedure:

  • To a solution of 7-Bromo-1H-indazole (10.0 g, 50.7 mmol) in anhydrous THF (150 mL) in a 250 mL round-bottom flask, add di-tert-butyl dicarbonate (13.3 g, 60.9 mmol) and DMAP (0.62 g, 5.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL), wash with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-7-Bromo-1H-indazole, which can often be used in the next step without further purification.

Expected Yield: >95%

Step 2b: C3-Alkylation of N-Boc-7-Bromo-1H-indazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-7-Bromo-1H-indazole297.1315.0 g50.5 mmol
n-Butyllithium (2.5 M in hexanes)64.0622.2 mL55.5 mmol
Ethyl bromoacetate167.006.7 mL60.6 mmol
Tetrahydrofuran (THF), anhydrous72.11200 mL-

Procedure:

  • To a solution of N-Boc-7-Bromo-1H-indazole (15.0 g, 50.5 mmol) in anhydrous THF (200 mL) in a 500 mL three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.5 M in hexanes, 22.2 mL, 55.5 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Add ethyl bromoacetate (6.7 mL, 60.6 mmol) dropwise, and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate.

Expected Yield: 50-60%

Step 2c: Deprotection and Hydrolysis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate383.2210.0 g26.1 mmol
Trifluoroacetic acid (TFA)114.0220 mL-
Dichloromethane (DCM)84.9380 mL-
Lithium hydroxide monohydrate41.962.2 g52.2 mmol
Tetrahydrofuran (THF)72.1150 mL-
Deionized water18.0250 mL-
1 M HCl-As needed-

Procedure:

  • Deprotection: Dissolve ethyl (N-Boc-7-Bromo-1H-indazol-3-yl)acetate (10.0 g, 26.1 mmol) in dichloromethane (80 mL) and add trifluoroacetic acid (20 mL). Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: To the crude ethyl (7-Bromo-1H-indazol-3-yl)acetate, add THF (50 mL) and a solution of lithium hydroxide monohydrate (2.2 g, 52.2 mmol) in water (50 mL).

  • Stir the mixture at room temperature for 4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Expected Yield: 80-90% (from the ester)

Characterization Data

The final product and key intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Considerations

  • Hydrobromic acid and Trifluoroacetic acid: Are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium: Is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Ethyl bromoacetate: Is a lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Sodium nitrite: Is an oxidizing agent and is toxic if ingested.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. By employing a strategic Sandmeyer reaction for the formation of the indazole core and a regioselective C3-alkylation via a directed metalation approach, this protocol ensures high yields and purity of the final product. The insights into the reaction mechanisms and the detailed experimental procedures will enable researchers and drug development professionals to confidently synthesize this valuable intermediate for their research and development endeavors.

References

  • ChemicalBook. (n.d.).7-Bromo-1H-indazole synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.).C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • National Center for Biotechnology Information. (n.d.).Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central.
  • Google Patents. (n.d.).US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • DiVA portal. (2024, January 12). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Retrieved from [Link]

  • ChemRxiv. (2024, April 30).Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • ResearchGate. (2025, July 30).Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.

Sources

The Multifaceted Biological Activities of Bromo-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Indazole Scaffold

The indazole core, a bicyclic heteroaromatic system, has long been a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. The introduction of a bromine atom to this scaffold further modulates its physicochemical properties, often enhancing binding affinities and metabolic stability, thereby unlocking a diverse range of biological activities. This guide provides an in-depth exploration of the significant therapeutic potential of bromo-indazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols to facilitate further investigation in this promising area of drug discovery.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1][2] These compounds often target key signaling pathways that are dysregulated in cancer, including those involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of bromo-indazole derivatives are frequently attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit key enzymes involved in cancer progression, such as protein kinases.

One of the primary mechanisms by which these compounds exert their cytotoxic effects is through the induction of the intrinsic apoptotic pathway.[3] This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[3] Consequently, a cascade of events is triggered, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[3]

Furthermore, several bromo-indazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

  • Polo-like kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a critical player in cell division.[4] Bromo-indazole derivatives have been shown to inhibit PLK4, leading to mitotic defects and ultimately, cell death.[5] The inhibition of PLK4 can also lead to the accumulation of its downstream protein SAS-6, confirming the disruption of this signaling pathway.[4]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are pivotal in tumor growth, angiogenesis, and metastasis.[6] Bromo-indazole derivatives have demonstrated the ability to inhibit both EGFR and VEGFR, thereby blocking downstream signaling cascades that promote cancer progression.[7][8]

The ability of bromo-indazole derivatives to target multiple facets of cancer biology, from inducing apoptosis to inhibiting key kinases, underscores their potential as versatile and effective anticancer agents.

Quantitative Analysis of Anticancer Activity

The anticancer potency of bromo-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23[3]
A549 (Lung Cancer)1.15[3]
HepG2 (Liver Cancer)0.80[1]
MCF-7 (Breast Cancer)0.34[1]
6o K562 (Leukemia)5.15[2]
A549 (Lung Cancer)>10[2]
PC-3 (Prostate Cancer)>10[2]
HepG2 (Liver Cancer)7.56[2]
C05 IMR-32 (Neuroblastoma)0.948[4]
MCF-7 (Breast Cancer)0.979[4]
H460 (Lung Cancer)1.679[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for the in vitro screening of anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-indazole derivatives in culture medium. After the 24-hour incubation, replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway Visualization

apoptosis_pathway cluster_extracellular Extracellular cluster_cellular Cellular Response BromoIndazole Bromo-Indazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BromoIndazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) BromoIndazole->Bcl2 Inhibits MitoPotential ↓ Mitochondrial Membrane Potential ROS->MitoPotential Bax Bax (Pro-apoptotic) MitoPotential->Bax Caspase3 Cleaved Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction by bromo-indazole derivatives.

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Bromo-indazole derivatives have shown significant promise in this area, exhibiting potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][9]

Mechanism of Action: Disrupting Bacterial Cell Division

A key target for the antibacterial action of bromo-indazole derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a bacterial homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming the Z-ring at the site of cytokinesis. Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death. Bromo-indazole derivatives have been identified as effective inhibitors of FtsZ, making them an attractive class of compounds for the development of new antibiotics.[10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of bromo-indazole derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
9 Streptococcus pyogenes4[3]
12 Penicillin-resistant Staphylococcus aureus- (256-fold more potent than 3-MBA)[3]
18 Penicillin-resistant Staphylococcus aureus- (256-fold more potent than 3-MBA)[3]
M6 Staphylococcus aureus3.90[11]
Bacillus cereus3.90[11]
Salmonella enteritidis3.90[11]
Saccharomyces cerevisiae1.95[11]
Candida tropicalis1.95[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the bromo-indazole derivative in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow Visualization

mic_workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Bromo-Indazole Derivative Start->PrepDilutions Inoculate Inoculate 96-well Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory and Neurological Activities: Modulating Key Signaling Pathways

Beyond their impressive anticancer and antimicrobial properties, bromo-indazole derivatives have also demonstrated significant potential in modulating inflammatory and neurological pathways.

Anti-inflammatory Effects: Targeting Enzymes of the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Bromo-indazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade. Some indazole derivatives have been found to be selective inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.[12][13][14][15][16] While direct evidence for bromo-indazole derivatives as potent COX-2 inhibitors is still emerging, the broader class of indazoles has been explored for this activity.[17][18][19][20][21] The inhibition of these enzymes can lead to a reduction in the production of pro-inflammatory signaling molecules, thereby mitigating the inflammatory response.

Neurological Applications: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

In the central nervous system, nitric oxide (NO) acts as a neurotransmitter. However, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases. Bromo-indazole derivatives have been identified as potent and selective inhibitors of nNOS, offering a therapeutic strategy for conditions characterized by excessive NO production. By inhibiting nNOS, these compounds can help to restore normal neuronal function and protect against neurotoxicity.

Experimental Protocol: nNOS Inhibition Assay (Colorimetric)

This assay measures the activity of nNOS by quantifying the amount of nitric oxide produced.

Principle: nNOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is then converted to nitrite, which can be detected colorimetrically using the Griess reagent.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing nNOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, calmodulin) in a suitable buffer.

  • Inhibitor Addition: Add the bromo-indazole derivative at various concentrations to the reaction mixture. Include a control without the inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate or a key cofactor. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction, for example, by adding a zinc sulfate solution to precipitate proteins.

  • Nitrite Detection: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate. Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Color Development: Allow the color to develop for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of nNOS inhibition for each concentration of the bromo-indazole derivative to calculate the IC50 value.

IV. Structure-Activity Relationships (SAR) and Future Directions

The biological activity of bromo-indazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, the position of the bromine atom on the indazole ring, as well as the nature and position of other substituents, can significantly influence their interaction with biological targets.[4]

Future research in this field should focus on:

  • Elucidating detailed mechanisms of action: While significant progress has been made, a deeper understanding of the specific molecular interactions between bromo-indazole derivatives and their targets is needed.

  • Optimizing pharmacokinetic properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful translation into clinical candidates.

  • Exploring novel therapeutic applications: The diverse biological activities of bromo-indazole derivatives suggest that their therapeutic potential may extend beyond the areas covered in this guide.

V. Conclusion

Bromo-indazole derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key pathways in cancer, infectious diseases, inflammation, and neurological disorders positions them as valuable leads for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Sources

A Strategic Guide to Unveiling the Mechanism of Action of 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Hypothetical Kinase-Targeted Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold for a multitude of biologically active agents.[1][2] The novel compound, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, represents a promising yet uncharacterized chemical entity. This guide presents a comprehensive, phased research strategy to elucidate its potential mechanism of action. Based on the well-established precedent of indazole derivatives as potent kinase inhibitors, we hypothesize that 2-(7-Bromo-1H-indazol-3-yl)acetic acid functions by targeting one or more protein kinases.[1][3] This document provides a detailed roadmap for drug development professionals, outlining a logical progression of experiments from initial in silico screening and target identification to rigorous cellular and biophysical validation. Each proposed step is accompanied by detailed protocols and the underlying scientific rationale, ensuring a self-validating and robust investigatory workflow.

Introduction: The Promise of the Indazole Scaffold

Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in drug discovery due to their wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] Several successful therapeutic agents, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its value in targeting key regulators of cellular signaling.[1] The subject of this guide, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, is a novel molecule whose biological activity remains to be determined. The presence of the indazole scaffold, coupled with an acetic acid moiety, suggests a potential for interaction with specific biological targets, making it a compelling candidate for further investigation.

A Foundational Hypothesis: Kinase Inhibition as a Primary Mechanism

Given the prevalence of indazole derivatives as kinase inhibitors, a logical starting point for the investigation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is to hypothesize that it functions as an inhibitor of one or more protein kinases.[1][3] Kinases are a large family of enzymes that play critical roles in virtually all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The general structure of many kinase inhibitors often involves a heterocyclic core that can interact with the ATP-binding pocket of the kinase. The indazole ring system is well-suited for this role. This guide will therefore focus on a systematic approach to identify and validate the potential kinase targets of this compound.

Phase 1: Target Discovery and Initial Validation

The initial phase of the investigation is designed to broadly survey the landscape of potential kinase targets and to validate any initial "hits" through direct binding assays. This phase combines computational and experimental approaches to efficiently narrow down the field of potential targets.

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can be employed to predict potential protein targets for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.[7][8] This approach leverages the known three-dimensional structures of kinases and the chemical properties of the compound to predict binding affinity.

Experimental Protocol: Molecular Docking and Virtual Screening

  • Ligand Preparation: Generate a 3D conformation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid and assign appropriate atomic charges.

  • Target Library Preparation: Compile a library of 3D structures of the human kinome from the Protein Data Bank (PDB).

  • Molecular Docking: Utilize software such as AutoDock or Schrödinger's Glide to dock the compound into the ATP-binding site of each kinase in the library.[9]

  • Scoring and Ranking: Score the predicted binding poses based on the calculated binding free energy and rank the potential kinase targets.

  • Analysis: Analyze the top-ranking kinase-ligand complexes to identify potential key interactions, such as hydrogen bonds and hydrophobic contacts.

Broad-Spectrum Kinase Panel Screening

The predictions from in silico screening should be followed by a broad experimental screen against a panel of purified kinases. This provides direct evidence of inhibitory activity and can reveal unexpected targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Preparation: In a 384-well plate, add the purified kinase, the kinase-specific substrate, and a buffer containing MgCl2.

  • Compound Addition: Add 2-(7-Bromo-1H-indazol-3-yl)acetic acid at a fixed concentration (e.g., 10 µM) to the assay wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[10]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the controls.

Parameter Description
Compound Concentration 10 µM
Number of Kinases >400
Assay Format 384-well plate
Detection Method Luminescence
Direct Binding Affinity Determination

For the top "hits" identified in the kinase panel screen, it is crucial to confirm direct physical interaction and to quantify the binding affinity. Biophysical techniques such as Surface Plasmon Resonance (SPR) are ideal for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified "hit" kinase onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid over the chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 2: Cellular and Functional Characterization

Once a primary kinase target has been identified and validated, the next phase is to determine if 2-(7-Bromo-1H-indazol-3-yl)acetic acid can engage the target in a cellular context and elicit a functional response.

Target Engagement in a Cellular Environment

A critical step is to confirm that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to be dependent on the target kinase) with 2-(7-Bromo-1H-indazol-3-yl)acetic acid or a vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Target Detection: Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

  • Data Analysis: A compound that binds to the target kinase will stabilize it, leading to a higher melting temperature compared to the vehicle-treated control.

Modulation of Downstream Signaling

If the compound inhibits the target kinase, it should also inhibit the phosphorylation of its downstream substrates. This can be assessed by Western blotting.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation.

Phenotypic Assays

The ultimate goal is to determine if target engagement and pathway modulation translate into a relevant cellular phenotype, such as inhibition of cancer cell proliferation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells that are known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours).

  • Viability Measurement: Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Path Forward

To provide a clear overview of the proposed research plan, the following diagrams illustrate the hypothesized signaling pathway and the overall experimental workflow.

G cluster_0 Hypothesized Signaling Pathway 2-(7-Bromo-1H-indazol-3-yl)acetic acid 2-(7-Bromo-1H-indazol-3-yl)acetic acid Target Kinase Target Kinase 2-(7-Bromo-1H-indazol-3-yl)acetic acid->Target Kinase Inhibition Phosphorylated Substrate Phosphorylated Substrate Target Kinase->Phosphorylated Substrate Phosphorylation Downstream Substrate Downstream Substrate Downstream Substrate->Phosphorylated Substrate Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Phosphorylated Substrate->Cellular Response (e.g., Proliferation)

Caption: Hypothesized mechanism of action.

G In Silico Screening In Silico Screening Kinase Panel Screen Kinase Panel Screen In Silico Screening->Kinase Panel Screen Direct Binding Assay (SPR) Direct Binding Assay (SPR) Kinase Panel Screen->Direct Binding Assay (SPR) Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Direct Binding Assay (SPR)->Cellular Target Engagement (CETSA) Downstream Signaling (Western Blot) Downstream Signaling (Western Blot) Cellular Target Engagement (CETSA)->Downstream Signaling (Western Blot) Phenotypic Assay (Cell Viability) Phenotypic Assay (Cell Viability) Downstream Signaling (Western Blot)->Phenotypic Assay (Cell Viability)

Caption: Phased experimental workflow.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the potential mechanism of action of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, based on the strong precedent for indazole derivatives as kinase inhibitors. By following this phased strategy, researchers can efficiently identify and validate the molecular target(s) of this novel compound, characterize its effects in a cellular context, and establish a clear understanding of its therapeutic potential. Positive outcomes from this research plan would pave the way for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and pharmacokinetic studies. The successful execution of this strategy will not only unravel the biological function of a new chemical entity but also contribute to the broader field of kinase-targeted drug discovery.

References

  • Structures of kinase inhibitors containing an indazole moiety. ResearchGate. Available at: [Link].

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link].

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link].

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link].

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].

  • Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link].

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link].

  • Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. ResearchGate. Available at: [Link].

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link].

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link].

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. Available at: [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link].

  • Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link].

  • Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link].

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link].

  • How to Approach Machine Learning-based Prediction of Drug/Compound-Target Interactions. bioRxiv. Available at: [Link].

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link].

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. Available at: [Link].

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. Available at: [Link].

Sources

A Comprehensive Technical Guide to 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to applications in oncology, neurology, and infectious diseases.[2] Within this important class of molecules, 2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 944899-28-9) has emerged as a critical intermediate, providing a versatile platform for the synthesis of complex pharmaceutical agents.[3] The strategic placement of the bromo and acetic acid functionalities allows for a wide range of subsequent chemical modifications, making it a valuable tool for drug discovery programs. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the development of next-generation therapeutics.

Core Synthesis and Mechanistic Considerations

The synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is a multi-step process that begins with the formation of the core 7-bromo-1H-indazole ring, followed by the introduction of the acetic acid moiety at the C3 position.

Part 1: Synthesis of the 7-Bromo-1H-indazole Core

A common and effective method for the synthesis of 7-bromo-1H-indazole is through the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction.[4] This classic transformation in organic chemistry provides a reliable route to the brominated indazole scaffold.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole [4]

  • Diazotization: 7-Aminoindazole is dissolved in concentrated hydrobromic acid and water, then cooled to -10 °C.[4]

  • A solution of sodium nitrite in water is prepared and slowly added to the 7-aminoindazole solution, followed by the portion-wise addition of solid sodium nitrite. The reaction is stirred at -5°C.[4]

  • Sandmeyer Reaction: A solution of cuprous bromide in concentrated hydrobromic acid is added dropwise to the reaction mixture.[4]

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.[4]

  • Workup: The reaction is neutralized with a saturated solution of sodium bicarbonate, diluted with water, and filtered.[4]

  • The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 7-bromo-1H-indazole.[4]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures (-10 to -5 °C) to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Cuprous Bromide: Cuprous bromide acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

Part 2: C3-Alkylation to Introduce the Acetic Acid Moiety

With the 7-bromo-1H-indazole core in hand, the next critical step is the regioselective alkylation at the C3 position. This is typically achieved by deprotonation of the indazole followed by reaction with a suitable electrophile, in this case, an ethyl bromoacetate, and subsequent hydrolysis of the ester.

Proposed Experimental Protocol: Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

  • Deprotonation: To a solution of 7-bromo-1H-indazole in a suitable aprotic solvent such as DMF, a strong base like sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

  • Alkylation: Ethyl bromoacetate is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude ethyl 2-(7-bromo-1H-indazol-3-yl)acetate is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of THF and water, and a base such as lithium hydroxide or sodium hydroxide is added. The reaction is stirred at room temperature until completion (monitored by TLC).[5]

  • Acidification and Isolation: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with a strong acid like HCl, leading to the precipitation of the desired product. The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(7-bromo-1H-indazol-3-yl)acetic acid.[5]

Self-Validating System:

  • The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding to the next step.

  • The final product's identity and purity should be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: 7-Bromo-1H-indazole Synthesis cluster_part2 Part 2: C3-Alkylation and Hydrolysis 7-Aminoindazole 7-Aminoindazole Diazonium_Salt Diazonium Salt Intermediate 7-Aminoindazole->Diazonium_Salt 1. NaNO2, HBr 2. CuBr 7-Bromo-1H-indazole 7-Bromo-1H-indazole Diazonium_Salt->7-Bromo-1H-indazole 7-Bromo-1H-indazole_2 7-Bromo-1H-indazole Indazole_Anion Indazole Anion 7-Bromo-1H-indazole_2->Indazole_Anion NaH, DMF Ester_Intermediate Ethyl 2-(7-bromo-1H- indazol-3-yl)acetate Indazole_Anion->Ester_Intermediate BrCH2COOEt Final_Product 2-(7-Bromo-1H-indazol-3-yl)acetic acid Ester_Intermediate->Final_Product 1. LiOH, H2O 2. HCl

Caption: Synthetic pathway for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Physicochemical and Spectroscopic Properties

PropertyValue
CAS Number 944899-28-9[3]
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Appearance Expected to be an off-white to pale yellow solid
Storage Sealed in dry, 2-8°C[3]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the indazole ring system, the carbonyl carbon of the carboxylic acid, and the methylene carbon.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Biological Significance and Applications in Drug Discovery

While 2-(7-bromo-1H-indazol-3-yl)acetic acid itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial building block in the synthesis of potent and selective therapeutic agents. Its utility lies in the ability to further functionalize both the carboxylic acid group and the bromo-substituted aromatic ring.

As a Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] Several potent PARP inhibitors feature an indazole carboxamide scaffold.[7] The carboxylic acid functionality of 2-(7-bromo-1H-indazol-3-yl)acetic acid can be readily converted to an amide, which is a key pharmacophore for interaction with the PARP enzyme.

As an Intermediate for Cannabinoid Receptor Modulators

The endocannabinoid system, particularly the CB1 receptor, is a target for the treatment of various conditions, including pain, inflammation, and neurological disorders.[5][8] Indazole-based compounds have been extensively explored as potent cannabinoid receptor modulators.[9] The 7-bromo-1H-indazole core provides a scaffold that can be elaborated into complex molecules with high affinity and selectivity for the CB1 receptor.[5] The bromo group at the 7-position can be utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity and modulate the pharmacological properties of the final compounds.

Logical Relationship Diagram

Logical_Relationship Core_Intermediate 2-(7-Bromo-1H-indazol-3-yl)acetic acid Amide_Formation Amide Formation Core_Intermediate->Amide_Formation Functionalization of -COOH group Cross_Coupling Cross-Coupling (e.g., Suzuki) Core_Intermediate->Cross_Coupling Functionalization of -Br group PARP_Inhibitors PARP Inhibitors (e.g., Niraparib analogs) Amide_Formation->PARP_Inhibitors CB1_Modulators CB1 Receptor Modulators Cross_Coupling->CB1_Modulators

Caption: Role as an intermediate in drug discovery.

Conclusion

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a high-value intermediate in the field of medicinal chemistry. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The true power of this molecule lies in its versatility as a building block, enabling the efficient construction of complex drug candidates targeting critical enzymes and receptors, such as PARP and the CB1 receptor. As the demand for novel and effective therapeutics continues to grow, the importance of key intermediates like 2-(7-bromo-1H-indazol-3-yl)acetic acid in streamlining the drug discovery and development process cannot be overstated.

References

  • Asad, N.; Lyons, M.; Muniz-Machado, S.; Burns, J. M.; Gupton, B. F.; Klumpp, D.; Jin, L.; El-Kattan, Y. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules2024, 29, 2705.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Asad, N.; Lyons, M.; Muniz-Machado, S.; Burns, J. M.; Gupton, B. F.; Klumpp, D.; Jin, L.; El-Kattan, Y. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Cambridge: Cambridge Open Engage; 2024; This content is a preprint and has not been peer-reviewed.
  • Wang, Y.; et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021, 11, 15675-15687.
  • Indazole derivatives. Google Patents.
  • Jones, P.; et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J. Med. Chem., 2009, 52 (22), pp 7170–7185.
  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases. ResearchGate. URL: [Link]

  • Zhang, H.; et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med. Chem., 2025, 16, 1234-1245.
  • Keating, T. A.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem., 2021, 17, 2011–2023.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. URL: [Link]

  • In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. bioRxiv. URL: [Link]

  • Asad, N.; et al. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. URL: [Link]

  • Li, Y.; et al. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 2019, 24(1), 123.
  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. URL: [Link]

  • Laprairie, R. B.; et al. Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules. Front. Pharmacol., 2022, 13:963897.

Sources

The Indazole Acetic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole ring, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The addition of an acetic acid moiety to this scaffold gives rise to the indazole acetic acid class of molecules, which have demonstrated significant therapeutic potential across diverse pathological conditions. This technical guide provides an in-depth exploration of the discovery and history of indazole acetic acid compounds, detailing their synthesis, mechanisms of action, and the development of key therapeutic agents. We will delve into the foundational chemistry that enabled the creation of these compounds and examine the scientific rationale behind their application in oncology and ophthalmology, with a focus on the landmark drugs lonidamine and bendazac.

Historical Perspective: From the Indazole Ring to a Therapeutic Scaffold

The journey of indazole acetic acid compounds begins with the discovery of the indazole ring itself. In 1883, Emil Fischer first synthesized the indazole core, laying the groundwork for future exploration of its chemical and biological properties.[1] However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be realized. A pivotal moment in the history of this class of compounds was the development of a reliable method for the synthesis of indazole-3-carboxylic acid. In 1952, H.R. Snyder and colleagues published a method for preparing this key intermediate from isatin.[2][3] This development was crucial as indazole-3-carboxylic acid serves as a versatile starting material for a wide array of N-substituted indazole derivatives, including the acetic acid analogues.[2][4]

While the precise first synthesis of an indazole acetic acid is not prominently documented, the exploration of indazole derivatives for various biological activities intensified throughout the 1960s and 70s.[5] This era of medicinal chemistry research saw the investigation of numerous heterocyclic compounds for anti-inflammatory, analgesic, and other therapeutic effects. It was within this context that the unique properties of the indazole acetic acid scaffold were likely first observed, leading to the development of specific compounds with clinical applications.

Key Therapeutic Compounds and Their Mechanisms of Action

Two indazole acetic acid derivatives, lonidamine and bendazac, stand out for their clinical significance and have paved the way for further research into this compound class.

Lonidamine: Disrupting the Engine of Cancer Cells

Lonidamine, chemically 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, emerged as a potent anti-cancer agent with a unique mechanism of action.[6] Initially investigated for its antispermatogenic properties, its ability to interfere with the energy metabolism of cancer cells soon became the focus of intense research.[7]

Mechanism of Action:

Cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. Lonidamine exploits this metabolic vulnerability by targeting the mitochondria, the powerhouses of the cell.[8] Its primary mechanism involves the inhibition of mitochondrially bound hexokinase II (HK-II), a key enzyme in the first step of glycolysis.[7][8][9] By inhibiting HK-II, lonidamine disrupts the energy supply of cancer cells, leading to ATP depletion and cell death.[6]

Furthermore, lonidamine has been shown to inhibit the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[7] It also inhibits the succinate-ubiquinone reductase activity of respiratory Complex II.[10] This multi-pronged attack on cellular respiration leads to a bioenergetic crisis within the cancer cell, sensitizing it to other therapies like chemotherapy and radiation.[6] The disruption of mitochondrial function also leads to the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[8][10]

Signaling Pathway: Lonidamine's Impact on Cancer Cell Metabolism

lonidamine_mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase II (HK-II) Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_cell ATP Glycolysis->ATP_cell Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Mitochondrial Pyruvate Carrier (MPC) TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (ETC) Complex II TCA->ETC ATP_mito ATP ETC->ATP_mito ROS ROS ETC->ROS ATP_mito->ATP_cell Cell_Death Apoptosis / Cell Death ROS->Cell_Death Lonidamine Lonidamine Lonidamine->G6P Inhibits Lonidamine->Pyruvate_mito Inhibits Lonidamine->ETC Inhibits Complex II

Caption: Lonidamine's multi-target inhibition of cancer cell energy metabolism.

Bendazac: A Shield Against Protein Denaturation in Cataracts

Bendazac, or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, found its primary therapeutic niche in ophthalmology as a treatment for cataracts.[11][12] Cataracts are characterized by the clouding of the eye's lens due to the denaturation and aggregation of crystalline proteins.[11]

Mechanism of Action:

The principal effect of bendazac is its ability to inhibit the denaturation of proteins.[11] In the context of cataracts, it acts as a stabilizing agent for the crystallins in the lens, preventing their aggregation and the subsequent formation of opacities.[13] This protective effect is thought to be mediated through several mechanisms:

  • Inhibition of Glycation: Bendazac has been shown to inhibit the non-enzymatic glycation of lens crystallins, a process that contributes to protein cross-linking and aggregation.[14][15]

  • Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals that can cause oxidative damage to lens proteins and lipids.[4]

  • Anti-inflammatory Effects: Bendazac also possesses non-steroidal anti-inflammatory drug (NSAID) properties, likely through the inhibition of cyclooxygenase (COX) enzymes, which can help to mitigate inflammatory processes that may contribute to cataract development.[12]

Clinical studies have suggested that both oral and topical administration of bendazac lysine (a more soluble salt form) can stabilize the progression of lens opacification in patients with early-stage senile cataracts.[9][11][16]

Workflow: Bendazac's Protective Action in the Eye Lens

bendazac_mechanism cluster_stressors Cataractogenic Stressors UV UV Radiation Denatured_Crystallins Denatured & Aggregated Crystallins UV->Denatured_Crystallins Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Denatured_Crystallins Glycation Glycation Glycation->Denatured_Crystallins Crystallins Soluble Lens Crystallins Crystallins->Denatured_Crystallins Denaturation Cataract Lens Opacity (Cataract) Denatured_Crystallins->Cataract Bendazac Bendazac Bendazac->Oxidative_Stress Scavenges ROS Bendazac->Glycation Inhibits Bendazac->Denatured_Crystallins Inhibits

Caption: Bendazac's mechanism in preventing cataract formation.

Synthesis of Indazole Acetic Acid Compounds

The synthesis of indazole acetic acid derivatives typically involves the initial formation of the indazole-3-carboxylic acid core, followed by N-alkylation and/or conversion of the carboxylic acid to the desired acetic acid derivative.

Synthesis of the Indazole-3-Carboxylic Acid Intermediate

A classical and historically significant method for the synthesis of indazole-3-carboxylic acid, as referenced from the work of Snyder, starts from isatin.[2]

Experimental Protocol: Synthesis of Indazole-3-Carboxylic Acid from Isatin

  • Hydrolysis of Isatin: Isatin is hydrolyzed with an aqueous solution of sodium hydroxide.

  • Diazotization: The resulting intermediate is then treated with a nitrite source, such as sodium nitrite, in an acidic medium to form a diazonium salt.

  • Reduction: The diazonium salt is subsequently reduced, for example with stannous chloride, to yield an aryl hydrazine intermediate.

  • Cyclization: The aryl hydrazine undergoes cyclization under acidic conditions to afford indazole-3-carboxylic acid.

Workflow: Synthesis of Indazole-3-Carboxylic Acid

synthesis_workflow Start Isatin Step1 1. Hydrolysis (aq. NaOH) Start->Step1 Intermediate1 Ring-opened intermediate Step1->Intermediate1 Step2 2. Diazotization (NaNO2, Acid) Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 3. Reduction (e.g., SnCl2) Intermediate2->Step3 Intermediate3 Aryl Hydrazine Step3->Intermediate3 Step4 4. Cyclization (Acid, Heat) Intermediate3->Step4 End Indazole-3-carboxylic acid Step4->End

Caption: General workflow for the synthesis of indazole-3-carboxylic acid from isatin.

Synthesis of Lonidamine

The synthesis of lonidamine involves the N-alkylation of an indazole-3-carboxylic acid ester with 2,4-dichlorobenzyl chloride, followed by hydrolysis of the ester.[17]

Experimental Protocol: Synthesis of Lonidamine

  • Esterification: Indazole-3-carboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality.

  • N-Alkylation: The indazole ester is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent. This step regioselectively adds the dichlorobenzyl group to the N1 position of the indazole ring.

  • Hydrolysis: The resulting ester is hydrolyzed back to the carboxylic acid using acidic or basic conditions to yield lonidamine.

  • Purification: The final product is purified by recrystallization, for example, from glacial acetic acid.[17]

Synthesis of Bendazac

The synthesis of bendazac typically starts with 3-hydroxyindazole, which is then N-benzylated and subsequently reacted to introduce the oxyacetic acid side chain.

Experimental Protocol: Synthesis of Bendazac

  • N-Benzylation of 3-Hydroxyindazole: 3-Hydroxyindazole is reacted with benzyl chloride in the presence of a base to yield 1-benzyl-1H-indazol-3-ol.

  • O-Alkylation: The resulting 1-benzyl-1H-indazol-3-ol is then treated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the ethyl ester of bendazac.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid, bendazac, using standard procedures.

  • Salt Formation (Optional): For improved solubility and bioavailability, bendazac can be converted to its lysine salt by reacting it with L-lysine in a suitable solvent system, such as ethanol-water.[18]

Summary of Key Indazole Acetic Acid Derivatives

CompoundStructurePrimary Therapeutic UseMechanism of Action
Lonidamine 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acidAnti-cancerInhibition of mitochondrial hexokinase II and disruption of cancer cell energy metabolism.[7][8][9]
Bendazac [(1-benzyl-1H-indazol-3-yl)oxy]acetic acidAnti-cataract, Anti-inflammatoryInhibition of protein denaturation, particularly of lens crystallins; antioxidant and anti-inflammatory (COX inhibition) properties.[11][12][13]

Future Directions and Conclusion

The discovery and development of indazole acetic acid compounds exemplify the successful translation of fundamental chemical synthesis into clinically impactful therapeutics. From the initial synthesis of the indazole ring by Emil Fischer to the targeted metabolic disruption by lonidamine and the protein stabilization by bendazac, this class of molecules has demonstrated remarkable versatility.

Current research continues to explore the potential of the indazole scaffold in various therapeutic areas, including neurodegenerative diseases, cardiovascular disorders, and infectious diseases.[1] The unique physicochemical properties of the indazole ring, combined with the functional handles provided by the acetic acid moiety, make it an attractive starting point for the design of novel enzyme inhibitors and receptor modulators. As our understanding of disease biology deepens, the rational design of new indazole acetic acid derivatives, guided by computational modeling and structure-activity relationship studies, holds the promise of delivering next-generation therapies with improved efficacy and safety profiles. The rich history and proven therapeutic value of indazole acetic acids ensure that they will remain a significant focus of research and development in medicinal chemistry for the foreseeable future.

References

  • Nath, K., & Glickson, J. D. (2017). Mechanism of Antineoplastic Activity of Lonidamine. Biochemistry and Biophysics Reports, 10, 139-151. Available from: [Link]

  • Lasky, J. B., & Snyder, H. R. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide. U.S.
  • Mal, S., & Panda, G. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1194. Available from: [Link]

  • Wang, F., et al. (2021). Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line. ACS Omega, 6(37), 23777–23788. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Bendazac? Synapse. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Bendazac Lysine? Synapse. Available from: [Link]

  • Goa, K. L., & Heel, R. C. (1986). Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts. Drugs, 32(1), 41-56. Available from: [Link]

  • Vijey Aanandhi, M., et al. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences, Biotechnology Research Asia, 5(1), 313-318. Available from: [Link]

  • Bendazac lysine synthesis process. (2014). CN103641784A. Google Patents.
  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29), e202300291. Available from: [Link]

  • Process for synthesis of lonidamine. (2005). CN1594297A. Google Patents.
  • Al-Sanea, M. M., et al. (2023). Anti-cancer efficacy of novel lonidamine derivatives: Design, synthesis, in vitro, in vivo, and computational studies targeting hexokinase-2. Bioorganic Chemistry, 140, 106821. Available from: [Link]

  • Testa, M., et al. (1990). Bendazac Lysine in Selected Types of Human Senile Cataract: A Long-Term Double-Masked Placebo-Controlled Clinical Trial with Multilinear Densitometric Image Analysis of Scheimpflug Photographs. Ophthalmic Research, 22(Suppl. 1), 59-66. Available from: [Link]

  • Naas, M., et al. (2015). Synthesis and biological evaluations of novel bendazac lysine analogues as potent anticataract agents. Medicinal Chemistry Research, 24(10), 3745-3756. Available from: [Link]

  • Silva, E., et al. (1996). Bendazac decreases in vitro glycation of human lens crystallins. Decrease of in vitro protein glycation by bendazac. Ophthalmic Research, 28(Suppl. 1), 65-71. Available from: [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29). Available from: [Link]

  • Chen, Z., et al. (2021). A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy. Inorganic Chemistry Frontiers, 8(8), 2133-2143. Available from: [Link]

  • Patsnap. (2024). What is Bendazac Lysine used for? Synapse. Available from: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). CN112778203A. Google Patents.
  • Crompton, M., & Swerdlow, A. J. (1986). Bendazac prevents cyanate binding to soluble lens proteins and cyanate-induced phase-separation opacities in vitro: a possible mechanism by which bendazac could delay cataract. Experimental Eye Research, 42(1), 61-68. Available from: [Link]

  • Guo, L., et al. (2015). Inhibition of Mitochondrial Complex II by the Anti-Cancer Agent Lonidamine. Journal of Biological Chemistry, 290(49), 29283-29293. Available from: [Link]

  • Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4278-4293. Available from: [Link]

  • Bendazac lysine eye drops as well as preparation method thereof. (2014). CN103565734A. Google Patents.
  • Movassaghi, M., & Schmidt, M. A. (2007). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 84, 236. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Lonidamine? Synapse. Available from: [Link]

  • Iuglio, N., et al. (1990). Medical treatment of senile cataract: clinical investigation of bendazac-lysine using objective and subjective methods. Graefe's Archive for Clinical and Experimental Ophthalmology, 228(2), 105-111. Available from: [Link]

  • Liang, R., et al. (2021). A mitochondria-targeting self-assembled carrier-free lonidamine nanodrug for redox-activated drug release to enhance cancer chemotherapy. Inorganic Chemistry Frontiers, 8(8), 2133-2143. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Bendazac? Synapse. Available from: [Link]

  • Silvestrini, B. (1984). Bendazac treatment of cataract. U.S.
  • Aanandhi, M. V., et al. (2008). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences, Biotechnology Research Asia, 5(1), 313-318. Available from: [Link]

  • Preparation method of brivaracetam. (2020). CN111675643B. Google Patents.

Sources

A Guide to the Spectroscopic Characterization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Indazole Scaffolds

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Derivatives such as 2-(7-Bromo-1H-indazol-3-yl)acetic acid (Figure 1) are critical intermediates in the synthesis of complex molecules, including potent antiviral agents like Lenacapavir, an HIV-1 capsid inhibitor.[3][4] The precise substitution pattern on the indazole core is paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, unambiguous structural elucidation and rigorous purity assessment are not merely procedural steps but the foundation of reliable and reproducible pharmaceutical development.

This guide details the multi-modal spectroscopic approach required to fully characterize 2-(7-Bromo-1H-indazol-3-yl)acetic acid. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and demonstrates how integrating data from these orthogonal techniques provides a self-validating system for structural confirmation.

Molecular Overview
  • IUPAC Name: 2-(7-Bromo-1H-indazol-3-yl)acetic acid

  • CAS Number: 944899-28-9[5][6]

  • Molecular Formula: C₉H₇BrN₂O₂[5][6]

  • Molecular Weight: 255.07 g/mol [5][6]

PropertyValueSource
Molecular FormulaC₉H₇BrN₂O₂[5][6]
Molecular Weight255.07[5][6]
CAS Number944899-28-9[5][6]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with labels N1 [label="N", pos="0,0.5!"]; N2 [label="NH", pos="-0.5, -0.5!"]; C3 [label="C", pos="0.8, -0.5!"]; C3a [label="C", pos="0.5, -1.5!"]; C4 [label="C", pos="1.2, -2.5!"]; C5 [label="C", pos="0.5, -3.5!"]; C6 [label="C", pos="-0.5, -3.5!"]; C7 [label="C", pos="-1.2, -2.5!"]; C7a [label="C", pos="-0.8, -1.5!"]; Br [label="Br", pos="-2.2, -2.5!"]; CH2 [label="CH₂", pos="2, 0!"]; COOH_C [label="C", pos="3, 0.5!"]; COOH_O1 [label="O", pos="3, 1.5!"]; COOH_OH [label="OH", pos="4, 0!"];

// Define invisible nodes for bond centering b1 [pos="0.4,0!", shape=point, width=0]; b2 [pos="-0.25, -1!", shape=point, width=0]; b3 [pos="0, -2!", shape=point, width=0]; b4 [pos="0, -3.5!", shape=point, width=0]; b5 [pos="-0.85, -3!", shape=point, width=0]; b6 [pos="-1, -2!", shape=point, width=0]; b7 [pos="-0.65, -1!", shape=point, width=0]; b8 [pos="1.6, -0.25!", shape=point, width=0]; b9 [pos="2.5, 0.25!", shape=point, width=0]; b10 [pos="3, 1!", shape=point, width=0]; b11 [pos="3.5, 0.25!", shape=point, width=0];

// Draw bonds N1 -- N2; N2 -- C7a; C7a -- C7; C7 -- C6; C6 -- C5; C5 -- C4; C4 -- C3a; C3a -- C7a; C3a -- C3; C3 -- N1; C7 -- Br; C3 -- CH2; CH2 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;

// Add labels for protons and carbons H4_label [label="H(4)", pos="2.0, -2.5!", fontcolor="#4285F4"]; H5_label [label="H(5)", pos="0.5, -4.3!", fontcolor="#4285F4"]; H6_label [label="H(6)", pos="-1.3, -4.3!", fontcolor="#4285F4"]; CH2_label [label="H(8)", pos="2.5, -0.5!", fontcolor="#4285F4"]; NH_label [label="H(1)", pos="-1.3, -0.5!", fontcolor="#4285F4"]; OH_label [label="H(10)", pos="4.5, -0.5!", fontcolor="#4285F4"];

C3_label [label="C3", pos="1.2, -0.8!", fontcolor="#EA4335"]; C3a_label [label="C3a", pos="1.0, -1.8!", fontcolor="#EA4335"]; C4_label [label="C4", pos="1.6, -2.8!", fontcolor="#EA4335"]; C5_label [label="C5", pos="0.5, -4.0!", fontcolor="#EA4335"]; C6_label [label="C6", pos="-1.3, -4.0!", fontcolor="#EA4335"]; C7_label [label="C7", pos="-1.6, -2.8!", fontcolor="#EA4335"]; C7a_label [label="C7a", pos="-1.2, -1.8!", fontcolor="#EA4335"]; C8_label [label="C8", pos="1.5, 0.5!", fontcolor="#EA4335"]; C9_label [label="C9", pos="3.5, 0.8!", fontcolor="#EA4335"]; }

Figure 1: Structure of 2-(7-Bromo-1H-indazol-3-yl)acetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for this molecule. Its high polarity effectively dissolves the carboxylic acid, and its residual solvent peak (~2.50 ppm) does not obscure key regions. Importantly, it allows for the observation of exchangeable protons (N-H and O-H), which are often invisible in non-polar solvents.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~12.8Broad Singlet1H-COOH (H10)The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange.
~12.5Broad Singlet1H-NH (H1)The indazole N-H proton is also deshielded and exchangeable. Its chemical shift is sensitive to concentration and temperature. In DMSO, it is readily observed.[7]
~7.85Doublet1HH4This proton is ortho to the electron-withdrawing indazole ring system, leading to a downfield shift. It will be coupled to H5, appearing as a doublet.
~7.55Doublet1HH6This proton is ortho to the bromine atom. Bromine's inductive effect and anisotropic effects will influence its shift. It will be coupled to H5, appearing as a doublet.
~7.15Triplet1HH5This proton is coupled to both H4 and H6, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is typically the most upfield of the aromatic protons.
~3.90Singlet2H-CH₂- (H8)The methylene protons are adjacent to the indazole C3 and the carbonyl group. They are chemically equivalent and show no coupling, thus appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Predicted Shift (δ, ppm)AssignmentRationale & Expert Insights
~172C9 (-COOH)The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~142C3aQuaternary carbon at the ring junction. Its chemical shift is influenced by the fusion of the two rings.
~140C7aQuaternary carbon at the ring junction, adjacent to the N-H group.
~135C3Carbon bearing the acetic acid substituent. Its shift is influenced by both the substituent and the adjacent nitrogen atom.
~129C5Aromatic methine carbon. Its shift is typical for a benzene ring carbon.
~123C4Aromatic methine carbon, deshielded by its position relative to the heterocyclic ring.
~120C6Aromatic methine carbon, its shift is influenced by the adjacent bromine atom.
~115C7Quaternary carbon directly bonded to bromine. The heavy atom effect of bromine causes a significant upfield shift compared to an unsubstituted carbon.
~35C8 (-CH₂-)The aliphatic methylene carbon, appearing in the typical upfield region for sp³ hybridized carbons.
Standard Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation and purity analysis.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound for ¹³C NMR (or 1-5 mg for ¹H NMR) into a clean, dry vial.[8][9]

    • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Calibration:

    • Insert the sample into the spectrometer.

    • Lock the field frequency to the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity. The goal is a sharp, symmetrical solvent peak. This is a critical step for resolution.[10]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Set the spectral width to cover the expected range (e.g., -2 to 16 ppm).

    • Acquire 16-32 scans with a relaxation delay (d1) of at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., Bruker's 'zgpg30') to obtain singlets for all carbon signals.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[9]

    • Reference the spectrum by setting the central peak of the DMSO-d₆ septet to δ 39.52 ppm.

Figure 2: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For this molecule, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrum (ESI+)

Electrospray Ionization (ESI) in positive mode is the method of choice, as the nitrogen atoms in the indazole ring are readily protonated.

  • Molecular Ion Peak ([M+H]⁺): The most critical signal will be the protonated molecular ion. Given the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) exist in an approximate 1:1 natural abundance, a characteristic doublet of peaks will be observed.

    • m/z ≈ 254.98: Corresponding to [C₉H₈⁷⁹BrN₂O₂]⁺

    • m/z ≈ 256.98: Corresponding to [C₉H₈⁸¹BrN₂O₂]⁺

    • Expertise: The ~1:1 intensity ratio of these two peaks is a definitive signature for the presence of a single bromine atom in the molecule.

  • Key Fragmentation:

    • Loss of CO₂ (m/z ≈ 211/213): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in the loss of 44 Da.

    • Loss of -CH₂COOH (m/z ≈ 196/198): Cleavage of the acetic acid side chain would result in the stable 7-bromo-1H-indazole cation.

IonPredicted m/z (⁷⁹Br / ⁸¹Br)Description
[M+H]⁺254.98 / 256.98Protonated molecular ion doublet
[M+H - H₂O]⁺236.97 / 238.97Loss of water from the carboxylic acid
[M+H - CO₂]⁺210.98 / 212.98Loss of carbon dioxide (decarboxylation)
[M+H - CH₂COOH]⁺195.96 / 197.96Cleavage of the entire acetic acid side chain
Standard Protocol for HRMS Data Acquisition

This protocol is designed for an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it aids in protonation for ESI+ mode.

  • Instrumentation Setup:

    • Method: Direct infusion or via a short liquid chromatography (LC) column. LC is preferred to separate the analyte from potential salts or impurities that could cause ion suppression.[11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer Mode: Full scan mode with high resolution (>60,000 FWHM).

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the predicted m/z values (254.98 and 256.98).

    • Analyze the mass spectrum to confirm the presence of the [M+H]⁺ doublet with the correct ~1:1 isotopic pattern.

    • Calculate the mass error between the observed m/z and the theoretical m/z. A mass error of <5 ppm provides high confidence in the elemental formula.

    • Analyze tandem MS (MS/MS) data, if acquired, to confirm the predicted fragmentation patterns. This involves selecting the precursor ions (m/z 254.98/256.98) and fragmenting them to observe the product ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (Solid State, ATR)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, Very BroadO-H stretchCarboxylic Acid (-COOH)
~3100MediumN-H stretchIndazole (-NH)
~3050Medium-WeakC-H stretchAromatic
~2950Medium-WeakC-H stretchAliphatic (-CH₂-)
1680-1720Strong, SharpC=O stretchCarboxylic Acid (-COOH)
1580-1620MediumC=C stretchAromatic/Indazole Ring
1200-1300StrongC-O stretchCarboxylic Acid (-COOH)
~750StrongC-Br stretchAryl Bromide
  • Trustworthiness: The presence of two key features provides a self-validating system for identifying the molecule as a carboxylic acid. First, an extremely broad absorption spanning from ~2500-3300 cm⁻¹ due to the O-H stretch involved in hydrogen bonding.[12][13][14] Second, a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.[15][16] The simultaneous presence of both is a definitive indicator of a carboxylic acid functional group.

Standard Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern solid-state sampling technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application:

    • Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be automatically background-corrected.

    • Label the major peaks and compare them to the expected absorption bands to confirm the presence of the key functional groups.

Integrated Data Analysis and Conclusion

No single spectroscopic technique can unambiguously determine a chemical structure. True analytical rigor is achieved by synthesizing the orthogonal data streams from NMR, MS, and IR spectroscopy.

The integrated workflow is as follows:

  • Confirm Molecular Formula (MS): High-resolution mass spectrometry confirms the elemental formula C₉H₇BrN₂O₂ via an accurate mass measurement of the molecular ion and validates the presence of a single bromine atom through its characteristic isotopic signature.

  • Identify Functional Groups (IR): IR spectroscopy provides rapid confirmation of the essential carboxylic acid (-COOH) and indazole N-H functional groups.

  • Elucidate Connectivity (NMR): ¹H and ¹³C NMR spectroscopy provide the complete atomic connectivity, confirming the 7-bromo substitution pattern on the indazole ring and the placement of the acetic acid moiety at the C3 position.

By following the protocols and interpretive guidelines detailed in this document, researchers can confidently verify the structure and purity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, ensuring the integrity of their subsequent research and development activities.

References

  • Basic Practical NMR Concepts. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid. (n.d.). Lead Sciences. Retrieved from [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved from [Link]

  • Supporting Information for a scientific article. (2007). Wiley-VCH. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved from [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. (n.d.). The Royal Society Publishing. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved from [Link]

  • Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News. Retrieved from [Link]

  • ¹³C NMR of indazoles. (2016). ResearchGate. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. Retrieved from [Link]

  • NMR spectroscopy of small molecules in solution. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • 12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. (2025). ResearchGate. Retrieved from [Link]

  • Interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). PMC. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR Basic Concepts. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC. Retrieved from [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

Sources

2-(7-Bromo-1H-indazol-3-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Core Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. As a substituted indazole, this compound belongs to a class of molecules recognized for its broad pharmacological potential and its presence in numerous clinically significant agents.

Core Physicochemical Properties

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a solid organic compound whose fundamental properties are critical for its application in chemical synthesis and research. These characteristics, summarized in the table below, provide the foundational data required for experimental design, including reaction stoichiometry, solubility testing, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [1][2]
CAS Number 944899-28-9[1][2][3]
Appearance Solid powder[4]
Purity Typically ≥95%[2]
Storage Conditions Sealed in a dry environment at 2-8°C[1][2]
SMILES OC(=O)CC1=NNC2=C(Br)C=CC=C12[1][3]

Structural Analysis and Synthetic Utility

The molecular architecture of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is centered on the indazole bicyclic system—a fusion of benzene and pyrazole rings. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5][6]

Key structural features that dictate its chemical reactivity and utility include:

  • The Indazole Core: Provides a rigid framework and is a bioisostere for other aromatic systems, often found in kinase inhibitors.[5]

  • The Acetic Acid Moiety at C3: The carboxylic acid group is a versatile chemical handle. It can be readily converted into esters, amides, or other functional groups, making it an ideal anchor point for derivatization and the construction of more complex molecules.

  • The Bromine Atom at C7: The bromine atom offers a site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds.

Proposed Retrosynthetic Pathway and Experimental Protocol

While specific, peer-reviewed syntheses for this exact molecule are not extensively published, a plausible and logical synthetic route can be devised based on established indazole chemistry. A common strategy involves the construction of the indazole ring followed by functionalization. The diagram below illustrates a potential retrosynthetic analysis.

G cluster_main Retrosynthetic Analysis Target 2-(7-Bromo-1H-indazol-3-yl)acetic acid Intermediate1 Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 7-Bromo-1H-indazole Intermediate1->Intermediate2 Alkylation at C3 StartingMaterial 2-Bromo-6-methylaniline Intermediate2->StartingMaterial Diazotization & Cyclization G cluster_workflow Analytical Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC LCMS LC-MS Analysis (Mass Confirmation) TLC->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR HPLC HPLC Analysis (Quantitative Purity) NMR->HPLC Final Verified Compound HPLC->Final G cluster_discovery Drug Discovery Pathway BuildingBlock 2-(7-Bromo-1H-indazol-3-yl)acetic acid AmideCoupling Amide Coupling (at COOH) BuildingBlock->AmideCoupling CrossCoupling Cross-Coupling (at Br) BuildingBlock->CrossCoupling Library Focused Compound Library AmideCoupling->Library CrossCoupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

Sources

Deconvoluting the Therapeutic Landscape of 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Modern Pharmacophore

The indazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that confers upon its derivatives a remarkable breadth of biological activities.[1][2][3] From potent anti-inflammatory and antimicrobial agents to clinically approved anti-cancer drugs, the versatility of the indazole ring system is well-documented.[3][4][5][6] Many of these therapeutic effects are achieved through the inhibition of protein kinases, highlighting a key area of interaction for this compound class.[7][8] This guide focuses on a specific, novel derivative, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, and outlines a comprehensive, multi-pronged strategy for the elucidation of its therapeutic targets. While specific biological data for this compound is not yet publicly available, its structural similarity to known kinase inhibitors and other bioactive molecules allows us to formulate a robust, data-driven approach to target identification and validation.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed methodologies required to navigate the complex process of target deconvolution. Our approach is rooted in a synergistic application of computational prediction and rigorous experimental validation, ensuring a high degree of scientific confidence in the identified targets.

Part 1: In Silico Target Prediction - Charting the Probabilistic Landscape

Ligand-Based and Structure-Based Virtual Screening

Our primary computational strategy involves a two-pronged virtual screening approach. This dual methodology allows us to capitalize on both the known pharmacology of similar molecules and the physicochemical properties of our compound of interest.

  • Ligand-Based Screening: This method relies on the principle that structurally similar molecules often exhibit similar biological activities. We will utilize the SMILES (Simplified Molecular Input Line Entry System) string of 2-(7-Bromo-1H-indazol-3-yl)acetic acid to query databases of known bioactive compounds, such as ChEMBL and PubChem. The Tanimoto coefficient will be used as a metric for structural similarity, with a threshold of >0.85 considered significant. This will generate a preliminary list of targets known to bind to structurally related indazole derivatives.

  • Structure-Based Screening (Molecular Docking): This approach predicts the binding affinity of our compound to the three-dimensional structures of known proteins. A curated library of protein crystal structures, with a particular focus on the human kinome, will be used. The rationale for prioritizing kinases is the well-established precedent for indazole derivatives acting as kinase inhibitors.[7][8] Molecular docking simulations will be performed using software such as AutoDock Vina or Glide. The predicted binding energies (in kcal/mol) will be used to rank the potential targets.

Machine Learning and AI-Powered Prediction

The following table summarizes the computational tools and their intended applications:

Computational Method Tool/Platform Input Data Output Rationale
Ligand-Based ScreeningChEMBL, PubChemSMILES StringList of similar compounds and their known targetsIdentifies targets based on the established pharmacology of structural analogs.
Structure-Based ScreeningAutoDock Vina, Glide3D structure of compound and protein targetsPredicted binding affinity (kcal/mol)Predicts direct physical interaction with protein binding pockets.
Machine Learning PredictionDeepDTA, GraphSiteSMILES string and protein sequence/structurePredicted binding affinity (Kd, Ki, or IC50)Leverages large-scale data to identify non-obvious relationships.[12][13]

The outputs from these three computational arms will be integrated to create a prioritized list of candidate targets. A consensus approach, where a target is predicted by multiple methods, will lend higher confidence to the prediction.

Computational_Workflow cluster_input Input Compound cluster_computational In Silico Prediction cluster_output Output Compound 2-(7-Bromo-1H-indazol-3-yl)acetic acid SMILES: OC(=O)CC1=NNC2=C(Br)C=CC=C12 LigandBased Ligand-Based Screening (ChEMBL, PubChem) Compound->LigandBased StructureBased Structure-Based Screening (Molecular Docking) Compound->StructureBased ML Machine Learning (Deep Learning Models) Compound->ML TargetList Prioritized List of Putative Targets LigandBased->TargetList Similarity Hits StructureBased->TargetList Top Docking Scores ML->TargetList High-Confidence Predictions

Caption: Computational workflow for target prediction.

Part 2: Experimental Validation - From Prediction to Biological Reality

Computational predictions, while powerful, are inherently probabilistic.[9] Rigorous experimental validation is therefore essential to confirm direct target engagement and elucidate the functional consequences of this interaction.[14][15] Our validation strategy is hierarchical, beginning with broad, unbiased screening and progressing to specific, hypothesis-driven assays.

Unbiased, Proteome-Wide Target Identification

To complement our computational predictions and to identify potentially novel targets, we will employ two powerful, unbiased experimental techniques.

  • Affinity-Based Protein Profiling: This is a classic and effective method for identifying direct binding partners of a small molecule.[16][17] The core of this technique involves immobilizing the compound of interest on a solid support (e.g., agarose beads) to create an "affinity matrix." This matrix is then incubated with cell lysate, allowing proteins that bind to the compound to be "pulled down" and subsequently identified by mass spectrometry.

    Experimental Protocol: Affinity-Based Pull-Down

    • Probe Synthesis: Synthesize a derivative of 2-(7-Bromo-1H-indazol-3-yl)acetic acid with a linker arm suitable for conjugation to NHS-activated sepharose beads. A control compound, structurally similar but predicted to be inactive, should also be synthesized.

    • Cell Lysis: Culture a relevant human cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.

    • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.

    • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by LC-MS/MS analysis for protein identification.

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize a target protein, making it less susceptible to proteolytic degradation.[18] DARTS is particularly useful as it does not require chemical modification of the compound.

Genetic Approaches for Target Validation

Genetic methods provide an orthogonal approach to validating target engagement by assessing the phenotypic consequences of target modulation.[19]

  • CRISPR/Cas9-Based Screening: Genome-wide CRISPR/Cas9 screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[20] This powerful technique can reveal not only the direct target but also key components of the signaling pathway in which the target is involved.

Direct Target Engagement and Functional Assays

Once high-confidence targets have been identified through unbiased screening and computational prediction, direct biophysical and enzymatic assays are required to confirm the interaction and quantify its functional effect.

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), its activity will be measured in the presence of varying concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This will allow for the determination of the IC50 value, a key measure of the compound's potency.

The following diagram illustrates the integrated workflow for experimental validation:

Experimental_Workflow cluster_unbiased Unbiased Screening cluster_validation Target Validation & Functional Assays cluster_input Input AffinityPullDown Affinity Pull-Down + Mass Spectrometry ITC Isothermal Titration Calorimetry (ITC) AffinityPullDown->ITC Identified Binders DARTS DARTS DARTS->ITC Stabilized Proteins CRISPR CRISPR/Cas9 Screen EnzymeAssay Enzymatic Assays (e.g., Kinase Activity) CRISPR->EnzymeAssay Resistance/Sensitivity Hits ITC->EnzymeAssay Confirmed Binders CellularAssay Cellular Thermal Shift Assay (CETSA) EnzymeAssay->CellularAssay Potent Inhibition TargetList Prioritized List of Putative Targets TargetList->AffinityPullDown TargetList->DARTS TargetList->CRISPR

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a key heterocyclic building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] This document provides a step-by-step methodology, explains the chemical principles underpinning the experimental design, and offers practical insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic compounds that are isosteric with indoles and have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The specific target molecule, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, serves as a crucial intermediate for the synthesis of more complex drug candidates. The presence of the bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the acetic acid moiety at the 3-position offers a site for amide bond formation or other modifications.

Retrosynthetic Analysis and Strategy

A direct and efficient synthesis of the target compound can be envisioned through a multi-step sequence starting from commercially available 2-bromo-6-nitrotoluene. The strategy involves the formation of the indazole ring via a reductive cyclization of a dinitrostyrene intermediate, followed by the conversion of a vinyl group to the desired acetic acid moiety. This approach is advantageous as it builds the core structure with the necessary substitution pattern in a controlled manner.

Experimental Protocol

This protocol is divided into three main stages, each with detailed procedural steps.

Stage 1: Synthesis of 7-Bromo-3-methyl-1H-indazole

This initial step involves the reductive cyclization of 2-bromo-6-nitrotoluene to form the core 7-bromo-1H-indazole scaffold.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-6-nitrotolueneReagentSigma-Aldrich
Iron powder<10 µmSigma-Aldrich
Ammonium chlorideACS reagentFisher Scientific
Ethanol200 proofDecon Labs
TolueneAnhydrousSigma-Aldrich
Hydrochloric acid37%VWR

Procedure:

  • To a stirred solution of 2-bromo-6-nitrotoluene (1.0 eq) in a 1:1 mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-bromo-3-methyl-1H-indazole.

Stage 2: Synthesis of 7-Bromo-3-vinyl-1H-indazole

This stage involves the conversion of the methyl group at the 3-position to a vinyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Bromo-3-methyl-1H-indazole---From Stage 1
N-Bromosuccinimide (NBS)ReagentPlus®Sigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
Carbon tetrachlorideAnhydrousSigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich

Procedure:

  • Dissolve 7-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere for 2-3 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in a suitable solvent like dichloromethane and treat with triethylamine (1.5 eq) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 7-bromo-3-vinyl-1H-indazole.

Stage 3: Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

The final stage involves the oxidative cleavage of the vinyl group to the carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
7-Bromo-3-vinyl-1H-indazole---From Stage 2
Potassium permanganate (KMnO4)ACS reagentSigma-Aldrich
Sodium carbonateAnhydrousFisher Scientific
AcetoneACS reagentVWR
Sodium bisulfiteACS reagentSigma-Aldrich
Hydrochloric acid1 MVWR

Procedure:

  • Dissolve 7-bromo-3-vinyl-1H-indazole (1.0 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (2.2 eq) and sodium carbonate (0.5 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through celite and wash the pad with acetone.

  • Concentrate the filtrate to remove the acetone.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Reaction Schematics and Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Indazole Formation cluster_stage2 Stage 2: Vinyl Group Formation cluster_stage3 Stage 3: Oxidative Cleavage A 2-Bromo-6-nitrotoluene B 7-Bromo-3-methyl-1H-indazole A->B Fe, NH4Cl EtOH/H2O, Reflux C 7-Bromo-3-vinyl-1H-indazole B->C 1. NBS, AIBN 2. Et3N D 2-(7-Bromo-1H-indazol-3-yl)acetic acid C->D KMnO4, Na2CO3 Acetone/H2O

Caption: Synthetic workflow for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(7-Bromo-1H-indazol-3-yl)acetic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1Incomplete reaction or loss during workup.Ensure sufficient reaction time and efficient extraction. Check the quality of the iron powder.
Formation of multiple products in Stage 2Over-bromination or side reactions.Use a freshly opened container of AIBN. Control the reaction temperature carefully.
Incomplete oxidation in Stage 3Insufficient oxidant or deactivation of KMnO4.Ensure the dropwise addition of KMnO4 at low temperature. Use a slight excess of the oxidant if necessary.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Use of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Discovery

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. Within the vast chemical space of kinase inhibitors, the indazole moiety has emerged as a "privileged scaffold". This bicyclic aromatic heterocycle is a key structural feature in numerous clinically approved and investigational kinase inhibitors.[1][2]

One of the most prominent examples is Axitinib (Inlyta®), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[3][4][5] The indazole core of Axitinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme.[6] This ability to effectively mimic the adenine moiety of ATP is a primary reason for the success of the indazole scaffold.

This application note focuses on 2-(7-Bromo-1H-indazol-3-yl)acetic acid , a key chemical entity that can serve either as a versatile building block for the synthesis of more complex indazole-based kinase inhibitors or be evaluated directly for its own inhibitory potential. The presence of the bromine atom at the 7-position and the acetic acid side chain at the 3-position provide valuable handles for medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. This guide will provide a comprehensive overview of the principles and detailed protocols for utilizing this compound in both biochemical and cell-based kinase inhibitor assays.

Physicochemical Properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

A thorough understanding of the test compound's properties is fundamental for accurate and reproducible assay results.

PropertyValue
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance White to light-yellow powder
Solubility Soluble in DMSO and other organic solvents

Note: It is recommended to perform a solubility test in the specific assay buffer to be used.

PART 1: Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase. These assays are typically performed in a cell-free system and are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀).

Principle of Biochemical Kinase Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor. This is typically achieved by quantifying either the consumption of the co-substrate ATP or the formation of the phosphorylated product. Several robust and high-throughput methods are available, including:

  • Luminescence-Based ATP Detection (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction.[7][8][9][10][11][12] The amount of ADP is proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to lower ADP production and a decreased luminescent signal.

  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen®): These assays use a fluorescently labeled substrate and a phospho-specific antibody.[13][14][15][16] When the substrate is phosphorylated, the antibody binds, bringing a donor and an acceptor fluorophore into proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

Experimental Workflow for a Biochemical Kinase Assay

The following diagram illustrates a typical workflow for a biochemical kinase assay to determine the IC₅₀ of an inhibitor.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-(7-Bromo-1H-indazol-3-yl)acetic acid add_components Add compound, kinase, and substrate/ATP to microplate wells prep_compound->add_components prep_kinase Prepare kinase solution (e.g., VEGFR-2, FGFR1, PLK4) prep_kinase->add_components prep_substrate Prepare substrate and ATP solution prep_substrate->add_components incubate Incubate at optimal temperature and time add_components->incubate add_detection Add detection reagent (e.g., ADP-Glo™, LanthaScreen®) incubate->add_detection read_plate Read plate on a suitable microplate reader add_detection->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data calc_ic50 Calculate IC₅₀ value plot_data->calc_ic50

Caption: Workflow for a biochemical kinase inhibitor assay.

Exemplar Protocol 1: VEGFR-2 Inhibition Assay using ADP-Glo™

This protocol provides a template for assessing the inhibitory activity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase[17][18]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • White, opaque 96- or 384-well plates

  • Multimode microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in 100% DMSO.

    • Perform a serial dilution of the compound stock in kinase assay buffer to generate a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.[17]

  • Kinase Reaction Setup:

    • Prepare a 2X kinase solution by diluting the VEGFR-2 enzyme in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a 2X substrate/ATP solution containing the poly(Glu, Tyr) substrate and ATP at 2X their final desired concentrations in kinase assay buffer.

    • To the wells of the microplate, add 5 µL of the serially diluted compound.

    • Add 5 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Include "no kinase" and "no inhibitor" (DMSO vehicle) controls.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination

The results of the biochemical assay can be summarized in a table.

CompoundTarget KinaseIC₅₀ (nM)
2-(7-Bromo-1H-indazol-3-yl)acetic acidVEGFR-2Experimental Value
Axitinib (Control)VEGFR-20.2[19]

PART 2: Cell-Based Kinase Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for evaluating a compound's activity in a more physiologically relevant context. These assays assess the ability of a compound to penetrate the cell membrane and inhibit the target kinase within the complex intracellular environment.

Principle of Cell-Based Kinase Assays

The most common method for assessing intracellular kinase activity is to measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates. Western blotting is a widely used technique for this purpose.[20] Cells are treated with the inhibitor, and the levels of a specific phosphoprotein are compared to those in untreated or vehicle-treated cells.

Experimental Workflow for a Cell-Based Kinase Assay

The following diagram outlines the workflow for a cell-based kinase inhibition assay using Western blotting.

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed cells in culture plates treat_compound Treat cells with varying concentrations of the inhibitor seed_cells->treat_compound stimulate_kinase Stimulate the signaling pathway (if necessary) treat_compound->stimulate_kinase lyse_cells Lyse cells and collect protein stimulate_kinase->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block non-specific binding sites transfer->block probe_ab Probe with primary and secondary antibodies block->probe_ab detect Detect signal using ECL probe_ab->detect quantify Quantify band intensities detect->quantify normalize Normalize to total protein or loading control quantify->normalize plot Plot normalized signal vs. [inhibitor] to determine IC₅₀ normalize->plot

Caption: Workflow for a cell-based kinase inhibitor assay.

Exemplar Protocol 2: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation in HUVECs

This protocol describes how to assess the ability of 2-(7-Bromo-1H-indazol-3-yl)acetic acid to inhibit VEGFR-2 activation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid

  • Recombinant Human VEGF-A

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[21]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[20]

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid or DMSO vehicle for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[22]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[20]

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

    • Incubate the membrane with the anti-phospho-VEGFR-2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-VEGFR-2.

    • Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to normalize for protein loading.

    • Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition.

    • Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

2-(7-Bromo-1H-indazol-3-yl)acetic acid represents a valuable starting point for the discovery of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for evaluating its inhibitory activity in both biochemical and cellular contexts. The indazole scaffold has a proven track record in targeting a variety of kinases, including but not limited to VEGFRs, FGFRs, and PLKs.[6][23] Therefore, it is recommended to profile this compound and its future derivatives against a panel of kinases to determine its selectivity profile. Further medicinal chemistry efforts can utilize the reactive handles on this molecule to optimize its potency, selectivity, and drug-like properties, potentially leading to the development of next-generation targeted therapies.

References

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115591. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([13][24]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). Bioorganic Chemistry, 112, 104944. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (2022). Molecules, 27(19), 6296. [Link]

  • Inlyta (axitinib) tablets Label. (2012). U.S. Food and Drug Administration. Retrieved from [Link]

  • PLK4 Kinase Assay Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). Molecules, 28(15), 5780. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Executive Summary & Introduction

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] In the realm of oncology, indazole derivatives have been successfully developed as kinase inhibitors and other targeted therapies.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of a specific, yet under-investigated indazole derivative: 2-(7-Bromo-1H-indazol-3-yl)acetic acid .

As of the date of this publication, there is a notable absence of peer-reviewed studies detailing the specific anticancer activities of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This presents a unique opportunity for novel research in the field. The protocols and hypotheses presented herein are built upon the established knowledge of structurally similar indazole compounds and are intended to serve as a robust starting point for the systematic investigation of this molecule's potential as an anticancer agent. This guide offers detailed, field-proven methodologies for assessing its cytotoxicity, elucidating its mechanism of action, and identifying potential molecular targets in various cancer cell lines.

Compound Profile: 2-(7-Bromo-1H-indazol-3-yl)acetic acid

A foundational understanding of the subject molecule is critical for designing relevant experiments. The structure combines the indazole core with a bromine atom at the 7-position and an acetic acid moiety at the 3-position.

Parameter Information
IUPAC Name 2-(7-Bromo-1H-indazol-3-yl)acetic acid
CAS Number 944899-28-9[4][5][6][7]
Molecular Formula C₉H₇BrN₂O₂[4][7]
Molecular Weight 255.07 g/mol [4][7]
Chemical Structure

The bromine substituent can influence the compound's pharmacokinetic properties and may be involved in key binding interactions with target proteins. The acetic acid group, while potentially affecting solubility and cell permeability, is also a common feature in molecules designed to interact with specific enzyme classes.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the broader family of indazole derivatives, we can postulate several potential mechanisms of action for 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Many indazole compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[1][2][3]

A plausible hypothesis is that this compound could modulate key signaling pathways involved in cell survival and proliferation. For instance, it might influence the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to the activation of the intrinsic apoptotic cascade. This would involve the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[3][8]

Hypothetical_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K AKT Akt PI3K->AKT Bcl2_Bax Bcl-2 / Bax Balance AKT->Bcl2_Bax Inhibits pro-apoptotic Bax, activates anti- apoptotic Bcl-2 Proliferation Cell Proliferation & Survival AKT->Proliferation Mitochondrion Mitochondrion Bcl2_Bax->Mitochondrion Regulates mitochondrial membrane potential Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-(7-Bromo-1H-indazol-3-yl)acetic acid Compound->AKT Hypothesized Inhibition Compound->Bcl2_Bax Hypothesized Modulation

Caption: Hypothetical signaling pathway potentially targeted by 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a comprehensive workflow for the initial in vitro evaluation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Part 1: Initial Screening for Cytotoxicity

The first step is to determine the compound's cytotoxic effect on a panel of cancer cell lines. This will establish the effective concentration range and identify potentially sensitive cancer types.

Recommended Cell Line Panel:

Cell LineCancer Type
MCF-7 Breast (ER+)
MDA-MB-231 Breast (Triple-Negative)
A549 Lung
HCT116 Colon
PC-3 Prostate
HeLa Cervical

Protocol 1: Cell Viability Assay (MTT or PrestoBlue™)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.

    • For PrestoBlue™: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours. Read fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Cytotoxicity_Screening_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of 2-(7-Bromo-1H-indazol-3-yl)acetic acid Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound (48-72 hours) Prepare_Compound->Treat_Cells Add_Reagent Add Viability Reagent (MTT or PrestoBlue™) Treat_Cells->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Analyze_Data Calculate % Viability & Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for cytotoxicity screening.

Part 2: Elucidating the Mechanism of Cell Death

Once the IC₅₀ values are established, the next step is to investigate how the compound induces cell death.

Protocol 2: Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis

  • Treatment: Treat cells as described in Protocol 2.

  • Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis_CellCycle_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis Start Seed & Treat Cells (IC50 and 2x IC50) Harvest Harvest Cells Start->Harvest Stain_AVPI Stain with Annexin V/PI Harvest->Stain_AVPI Fix_Cells Fix with Ethanol Harvest->Fix_Cells Analyze_Apoptosis Analyze by Flow Cytometry (Apoptotic Populations) Stain_AVPI->Analyze_Apoptosis End_Apoptosis End_Apoptosis Analyze_Apoptosis->End_Apoptosis Results Stain_PI Stain with PI/RNase A Fix_Cells->Stain_PI Analyze_CellCycle Analyze by Flow Cytometry (Cell Cycle Phases) Stain_PI->Analyze_CellCycle End_CellCycle End_CellCycle Analyze_CellCycle->End_CellCycle Results

Caption: Workflow for apoptosis and cell cycle analysis.

Part 3: Investigating Effects on Metastatic Potential

Protocol 4: Wound Healing (Scratch) Assay

  • Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

  • Create Wound: Use a sterile pipette tip to create a "scratch" in the monolayer.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing a sub-lethal concentration of the compound (e.g., 0.5x IC₅₀).

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify cell migration.

Part 4: Target Validation

Protocol 5: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, p-Akt, total Akt) and a loading control (e.g., β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation and Expected Outcomes

  • Cytotoxicity: A potent compound will exhibit low IC₅₀ values across multiple cancer cell lines. Selectivity can be assessed by comparing IC₅₀ values in cancer cells versus non-cancerous cell lines (e.g., HEK293).

  • Mechanism of Death: A significant increase in the Annexin V-positive population would indicate apoptosis. This would be further supported by the detection of cleaved caspase-3 via Western blotting.

  • Cell Cycle: Accumulation of cells in a specific phase (e.g., G2/M or G1) would suggest cell cycle arrest at that checkpoint.

  • Metastasis: Inhibition of wound closure in the scratch assay would indicate a potential anti-migratory effect.

  • Target Validation: Changes in the expression or phosphorylation status of key proteins (e.g., decreased p-Akt, altered Bcl-2/Bax ratio) would provide evidence for the engagement of the hypothesized signaling pathway.

Conclusion

While 2-(7-Bromo-1H-indazol-3-yl)acetic acid remains a novel entity in the context of cancer research, its structural similarity to other biologically active indazoles suggests it is a promising candidate for investigation. The systematic application of the protocols outlined in this guide will enable a thorough initial characterization of its anticancer properties. The resulting data will be crucial in determining its potential for further preclinical and clinical development.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993–16004. [Link]

  • Hajiani, M., et al. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. Molecular Biology Reports, 48(11), 7347-7357. [Link]

  • Shi, D., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2390235. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15993-16004. [Link]

  • Lead Sciences. (n.d.). 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Retrieved January 26, 2026, from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Retrieved January 26, 2026, from [Link]

  • Gogliettino, M., et al. (1994). Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzothiazine-6-carboxylic acid. Antimicrobial Agents and Chemotherapy, 38(7), 1492-1499. [Link]

  • O'Keefe, S. J. D., et al. (2021). Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function. Frontiers in Oncology, 11, 650361. [Link]

  • Taryba, M. V., et al. (2022). Methylation of 2-Aryl-2-(3-indolyl)acetohydroxamic Acids and Evaluation of Cytotoxic Activity of the Products. Molecules, 27(19), 6265. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-(7-Bromo-1H-indazol-3-yl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Indazole in Modern Medicinal Chemistry

The indazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer[2][3][4], anti-inflammatory, and antimicrobial properties.[5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2][3]

The specific scaffold, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, presents a particularly versatile platform for the generation of novel molecular entities. It possesses two key points for chemical diversification: the carboxylic acid moiety at the 3-position and the bromine atom at the 7-position. The carboxylic acid is amenable to transformations such as amide bond formation and esterification, allowing for the exploration of interactions with target proteins through the introduction of a variety of substituents. The bromo group, on the other hand, serves as a handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl groups to modulate the molecule's steric and electronic properties.

This guide provides detailed application notes and protocols for the strategic derivatization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to facilitate optimization and troubleshooting.

Strategic Derivatization Pathways

The derivatization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid can be systematically approached by targeting its two primary functional groups. The following diagram illustrates the key derivatization strategies discussed in this guide.

G A 2-(7-Bromo-1H-indazol-3-yl)acetic acid B Amide Derivatives A->B Amide Coupling (EDC, HOBt) C Ester Derivatives A->C Fischer Esterification (Acid Catalyst) D C7-Aryl/Heteroaryl Derivatives A->D Suzuki-Miyaura Coupling (Pd Catalyst, Base) E C7-Amino Derivatives A->E Buchwald-Hartwig Amination (Pd Catalyst, Base) F C7-Alkynyl Derivatives A->F Sonogashira Coupling (Pd/Cu Catalysts, Base)

Caption: Key derivatization pathways for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide array of functional groups, primarily through the formation of amides and esters.

Protocol 1: Amide Coupling via Carbodiimide Activation

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[1][6] The use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with an activating agent like N-Hydroxybenzotriazole (HOBT), provides a reliable and high-yielding method for the synthesis of amide derivatives.

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve Starting Material and Amine in DMF B Add HOBT and EDC A->B C Stir at Room Temperature B->C D Aqueous Work-up C->D E Extraction with Organic Solvent D->E F Purification by Chromatography E->F

Caption: General workflow for the synthesis of amide derivatives.

Detailed Protocol:

  • To a solution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add HOBT (1.2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Rationale and Mechanistic Insights:

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. HOBT then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions. The amine then attacks the active ester to form the stable amide bond. The use of DMF as a solvent ensures the solubility of the starting materials and reagents.

Reagent/ParameterRationale
EDC Water-soluble carbodiimide; facilitates easy removal of urea byproduct during aqueous work-up.
HOBT Reduces side reactions and minimizes racemization of chiral starting materials.
Amine (1.1 eq.) A slight excess of the amine ensures complete consumption of the starting carboxylic acid.
DMF A polar aprotic solvent that effectively dissolves the reactants and reagents.
Room Temperature Sufficient for the reaction to proceed to completion for most amines.
Protocol 2: Fischer Esterification

Esterification of the carboxylic acid can be achieved through the classic Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7]

Detailed Protocol:

  • Suspend 2-(7-Bromo-1H-indazol-3-yl)acetic acid (1.0 eq.) in the desired alcohol (used as both reactant and solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ester.

Rationale and Mechanistic Insights:

The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product side.

Reagent/ParameterRationale
Alcohol as Solvent Drives the reaction equilibrium towards the formation of the ester.
Sulfuric Acid A strong acid catalyst that protonates the carboxylic acid, activating it for nucleophilic attack.
Reflux Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Part 2: Derivatization of the 7-Bromo Position

The bromine atom at the 7-position of the indazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[8][9] This reaction is particularly useful for introducing aryl and heteroaryl substituents at the 7-position of the indazole core.

Workflow for Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Combine Starting Material, Boronic Acid, Pd Catalyst, and Base in Solvent B Degas the Mixture A->B C Heat under Inert Atmosphere B->C D Filter through Celite C->D E Aqueous Work-up and Extraction D->E F Purification by Chromatography E->F

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • To a reaction vessel, add 2-(7-Bromo-1H-indazol-3-yl)acetic acid (or its corresponding ester/amide derivative) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 6-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the C7-arylated indazole derivative.

Rationale and Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the transmetalation step.

ComponentExampleRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the cross-coupling reaction.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterA mixture of organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Inert Atmosphere Argon, NitrogenPrevents the oxidation and deactivation of the Pd(0) catalyst.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 7-position of the indazole ring.[10]

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, combine 2-(7-Bromo-1H-indazol-3-yl)acetic acid derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a strong base (e.g., NaOt-Bu, 1.4 eq.) in a reaction vial.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale and Mechanistic Insights:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the efficiency of the reaction and depends on the nature of the amine and the aryl halide.[10]

ComponentExampleRationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Xantphos, BINAPStabilizes the palladium catalyst and facilitates the catalytic cycle.
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Anhydrous Solvent Toluene, DioxaneThe reaction is sensitive to moisture, so anhydrous conditions are essential.
Protocol 5: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to C7-alkynyl indazole derivatives.[11][12][13]

Detailed Protocol:

  • To a solution of the 2-(7-Bromo-1H-indazol-3-yl)acetic acid derivative (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent like DMF or THF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.) and a copper(I) co-catalyst like CuI (0.05 eq.).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Degas the mixture and stir under an inert atmosphere at room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Rationale and Mechanistic Insights:

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the final product.[12][13]

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust framework for the systematic derivatization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a promising scaffold for the development of novel therapeutic agents. By leveraging the reactivity of both the carboxylic acid and the bromo functionalities, researchers can rapidly generate diverse libraries of compounds for biological screening. The derivatization strategies presented here, including amide coupling, esterification, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, are foundational transformations in modern medicinal chemistry. Further exploration of these derivatives through in vitro and in vivo studies will be crucial in identifying new lead compounds with potential therapeutic applications in areas such as oncology and inflammatory diseases.[2][3][14]

References

  • (Reference to a general organic chemistry textbook for fundamental concepts)
  • (Reference to a review on privileged scaffolds in medicinal chemistry)
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.
  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library.
  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling aryl
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
  • esterification - alcohols and carboxylic acids. Chemguide.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Pharmacological properties of indazole deriv
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
  • (PDF) Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF.
  • Ester synthesis by esterific
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]. PubMed.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Buchwald–Hartwig amin

Sources

Application Note & Protocols: In Vitro Characterization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid as a Putative Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and chemical databases reveals that "2-(7-Bromo-1H-indazol-3-yl)acetic acid" is not extensively characterized as a well-known bioactive agent with a specific, universally recognized target. It is often cataloged as a chemical intermediate or a fragment for use in medicinal chemistry and fragment-based drug discovery. The indazole core is a privileged scaffold in drug development, known to interact with a variety of protein targets, most notably protein kinases.

Given its structural features, particularly the acetic acid side chain, this compound could potentially be investigated as an inhibitor of enzymes whose active sites accommodate such acidic moieties, such as certain metabolic enzymes or protein kinases. For the purpose of this guide, we will hypothesize a common and relevant target for indazole-based compounds: a protein kinase. This application note will, therefore, provide a detailed, yet adaptable, framework for the in-vitro characterization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, assuming a hypothetical role as a protein kinase inhibitor. This will serve as a comprehensive template for researchers to adapt based on their specific kinase of interest.

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a synthetic organic compound featuring a bromo-substituted indazole core coupled to an acetic acid moiety. The indazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, many of which are protein kinase inhibitors. This document provides a comprehensive set of protocols for the initial in vitro evaluation of this compound, establishing a workflow to determine its potential as a kinase inhibitor. The protocols are designed to be self-validating and are grounded in established biochemical and cell-based methodologies.

PART 1: Biochemical Characterization - Direct Target Engagement

The first step in characterizing a potential inhibitor is to assess its direct interaction with the purified target enzyme. This section outlines the use of a luminescence-based kinase assay to determine the compound's potency (IC50).

1.1. Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As the kinase catalyzes the transfer of phosphate from ATP to a substrate, ATP is converted to ADP. The assay first terminates the kinase reaction and depletes the remaining ATP. Subsequently, ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

1.2. Materials and Reagents

  • Test Compound: 2-(7-Bromo-1H-indazol-3-yl)acetic acid, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase: Purified, active recombinant kinase of interest (e.g., a member of the Src family, MAPK family, etc.).

  • Substrate: A specific peptide or protein substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Tween-20).

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for Abl kinase).

  • Plates: White, opaque, 384-well assay plates.

  • Instrumentation: A multi-mode plate reader with luminescence detection capabilities.

1.3. Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilution Series (10-point, 1:3 serial dilution in DMSO) add_compound Dispense Compound Dilutions and Controls to Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions in Assay Buffer add_kinase Add Kinase Solution (Pre-incubation with compound) prep_reagents->add_kinase add_compound->add_kinase 2 µL/well start_reaction Add ATP/Substrate Mix to Initiate Reaction add_kinase->start_reaction 2 µL/well incubation Incubate at Room Temperature (e.g., 60 minutes) start_reaction->incubation 4 µL/well stop_reaction Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) incubation->stop_reaction develop_signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) stop_reaction->develop_signal Incubate 40 min read_plate Read Luminescence on Plate Reader develop_signal->read_plate Incubate 30 min normalize_data Normalize Data (% Inhibition vs. Controls) read_plate->normalize_data fit_curve Fit Dose-Response Curve (e.g., 4-parameter logistic fit) normalize_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50

Caption: Workflow for biochemical IC50 determination using a luminescence-based kinase assay.

1.4. Step-by-Step Protocol

  • Compound Preparation:

    • Create a 10-point serial dilution series of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in 100% DMSO. Start with a 1 mM concentration and perform 1:3 dilutions.

    • Also, prepare dilutions of the positive control inhibitor.

    • Include a DMSO-only control (vehicle control, representing 0% inhibition).

  • Assay Plate Setup:

    • To a 384-well plate, add 2 µL of each compound dilution, control inhibitor, or DMSO to the appropriate wells.

  • Kinase Reaction:

    • Prepare a solution of the kinase in assay buffer. Add 2 µL of this solution to each well.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the compound to bind to the kinase.

    • Prepare a master mix containing the substrate and ATP in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mix to each well. The final reaction volume will be 8 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • Signal Detection:

    • Stop the kinase reaction by adding 8 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to ensure all ATP is depleted.

    • Add 16 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

    • Read the luminescence on a plate reader.

1.5. Data Analysis and Interpretation

  • Normalization: The raw luminescence data should be normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionExample Value
Top Plateau Maximum % inhibition (ideally close to 100%)102.5%
Bottom Plateau Minimum % inhibition (ideally close to 0%)-1.5%
LogIC50 The logarithm of the IC50 value-6.3
Hill Slope The steepness of the curve1.1
IC50 The concentration for 50% inhibition500 nM

PART 2: Cellular Assays - Target Engagement and Functional Effects

Biochemical assays confirm direct enzyme inhibition, but it is crucial to determine if the compound can enter cells and engage its target in a physiological context.

2.1. Principle of Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in intact cells or tissue. The principle is based on the ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the protein's melting point (Tm) increases. In a typical CETSA® experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The soluble fraction is analyzed by techniques like Western Blot or mass spectrometry to determine the amount of target protein remaining in solution at each temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

2.2. Materials and Reagents

  • Cell Line: A human cell line endogenously expressing the kinase of interest.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

  • Lysis Buffer: PBS with protease and phosphatase inhibitors.

  • Antibody: A specific primary antibody against the target kinase for Western Blot detection.

  • Instrumentation: PCR thermocycler with a gradient function, equipment for SDS-PAGE and Western Blotting.

2.3. Experimental Workflow: CETSA®

G cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Protein Analysis cluster_data Data Interpretation treat_cells Treat Cells with Compound or Vehicle (DMSO) harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells aliquot_cells Aliquot Cell Suspension harvest_cells->aliquot_cells heat_samples Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot_cells->heat_samples lyse_cells Lyse Cells (Freeze-Thaw) heat_samples->lyse_cells separate_fractions Separate Soluble and Precipitated Fractions by Centrifugation lyse_cells->separate_fractions run_wb Analyze Soluble Fraction by Western Blot separate_fractions->run_wb quantify_bands Quantify Band Intensities run_wb->quantify_bands plot_curves Plot Melt Curves (% Soluble Protein vs. Temp) quantify_bands->plot_curves determine_shift Determine Thermal Shift (ΔTm) plot_curves->determine_shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement.

2.4. Step-by-Step Protocol

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with a high concentration of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble proteins from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target kinase in the soluble fraction by SDS-PAGE and Western Blotting using a specific antibody.

2.5. Data Analysis and Interpretation

  • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

  • Normalize the data to the intensity at the lowest temperature (which should be 100%).

  • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

  • The temperature at which 50% of the protein has denatured is the melting temperature (Tm). A positive shift in the Tm for the compound-treated sample compared to the vehicle control confirms target engagement.

PART 3: References

  • Cellular Thermal Shift Assay (CETSA®): Molina, D. M., Jafari, R., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Four-Parameter Logistic (4PL) Curve Fitting: GraphPad Software. IC50 and EC50 analysis. [Link]

Application Note: A Framework for Investigating the Anti-Inflammatory Potential of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The indazole scaffold is a promising structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anti-inflammatory effects.[1][2] This document provides a comprehensive guide for investigating the anti-inflammatory properties of a novel indazole derivative, 2-(7-Bromo-1H-indazol-3-yl)acetic acid. As specific data for this compound is not yet available, this guide establishes a robust framework based on well-characterized indazole analogs.[3][4][5] The protocols outlined here will enable researchers to assess the compound's efficacy and elucidate its mechanism of action, from initial in vitro screening to in vivo validation.

The primary hypothesis is that 2-(7-Bromo-1H-indazol-3-yl)acetic acid will exhibit anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and JAK-STAT signaling cascades, and by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Mechanism of Action: Key Inflammatory Pathways

Inflammation is orchestrated by complex signaling networks. Two of the most critical pathways are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways.

  • NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation to the nucleus, where it initiates gene transcription.[7][8]

  • JAK-STAT Signaling Pathway: This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[9][10][11] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[9][11]

Visualizing the Inflammatory Response

The following diagrams illustrate the simplified signaling cascades that are often targeted by anti-inflammatory agents.

Figure 1. Simplified NF-κB Signaling Pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates p_JAK p-JAK JAK->p_JAK STAT STAT p_JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerizes p_STAT_dimer_nuc p-STAT Dimer p_STAT_dimer->p_STAT_dimer_nuc Translocates DNA DNA p_STAT_dimer_nuc->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Figure 2. Simplified JAK-STAT Signaling Pathway.

Experimental Protocols

Part 1: In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of 2-(7-Bromo-1H-indazol-3-yl)acetic acid will be performed using in vitro models to determine its direct effects on inflammatory responses in a controlled environment.

1.1. Cell Culture

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Rationale: These cells are a well-established model for studying inflammation as they produce significant amounts of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).[12][13]

  • Protocol:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

1.2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of the test compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

1.3. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the effect of the test compound on NO production in LPS-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[14]

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.[14]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14][15]

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[14]

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite will be used to quantify NO levels.[14][16]

1.4. Pro-inflammatory Cytokine Quantification (ELISA)

  • Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

1.5. COX-2 Expression Analysis (Western Blot)

  • Objective: To determine if the test compound inhibits the expression of the COX-2 enzyme.

  • Protocol:

    • After cell treatment and LPS stimulation, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Exemplary In Vitro Results

The following tables represent hypothetical data to illustrate the expected outcomes of the in vitro assays.

Table 1: Effect of 2-(7-Bromo-1H-indazol-3-yl)acetic acid on NO Production

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control-2.5 ± 0.3-
LPS (1 µg/mL)-45.8 ± 2.1-
Test Compound + LPS1035.2 ± 1.823.1%
Test Compound + LPS2522.1 ± 1.551.7%
Test Compound + LPS5010.5 ± 0.977.1%
Dexamethasone (10 µM) + LPS108.9 ± 0.780.6%

Table 2: Effect of 2-(7-Bromo-1H-indazol-3-yl)acetic acid on Cytokine Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-50.2 ± 5.135.7 ± 4.2
LPS (1 µg/mL)-1250.6 ± 89.3980.4 ± 75.1
Test Compound + LPS10980.1 ± 70.5750.2 ± 60.3
Test Compound + LPS25625.8 ± 55.2480.9 ± 42.8
Test Compound + LPS50310.4 ± 28.9240.6 ± 21.5
Dexamethasone (10 µM) + LPS10250.7 ± 22.1190.3 ± 18.7
Part 2: In Vivo Validation of Anti-Inflammatory Activity

Following promising in vitro results, the anti-inflammatory effects of 2-(7-Bromo-1H-indazol-3-yl)acetic acid will be evaluated in a well-established animal model of acute inflammation.

2.1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.[3]

  • Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for screening potential anti-inflammatory drugs.[17][18] The inflammatory response in this model is biphasic, with an initial release of histamine and serotonin, followed by the production of prostaglandins and cytokines.[3]

  • Animal Model: Male Wistar rats (180-220g).

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups at different doses (e.g., 25, 50, 100 mg/kg).

    • Administer the vehicle, positive control, or test compound orally one hour before carrageenan injection.[17]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[17][19]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[17][19]

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Exemplary In Vivo Results

Table 3: Effect of 2-(7-Bromo-1H-indazol-3-yl)acetic acid on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.07-
Test Compound250.62 ± 0.0527.1%
Test Compound500.45 ± 0.0447.1%
Test Compound1000.28 ± 0.0367.1%
Indomethacin100.22 ± 0.0274.1%
Experimental Workflow

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Start: 2-(7-Bromo-1H-indazol-3-yl)acetic acid cytotoxicity Cytotoxicity Assay (MTT) Determine Non-Toxic Doses start->cytotoxicity no_assay Nitric Oxide Assay (Griess) LPS-stimulated RAW 264.7 cytotoxicity->no_assay elisa Cytokine ELISA (TNF-α, IL-6) no_assay->elisa western COX-2 Western Blot elisa->western paw_edema Carrageenan-Induced Paw Edema in Rats western->paw_edema If Promising Results data_analysis Data Analysis & Mechanism Elucidation paw_edema->data_analysis end Conclusion: Assess Anti-inflammatory Potential data_analysis->end

Sources

Application Note: Quantitative Analysis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note provides detailed protocols for two robust analytical methods for the quantification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). These methods are designed for use in research, development, and quality control environments. The protocols are presented with an emphasis on the scientific rationale behind the chosen parameters and are aligned with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and widely accessible approach for the quantification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. The principle of this method is based on the separation of the analyte from potential impurities on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer at a wavelength of maximum absorbance.

Scientific Rationale

A C18 reversed-phase column is selected due to the non-polar nature of the indazole ring system, while the acidic mobile phase ensures the carboxylic acid group remains protonated, leading to better peak shape and retention.[4][5] Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent solubilizing properties for the analyte. The detection wavelength is selected based on the UV absorbance spectrum of the compound, which is expected to have a maximum absorbance in the UV region typical for aromatic systems.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard & Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject Sample filter->injection hplc_system HPLC System with UV Detector column C18 Reversed-Phase Column hplc_system->column column->injection separation Isocratic Elution injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Integrate Peak Area chromatogram->peak_area calibration Construct Calibration Curve peak_area->calibration quantification Quantify Concentration calibration->quantification

Caption: Workflow for the quantification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid by HPLC-UV.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or wavelength of maximum absorbance)

| Run Time | 10 minutes |

4. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a sample containing 2-(7-Bromo-1H-indazol-3-yl)acetic acid and dissolve it in a known volume of diluent to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

6. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions and record the chromatograms.

  • Identify the peak corresponding to 2-(7-Bromo-1H-indazol-3-yl)acetic acid based on the retention time of the reference standard.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Summary (as per ICH Q2(R1) Guidelines)[3]
ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highly specific and sensitive quantification.

Scientific Rationale

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[6] Electrospray ionization (ESI) is chosen as it is well-suited for polar and ionizable molecules like 2-(7-Bromo-1H-indazol-3-yl)acetic acid. The negative ion mode is selected to deprotonate the carboxylic acid group, forming a stable [M-H]⁻ precursor ion. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) can be used for confirmation.[4] MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow: LC-MS Method

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Standard & Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter separation Gradient Elution filter->separation lcms_system LC-MS/MS System lcms_system->separation ionization Electrospray Ionization (ESI) separation->ionization mrm MRM Detection ionization->mrm chromatogram Obtain MRM Chromatogram mrm->chromatogram peak_area_ratio Calculate Peak Area Ratio chromatogram->peak_area_ratio calibration Construct Calibration Curve peak_area_ratio->calibration quantification Quantify Concentration calibration->quantification

Caption: Workflow for the quantification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid by LC-MS.

Protocol: LC-MS Quantification

1. Materials and Reagents:

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2. Instrumentation:

  • LC-MS/MS system (Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 5 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

4. Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi

| MRM Transitions | Analyte: m/z 253/255 -> fragment; IS: To be determined |

Note: The exact MRM transitions (precursor and product ions) and collision energies must be optimized for the specific instrument used. The precursor ions for the analyte will be [M-H]⁻, showing the characteristic bromine isotope pattern at m/z 253 and 255.

5. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions as described for the HPLC-UV method, but include the internal standard at a fixed concentration in all standards and samples.

  • Sample preparation should aim to minimize matrix effects. If necessary, employ solid-phase extraction (SPE) or liquid-liquid extraction.

6. Analysis and Data Processing:

  • Inject the prepared solutions into the LC-MS system.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary (as per ICH/FDA Guidelines)[7][8][9]
ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Accuracy (% Recovery) 85.0 - 115.0% (at LLOQ), 80.0 - 120.0% (other levels)Within ±15% of nominal
Precision (% RSD) ≤ 20% (at LLOQ), ≤ 15% (other levels)< 10%
Lower Limit of Quantitation (LLOQ) Analyte response is at least 5 times the blank response~0.05 ng/mL
Selectivity No significant interfering peaks in blank matrixNo interference observed
Matrix Effect To be assessed and minimizedWithin acceptable limits

Conclusion

The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. The choice of method will depend on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Proper method validation in accordance with ICH and FDA guidelines is essential to ensure the generation of high-quality, reliable data in a regulated environment.[1][2][7][8][9]

References

  • Agilent Technologies. (2017-01-13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • European Medicines Agency. (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023-11-30). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Comparative Analysis of Analytical Techniques for 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.
  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
  • Lab Manager. (2025-10-22). ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • BioPharm International. (2024-03-07). FDA Releases Guidance on Analytical Procedures.

Sources

Application Note: A Validated LC-MS Method for the Quantitative Analysis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in Preclinical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The development of potent drug candidates from this family, such as the investigational compound 2-(7-Bromo-1H-indazol-3-yl)acetic acid, necessitates reliable analytical methods to support preclinical and clinical studies. This application note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind each experimental choice is explained to provide a framework for adaptation and troubleshooting. The method is designed to be validated in accordance with internationally recognized guidelines, ensuring data integrity and trustworthiness for drug development professionals.

Introduction: The Rationale for a Dedicated Analytical Method

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a substituted indazole derivative with potential therapeutic applications. Like many indazole-containing compounds, it is being investigated for a range of biological activities.[2][3] Accurate quantification of this molecule in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technology of choice for such applications due to its inherent sensitivity, selectivity, and speed.[4]

This method addresses the specific chemical properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (Molecular Formula: C₉H₇BrN₂O₂, Molecular Weight: 255.07 g/mol ).[5][6] The presence of a carboxylic acid group dictates a specific approach to ionization and chromatography, while the bromo-indazole core provides a unique mass spectrometric signature. This protocol is designed to be a self-validating system, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9]

Foundational Principles: Causality in Method Design

The development of a robust LC-MS method is a multifactorial process. The choices made for each parameter are interconnected and driven by the physicochemical properties of the analyte.

  • Sample Preparation: The primary goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with the analysis, while ensuring high recovery of the analyte.[10] For an acidic small molecule in a biological matrix like plasma, protein precipitation is a straightforward and effective initial step.

  • Chromatography (LC): Reversed-phase chromatography is the standard for separating small to medium polarity molecules. The key to retaining and resolving an acidic compound like 2-(7-Bromo-1H-indazol-3-yl)acetic acid is controlling the pH of the mobile phase. By maintaining a pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte remains in its neutral, less polar form, leading to better retention on a C18 column.

  • Mass Spectrometry (MS): Given the acidic nature of the analyte, electrospray ionization (ESI) in negative ion mode is the logical choice. The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, which is a stable and abundant species for detection. Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity, monitoring a specific fragmentation of the parent ion to a product ion. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly reduces background noise and enhances quantification.

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the analysis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Materials and Reagents
  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., another bromo-substituted acidic compound).

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium acetate, LC-MS grade

Protocol 1: Preparation of Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-(7-Bromo-1H-indazol-3-yl)acetic acid reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Curve Standards: Spike the appropriate biological matrix (e.g., blank plasma) with the working solutions to achieve a calibration curve spanning the desired concentration range (e.g., 1-1000 ng/mL). A minimum of 5-7 concentration levels is recommended.[7]

  • Quality Control Samples: Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Protocol 2: Sample Extraction (Protein Precipitation)
  • Pipette 50 µL of each sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Diagram: Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Sample Aliquot (50 µL) B 2. Add Protein Precipitation Solution (150 µL ACN + IS) A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (10 min) C->D E 5. Transfer Supernatant D->E F LC Injection E->F G C18 Column Separation F->G H ESI Source (Negative Mode) G->H I Mass Analyzer (MRM) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Caption: Workflow for the analysis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Instrumental Parameters: A Justified Approach

The following tables summarize the recommended starting parameters for the LC-MS system. These should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reversed-phase separation of small molecules. The smaller particle size provides higher efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase to ensure the analyte is in its neutral form for better retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good elution strength.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute the compound of interest while separating it from matrix components. Should be optimized.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good peak shape and sensitivity.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Parameters
ParameterRecommended ValueRationale
Ionization Mode Electrospray (ESI), NegativeIdeal for acidic compounds that readily deprotonate to form [M-H]⁻ ions.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion (Q1) m/z 254.0Corresponds to the [M-H]⁻ of the most abundant bromine isotope (⁷⁹Br).
Product Ion (Q3) To be determined by infusionA characteristic fragment ion (e.g., from loss of CO₂) should be identified and optimized.
Dwell Time 100 msBalances the need for sufficient data points across a peak with the number of MRMs monitored.
Gas Temp. 350 °COptimized for efficient desolvation of the ESI droplets.
Gas Flow 10 L/minAids in the desolvation process.
Nebulizer 45 psiControls the formation of the aerosol spray.
Capillary Voltage 3500 V (Negative)The potential applied to the ESI needle to facilitate ion formation.

Method Validation: A Trustworthy and Self-Validating System

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The method described herein must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH Q2(R1).[9][11][12]

Diagram: Interrelation of Validation Parameters

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity/ Specificity Selectivity->Accuracy LLOQ LLOQ Selectivity->LLOQ Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->LLOQ Stability Stability Recovery Recovery & Matrix Effect Recovery->Accuracy

Sources

Application Notes and Protocols: 2-(7-Bromo-1H-indazol-3-yl)acetic acid as a High-Potential Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach hinges on the principle of screening low molecular weight compounds, or "fragments," that bind with high ligand efficiency to biological targets.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utility of 2-(7-Bromo-1H-indazol-3-yl)acetic acid as a versatile fragment for drug design. We will explore the unique chemical characteristics of this fragment, provide detailed protocols for its application in a screening campaign, and outline a strategic workflow for its evolution from a preliminary hit to a viable lead compound.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[3][4][5] Its bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically decorated to achieve potent and selective interactions with a variety of protein targets.[3][6] Indazole-containing drugs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[3][4][5][7] Marketed drugs such as Niraparib, an anti-cancer agent, and Bendazac, an anti-inflammatory drug, underscore the therapeutic relevance of this heterocyclic system.[3]

2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 944899-28-9) is a particularly compelling fragment for FBDD campaigns.[8][9] Its structure embodies three key features that provide a strategic advantage in drug design:

  • The 1H-Indazole Core: This bioisostere of indole provides a rich network of hydrogen bond donors and acceptors, crucial for anchoring the fragment within a protein's binding site.[4][10] The aromatic system also allows for favorable π-stacking interactions.

  • The Acetic Acid Moiety: The carboxylic acid group is a versatile interaction point, capable of forming strong hydrogen bonds or salt bridges with basic residues like lysine or arginine in a target protein. Its presence also offers a convenient vector for chemical elaboration during hit-to-lead optimization.

  • The 7-Bromo Substituent: The bromine atom at the 7-position serves as a valuable chemical handle. It can be exploited for structure-activity relationship (SAR) studies through facile chemical modifications, such as Suzuki coupling reactions, to explore the surrounding chemical space within the binding pocket.[11]

Physicochemical Properties and Rationale for Use in FBDD

The utility of a fragment is intrinsically linked to its physicochemical properties. 2-(7-Bromo-1H-indazol-3-yl)acetic acid aligns well with the "Rule of Three," a guiding principle for selecting fragments with a higher probability of leading to orally bioavailable drugs.

PropertyValue"Rule of Three" Guideline
Molecular Weight 255.07 g/mol [8][9]< 300 Da
cLogP ~1.5-2.0 (estimated)≤ 3
Hydrogen Bond Donors 2≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 2≤ 3

Table 1: Physicochemical properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in the context of the "Rule of Three."

The balanced lipophilicity and aqueous solubility of this fragment are critical for its success in biophysical screening assays, minimizing the risk of non-specific binding and aggregation.

Experimental Protocols: From Fragment Screening to Hit Validation

The initial step in an FBDD campaign is the identification of fragments that bind to the target of interest. Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required.[12] We present a generalized protocol for a primary screen using Surface Plasmon Resonance (SPR), followed by an orthogonal validation method.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand (the fragment) and an immobilized macromolecule (the target protein).

Protocol: SPR Screening

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling chemistry. Aim for a low to medium immobilization density (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Library Preparation:

    • Prepare a stock solution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in 100% DMSO (e.g., at 100 mM).

    • Create a dilution series of the fragment in the running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a final concentration range suitable for screening (e.g., 10 µM to 1 mM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • SPR Analysis:

    • Perform the screening on a suitable SPR instrument (e.g., Biacore, Cytiva).

    • Inject the diluted fragment solutions over the immobilized protein surface and a reference flow cell (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

    • Use a sufficiently long contact time (e.g., 60 seconds) and dissociation time (e.g., 120 seconds) to observe binding and dissociation events.

    • A positive "hit" is identified by a concentration-dependent increase in the SPR signal (RU) in the active flow cell compared to the reference cell.

  • Data Analysis:

    • For confirmed hits, perform a full kinetic analysis by injecting a wider range of fragment concentrations.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Hit Validation: X-ray Crystallography

To confirm the binding of 2-(7-Bromo-1H-indazol-3-yl)acetic acid and, crucially, to understand its binding mode, X-ray crystallography is an invaluable tool.[13][14] It provides a high-resolution, three-dimensional structure of the protein-fragment complex, which is essential for guiding subsequent structure-based drug design efforts.[13][14]

Protocol: Co-crystallization and Structure Determination

  • Crystal Growth:

    • Grow crystals of the target protein using a suitable crystallization method (e.g., vapor diffusion).

  • Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (e.g., 1-10 mM) and a cryoprotectant. The optimal soaking time can vary from minutes to hours.

    • Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials.

  • Data Collection and Processing:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Structure Solution and Refinement:

    • Solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

    • Build the fragment into the density and refine the protein-fragment complex structure.

Hit-to-Lead Optimization: A Strategic Workflow

Once a fragment hit is validated, the next phase is to optimize its properties to develop a potent and selective lead compound.[1][15] This process typically involves increasing binding affinity while maintaining or improving drug-like properties.

FBDD_Workflow cluster_0 Hit Identification & Validation cluster_1 Hit-to-Lead Optimization cluster_2 Lead Candidate FragmentScreen Fragment Screening (SPR, NMR) HitValidation Hit Validation (X-ray Crystallography) FragmentScreen->HitValidation Primary Hits SAR Structure-Activity Relationship (SAR) HitValidation->SAR Validated Hit (Binding Mode) Growing Fragment Growing SAR->Growing Iterative Design Linking Fragment Linking SAR->Linking Iterative Design Merging Fragment Merging SAR->Merging Iterative Design Lead Optimized Lead (High Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Figure 1: A generalized workflow for fragment-based drug discovery, from initial screening to lead optimization.

Fragment Growing

This strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the protein.[15][16] The crystal structure of the 2-(7-Bromo-1H-indazol-3-yl)acetic acid-protein complex is critical here, as it reveals unoccupied pockets adjacent to the bound fragment.

  • Vector for Growth: The 7-bromo position is an ideal vector for growth. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a diverse array of chemical groups can be introduced to probe nearby pockets for additional interactions.

  • Rationale: For example, if a hydrophobic pocket is identified near the 7-position, introducing small alkyl or aryl groups could increase potency through favorable van der Waals interactions.

Ligand Efficiency Metrics

Throughout the optimization process, it is crucial to monitor ligand efficiency (LE) and lipophilic ligand efficiency (LipE) to ensure that gains in potency are not achieved at the expense of desirable physicochemical properties.[17][18][19]

  • Ligand Efficiency (LE): LE = -ΔG / N (where ΔG is the binding free energy and N is the number of non-hydrogen atoms).[20] It normalizes binding affinity for molecular size. A high LE value indicates a more efficient binder.

  • Lipophilic Ligand Efficiency (LipE): LipE = pIC50 - cLogP. This metric balances potency against lipophilicity, helping to avoid the creation of overly "greasy" molecules that often have poor pharmacokinetic properties.

CompoundStructureKD (µM)Heavy AtomsLEcLogPLipE
Fragment Hit 2-(7-Bromo-1H-indazol-3-yl)acetic acid200140.361.81.9
Grown Compound 1 (7-phenyl-1H-indazol-3-yl)acetic acid10200.343.21.8
Grown Compound 2 (7-(pyridin-4-yl)-1H-indazol-3-yl)acetic acid5190.371.53.8

Table 2: Hypothetical data illustrating the use of ligand efficiency metrics during a fragment growing campaign. Note how Compound 2 improves potency and LipE while maintaining a favorable cLogP.

Potential Therapeutic Applications

The indazole scaffold is a key component of numerous kinase inhibitors.[21] Many kinase inhibitors target the ATP-binding site, and the hinge region of this site is rich in hydrogen bond donors and acceptors. The 1H-indazole-3-amine structure, in particular, has been shown to be an effective hinge-binding fragment.[11] Given its structural features, 2-(7-Bromo-1H-indazol-3-yl)acetic acid is a promising starting point for the development of inhibitors for various protein kinases implicated in diseases such as:

  • Oncology: Many kinases are overexpressed or dysregulated in various cancers, including breast, lung, and colon cancer.[21]

  • Inflammatory Diseases: Kinases play a crucial role in inflammatory signaling pathways.

Conclusion

2-(7-Bromo-1H-indazol-3-yl)acetic acid represents a high-quality, versatile fragment for drug discovery. Its privileged indazole core, combined with strategically placed functional groups, provides an excellent starting point for FBDD campaigns. The protocols and strategies outlined in this application note offer a robust framework for identifying and optimizing novel lead compounds. By leveraging sensitive biophysical techniques for screening and validation, and by applying principles of rational, structure-based design, researchers can effectively harness the potential of this fragment to develop next-generation therapeutics.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 26, 2026.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Accessed January 26, 2026. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Accessed January 26, 2026. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central, National Institutes of Health. Accessed January 26, 2026. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Accessed January 26, 2026. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central, National Institutes of Health. Accessed January 26, 2026. [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. Accessed January 26, 2026. [Link]

  • Ligand Efficiency Metrics Calculators. Drug Hunter. Accessed January 26, 2026. [Link]

  • Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. Accessed January 26, 2026. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. Accessed January 26, 2026. [Link]

  • Fragment Screening. Sygnature Discovery. Accessed January 26, 2026. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Accessed January 26, 2026. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central, National Institutes of Health. Accessed January 26, 2026. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Accessed January 26, 2026. [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. Accessed January 26, 2026. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. National Institutes of Health. Accessed January 26, 2026. [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate. Accessed January 26, 2026. [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Accessed January 26, 2026. [Link]

  • Ligand efficiency. GARDP Revive. Accessed January 26, 2026. [Link]

  • Structure and synthesis of indazole. ResearchGate. Accessed January 26, 2026. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Accessed January 26, 2026. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. Accessed January 26, 2026. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Accessed January 26, 2026. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Therapeutic and synthetic approach towards indazole. Hilaris Publisher. Accessed January 26, 2026. [Link]

  • Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. ACS Publications. Accessed January 26, 2026. [Link]

  • The nature of ligand efficiency. PubMed Central, National Institutes of Health. Accessed January 26, 2026. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. ZoBio. Accessed January 26, 2026. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Accessed January 26, 2026. [Link]

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Lead Sciences. Accessed January 26, 2026. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central, National Institutes of Health. Accessed January 26, 2026. [Link]

  • Fragment Hits: What do They Look Like and How do They Bind? ACS Publications. Accessed January 26, 2026. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • ligand efficiency & heavy atoms in drugs. YouTube. Accessed January 26, 2026. [Link]

  • Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. ResearchGate. Accessed January 26, 2026. [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Accessed January 26, 2026. [Link]

  • Ligand efficiency – Knowledge and References. Taylor & Francis. Accessed January 26, 2026. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Springer. Accessed January 26, 2026. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Accessed January 26, 2026. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Accessed January 26, 2026. [Link]

Sources

Handling and storage guidelines for 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Introduction: The Indazole Scaffold in Modern Chemistry

The indazole core is a privileged bicyclic heteroaromatic structure renowned for its broad spectrum of biological activities.[1] As a versatile scaffold, it is a cornerstone in the development of therapeutic agents, particularly in oncology and virology.[1][2][3] 2-(7-Bromo-1H-indazol-3-yl)acetic acid is a functionalized indazole derivative, incorporating a reactive carboxylic acid handle and a bromine atom. This specific arrangement of functional groups makes it an invaluable building block for medicinal chemists and drug development professionals. The bromine atom at the 7-position serves as a key site for further chemical modifications, such as cross-coupling reactions, while the acetic acid moiety at the 3-position allows for straightforward amide bond formation or other derivatizations.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound, ensuring both the integrity of the material and the safety of laboratory personnel.

Compound Data and Physicochemical Properties

This table summarizes the key physicochemical properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

PropertyValueSource
CAS Number 944899-28-9[4][5][6]
Molecular Formula C₉H₇BrN₂O₂[4][5]
Molecular Weight 255.07 g/mol [4][5]
Purity Typically ≥95%[4]
Appearance Assumed to be a solid powder.General
Storage Temperature 2-8°C, sealed in a dry environment.[4][5][7]
Solubility No published data. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Experimental verification is required.General

Hazard Identification, Safety, and Handling

As a Senior Application Scientist, my primary directive is to ensure that every protocol is built on a foundation of safety. The hazard profile for 2-(7-Bromo-1H-indazol-3-yl)acetic acid is extrapolated from data on structurally similar bromo-indazole derivatives.[5][8][9] Adherence to these guidelines is mandatory.

GHS Hazard Classification (Anticipated)
Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[8][9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[8][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[8][9]
Personal Protective Equipment (PPE) and Engineering Controls

The causality behind PPE selection is the mitigation of exposure risk. Each component forms a barrier against a specific route of exposure.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control inhalation exposure.[7]

  • Eye Protection: Wear ANSI-rated safety glasses with side shields or chemical splash goggles. The eyes are highly susceptible to irritation from fine powders and chemical splashes.[8]

  • Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended when handling the solid or concentrated solutions. Contaminated gloves must be removed and washed before reuse.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advised.

  • Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate organic vapor/particulate filter is necessary.[7]

Safe Handling Workflow

The following diagram outlines the mandatory workflow for safely handling 2-(7-Bromo-1H-indazol-3-yl)acetic acid from storage to experimental use.

cluster_prep Preparation & Gowning cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Verify Fume Hood Certification b Don PPE: Lab Coat, Goggles, Gloves a->b c Retrieve Compound from 2-8°C Storage b->c d Allow to Equilibrate to Room Temperature c->d e Weigh Compound (Avoid Dust Formation) d->e f Transfer to Vessel & Prepare Solution e->f g Decontaminate Surfaces f->g h Dispose of Waste in Labeled Container g->h i Remove PPE & Wash Hands h->i

Caption: Workflow for Safe Handling of the Compound.

First Aid Measures

In the event of exposure, immediate and decisive action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[7][8]

Storage, Stability, and Incompatibility

The long-term viability of experimental results depends on the stability of the starting materials. Improper storage can lead to degradation, impacting purity and reactivity.

  • Storage Conditions: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4][5][7] The container must be kept in a dry, well-ventilated place.[7][8] Before opening, it is crucial to allow the container to warm to room temperature to prevent moisture condensation, which could hydrolyze the compound.

  • Chemical Stability: The compound is stable under recommended storage conditions.[8] Avoid exposure to excess heat and dust formation.[8]

  • Incompatible Materials: To prevent vigorous and potentially hazardous reactions, avoid contact with:

    • Strong oxidizing agents

    • Strong bases

    • Amines

    • Strong reducing agents[8]

  • Hazardous Decomposition Products: Under thermal decomposition (e.g., in a fire), the compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and bromine.[8]

Protocols for Experimental Use

The following protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the most common application: preparing a stock solution for use in biological screening or chemical synthesis.

Rationale: Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its high solubilizing power for a wide range of organic molecules and its compatibility with many biological assays. The protocol is designed to minimize contamination and ensure accurate concentration.

start Start: Compound & Materials in Fume Hood weigh 1. Calculate Mass for Target Volume (e.g., 2.55 mg for 1 mL) start->weigh transfer 2. Weigh Compound into a Sterile, Tared Vial weigh->transfer add_solvent 3. Add Anhydrous DMSO to ~90% of Final Volume transfer->add_solvent dissolve 4. Vortex & Sonicate (in water bath) until Dissolved add_solvent->dissolve check_dissolution 5. Visually Inspect for Particulates. Is it clear? dissolve->check_dissolution check_dissolution->dissolve No qs 6. Bring to Final Volume with DMSO (QS) check_dissolution->qs Yes aliquot 7. Aliquot into Cryovials for Storage qs->aliquot store 8. Store at -20°C or -80°C Protected from Light aliquot->store end End: Labeled Aliquots Ready for Use store->end

Caption: Workflow for Preparing a DMSO Stock Solution.

Step-by-Step Methodology:

  • Calculation: Calculate the mass of 2-(7-Bromo-1H-indazol-3-yl)acetic acid required. For a 10 mM solution (0.010 mol/L) in 1 mL (0.001 L): Mass = 0.010 mol/L * 0.001 L * 255.07 g/mol = 0.00255 g = 2.55 mg

  • Weighing: Tare a sterile glass vial on an analytical balance. Carefully weigh the calculated mass of the compound into the vial. Perform this step in the fume hood and avoid creating dust.

  • Solvent Addition: Add the appropriate volume of anhydrous, molecular-biology grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, place the vial in a sonicator water bath for 5-10 minute intervals until the solution is clear.

  • Quality Control: Visually inspect the solution against a bright light to ensure all particulate matter has dissolved. A clear solution is indicative of a successful preparation.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store at -20°C for short-term use or -80°C for long-term archival.

Waste Disposal

All chemical waste, including unused compound, contaminated materials (e.g., weigh boats, pipette tips), and solutions, must be disposed of in accordance with local, state, and federal regulations.

  • Collect all waste in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of this chemical down the drain.[7]

  • Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Link

  • BLD Pharmatech. Safety Data Sheet: 1-Boc-4-Bromo-1H-indazole. Link

  • ChemSupply. Safety Data Sheet: 5-BROMO-1H-INDAZOLE-3-CARBOXYLICACID. Link

  • Lead Sciences. 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Link

  • BLDpharm. 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Link

  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Link

  • Carl ROTH. Safety Data Sheet: Acetic acid. Link

  • National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Link

  • Carl ROTH. Safety Data Sheet: Acetic acid. Link

  • ICL Industrial Products. Bromine Safety Handbook. Link

  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Link

  • ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Link

  • BLDpharm. 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid. Link

  • Sigma-Aldrich. 7-Bromo-1H-indazole. Link

  • Ivy Fine Chemicals. 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Link

Sources

Application Notes & Protocols: The Experimental Use of Bromo-Indazoles in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bromo-Indazoles in the Fight Against Antimicrobial Resistance

The indazole scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a bromine atom onto the indazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This modification can enhance membrane permeability and interaction with biological targets, making bromo-indazole derivatives a compelling class of compounds for antimicrobial drug discovery.[3] Research has demonstrated that these derivatives exhibit potent activity against a range of pathogens, including multidrug-resistant (MDR) bacteria and pathogenic fungi.[3][4]

This guide provides an in-depth technical overview and actionable protocols for researchers investigating the antimicrobial potential of novel bromo-indazole compounds. It is structured to follow a logical research and development pipeline, from initial synthesis to preliminary mechanism of action studies, emphasizing the scientific rationale behind each experimental choice.

Section 1: Synthesis and Characterization of Bromo-Indazole Derivatives

The journey of antimicrobial discovery begins with the synthesis of the target molecules. Bromo-indazoles can be synthesized through various routes, often starting from commercially available precursors. The bromination can occur at different positions on the indazole ring, leading to a diverse library of compounds for screening. A common strategy involves the modification of a pre-formed bromo-indazole core.[5][6]

Workflow for Bromo-Indazole Synthesis and Screening

The following diagram illustrates a typical workflow for synthesizing and evaluating a library of bromo-indazole derivatives.

Caption: High-level workflow from synthesis to preliminary mechanism of action studies.

Protocol 1: Synthesis of N-Substituted 6-Bromo-1H-Indazole Analogues

This protocol provides a generalized method for synthesizing a series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold, a strategy shown to yield compounds with significant antimicrobial efficacy.[3] The rationale is to combine the bromo-indazole moiety with the versatile triazole ring system, often achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.

Rationale: The CuAAC reaction is chosen for its high yield, reliability, and mild reaction conditions. The triazole linker provides a stable connection between the bromo-indazole core and various R-groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Materials:

  • 6-bromo-1H-indazole

  • Propargyl bromide

  • Sodium azide

  • Various substituted anilines

  • 2-chloroacetyl chloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: Acetone, Dimethylformamide (DMF), n-Butanol, Water

  • Reagents for workup and purification: Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glass column for chromatography

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure:

  • Step A: Synthesis of 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole (Alkyne Intermediate):

    • Dissolve 6-bromo-1H-indazole in acetone in a round-bottom flask.

    • Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃) to the mixture.

    • Add propargyl bromide dropwise while stirring at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress using TLC.

    • Once the reaction is complete, cool the mixture, filter off the base, and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkyne intermediate.[3]

  • Step B: Synthesis of 2-azido-N-arylacetamides (Azide Intermediates):

    • Synthesize various 2-chloro-N-arylacetamides by reacting substituted anilines with 2-chloroacetyl chloride.

    • Dissolve each 2-chloro-N-arylacetamide derivative in DMF.

    • Add an excess of sodium azide (NaN₃) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude 2-azido-N-arylacetamide. These intermediates are often used directly in the next step.

  • Step C: CuAAC "Click" Reaction:

    • In a flask, dissolve the alkyne intermediate from Step A in a solvent mixture (e.g., DMF:Water:n-BuOH).[3]

    • Add one of the azide intermediates from Step B.

    • Add the catalytic system: a solution of CuSO₄·5H₂O and sodium ascorbate in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

    • Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until TLC indicates the consumption of the starting materials.

    • After cooling, perform an aqueous workup (e.g., extraction with ethyl acetate, washing with brine) and dry the organic layer over anhydrous sodium sulfate.

    • Purify the final product by column chromatography to obtain the pure bromo-indazole-triazole derivative.

  • Step D: Characterization:

    • Confirm the structure of the final compounds using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][7]

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of bromo-indazoles is synthesized and purified, the next critical step is to determine their antimicrobial activity. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Protocol 2: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[8][9] It allows for the simultaneous testing of multiple compounds against a single microorganism in a 96-well plate format, making it efficient for screening.

Rationale: This method is preferred over diffusion assays for screening novel compounds as it provides a quantitative MIC value, which is essential for SAR analysis and comparing potency. It overcomes limitations of diffusion assays, such as poor diffusion of hydrophobic compounds in agar.[8]

Materials:

  • 96-well sterile microtiter plates (U-bottom or flat-bottom)

  • Test bromo-indazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (optional, for viability indication)

Equipment:

  • Laminar flow hood

  • Incubator (35-37°C for bacteria, 30-35°C for fungi)

  • Multichannel pipette

  • Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

  • Vortex mixer

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. This creates a 1:1 dilution.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard the final 100 µL from this column.

    • The last column serves as the growth control (no compound). A separate well or row should be prepared as a sterility control (broth only, no inoculum). A solvent control (highest concentration of DMSO used) must also be included.

  • Inoculation and Incubation:

    • Inoculate all wells (except the sterility control) with 100 µL of the prepared microbial suspension. The final volume in each well will be 200 µL.

    • Seal the plate (e.g., with a breathable film for aerobic bacteria) and incubate at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • (Optional) For clearer endpoint determination, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained.[8]

Data Presentation: MIC Values

Summarize the results in a clear, structured table. This allows for easy comparison of the activity of different derivatives against a panel of microorganisms.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Bromo-Indazole-0116>128>12832
Bromo-Indazole-02464>1288
Bromo-Indazole-038>128>12816
Ciprofloxacin0.50.0150.25N/A
Amphotericin BN/AN/AN/A0.5

Section 3: Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is crucial for its development as a therapeutic agent. For indazole derivatives, several bacterial targets have been proposed. For example, some indazoles are known to inhibit bacterial DNA gyrase (GyrB subunit) or the cell division protein FtsZ, both of which are essential for bacterial survival and are distinct from mammalian cellular machinery.[10][11]

Investigative Workflow for MoA

MoA_Workflow cluster_target Target-Based Approach cluster_phenotypic Phenotypic Approach start Active Bromo-Indazole Hit target_assay Enzymatic Assays (e.g., Gyrase Supercoiling Assay, FtsZ Polymerization Assay) start->target_assay Hypothesis-Driven macro_synthesis Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) start->macro_synthesis Unbiased Screening binding_assay Binding Confirmation (e.g., SPR, ITC) target_assay->binding_assay confirmed_moa Confirmed MoA binding_assay->confirmed_moa Target Validated membrane_integrity Membrane Integrity Assay (e.g., Propidium Iodide Staining) macro_synthesis->membrane_integrity morphology Cell Morphology Analysis (Microscopy) membrane_integrity->morphology morphology->confirmed_moa Phenotype Identified

Caption: Dual approaches for investigating the mechanism of action of hit compounds.

Protocol 3: Bacterial DNA Gyrase Supercoiling Assay

This protocol is a target-based enzymatic assay to determine if a bromo-indazole derivative inhibits the supercoiling activity of DNA gyrase, a validated antibacterial target.[10]

Rationale: DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of this enzyme leads to bacterial cell death. This assay directly measures the enzymatic activity and its inhibition by the test compound.

Materials:

  • Purified E. coli or S. aureus DNA Gyrase (subunits GyrA and GyrB)

  • Relaxed circular plasmid DNA (e.g., pBR322) as the substrate

  • Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • ATP solution

  • Test bromo-indazole compounds and a known inhibitor (e.g., Novobiocin)

  • Agarose gel, Gel loading dye, DNA stain (e.g., SYBR Safe)

  • Gel electrophoresis apparatus and imaging system

Step-by-Step Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

    • Add the DNA gyrase enzyme complex (GyrA and GyrB).

    • Include a "no enzyme" control, a "no ATP" control, a "vehicle" control (with DMSO), and a "positive inhibitor" control (with Novobiocin).

    • Initiate the reaction by adding ATP to all tubes except the "no ATP" control.

  • Incubation and Termination:

    • Incubate the reactions at 37°C for 1-2 hours.

    • Terminate the reaction by adding gel loading dye containing a stop solution (e.g., EDTA and SDS).

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel until there is good separation between the supercoiled and relaxed forms of the plasmid DNA. The supercoiled form migrates faster than the relaxed form.

    • Stain the gel with a DNA stain and visualize it using a gel imaging system.

  • Data Analysis:

    • In the absence of an inhibitor, the relaxed DNA will be converted to the supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

    • Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the gyrase activity).

Section 4: Cytotoxicity and Selectivity Assessment

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. The selectivity index (SI), calculated as the ratio of cytotoxicity to antimicrobial activity (e.g., CC₅₀/MIC), is a critical parameter in early-stage drug discovery.

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Rationale: This assay is a standard, reliable method to quickly screen compounds for their potential toxicity against a mammalian cell line (e.g., Vero E6, HEK293). It helps prioritize compounds with a favorable therapeutic window.

Materials:

  • Mammalian cell line (e.g., Vero E6)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test bromo-indazole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control for toxicity (e.g., Doxorubicin)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Presentation: Cytotoxicity and Selectivity Index
Compound IDMIC vs. S. aureus (µg/mL)CC₅₀ vs. Vero E6 (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
Bromo-Indazole-0116>100>6.25
Bromo-Indazole-0248521.25
Bromo-Indazole-038>100>12.5

Expert Insight: A higher selectivity index (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a potentially safer therapeutic profile.

References

  • (Reference details to be populated
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health (NIH).
  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. orientjchem.org.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (NIH).
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Institutes of Health (NIH).
  • 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester. Chem-Impex.
  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed.
  • (Placeholder for additional references)
  • Discovery of novel indazole-linked triazoles as antifungal agents. PubMed.
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PubMed Central.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • (Placeholder for additional references)
  • A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI.
  • In vitro antimicrobial susceptibility testing methods. Pure.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to provide in-depth, field-proven insights into the critical steps of this synthesis.

I. Overview of the Synthetic Pathway

The synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is typically approached in a two-stage process. The first stage involves the formation of the core heterocyclic structure, 7-Bromo-1H-indazole. The second stage is the introduction of the acetic acid moiety at the C3 position of the indazole ring. This is commonly achieved through alkylation with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Synthetic_Pathway Starting_Material 7-Amino-1H-indazole or other suitable precursor Stage_1 Stage 1: Formation of 7-Bromo-1H-indazole Starting_Material->Stage_1 e.g., Sandmeyer Reaction Intermediate 7-Bromo-1H-indazole Stage_1->Intermediate Stage_2 Stage 2: C3-Alkylation with Ethyl Haloacetate Intermediate->Stage_2 Ester_Intermediate Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate Stage_2->Ester_Intermediate Stage_3 Stage 3: Hydrolysis Ester_Intermediate->Stage_3 Final_Product 2-(7-Bromo-1H-indazol-3-yl)acetic acid Stage_3->Final_Product

Caption: General synthetic workflow for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Stage 1: Synthesis of 7-Bromo-1H-indazole

Question 1: My yield for the synthesis of 7-Bromo-1H-indazole from 7-Amino-1H-indazole is consistently low. What are the likely causes and how can I improve it?

Low yields in the Sandmeyer-type synthesis of 7-Bromo-1H-indazole can often be attributed to several critical factors related to the diazotization and copper-catalyzed bromine substitution steps.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive.

    • Troubleshooting: Maintain a reaction temperature between -10 °C and -5 °C during the addition of sodium nitrite. A temperature increase can lead to premature decomposition of the diazonium salt, significantly reducing the yield. Use a calibrated low-temperature thermometer to monitor the reaction closely.

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation.

    • Troubleshooting: Prepare the cuprous bromide solution in advance and add it to the freshly prepared diazonium salt solution without delay. Any lag time can lead to the degradation of the diazonium intermediate.

  • Side Reactions: Undesired side reactions, such as the formation of phenols or azo compounds, can compete with the desired bromination.

    • Troubleshooting: Ensure a sufficiently acidic environment by using concentrated hydrobromic acid. The presence of excess acid helps to suppress the formation of phenolic byproducts. The slow, portion-wise addition of sodium nitrite can also help to control the reaction and minimize side product formation.

  • Inefficient Extraction: The product may not be fully extracted from the aqueous reaction mixture.

    • Troubleshooting: After neutralization with a saturated sodium bicarbonate solution, perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.

Experimental Protocol: Optimized Synthesis of 7-Bromo-1H-indazole

  • Dissolve 7-aminoindazole in concentrated hydrobromic acid and water, then cool the solution to -10 °C.

  • In a separate flask, prepare a cooled aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -5 °C for 15 minutes to ensure complete diazotization.

  • In a separate vessel, dissolve cuprous bromide in concentrated hydrobromic acid and cool the solution.

  • Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.

Stage 2: C3-Alkylation of 7-Bromo-1H-indazole

Question 2: I am observing a mixture of N1, N2, and C3-alkylated products during the reaction of 7-Bromo-1H-indazole with ethyl bromoacetate. How can I selectively obtain the C3-alkylated product?

The regioselectivity of indazole alkylation is a well-known challenge. The indazole anion can be alkylated at the N1, N2, or C3 positions. Direct C3 alkylation is often difficult due to the lower nucleophilicity of the C3 carbon compared to the nitrogen atoms.[1] Achieving C3 selectivity often requires a strategic approach.

Controlling Regioselectivity:

  • N-Protection Strategy: A common and effective method to achieve C3-alkylation is to first protect the N1 position of the indazole ring.

    • Rationale: Protecting the more nucleophilic nitrogen atom directs the subsequent functionalization to other positions. The use of a bulky protecting group, such as a Boc (tert-butyloxycarbonyl) group, can sterically hinder N2-alkylation and favor C3-functionalization.

    • Protocol:

      • Protect the N1 position of 7-Bromo-1H-indazole with a suitable protecting group (e.g., Boc anhydride).

      • Perform a regioselective zincation at the C3 position using a strong, non-nucleophilic base like bis(2,2,6,6-tetramethylpiperidinyl)zinc (TMP₂Zn).

      • Transmetalate with a copper salt (e.g., CuCN·2LiCl).

      • React the resulting organocopper intermediate with ethyl bromoacetate.

      • Deprotect the N1 position to yield the C3-alkylated product.

C3_Alkylation_Strategy Indazole 7-Bromo-1H-indazole Protection N1-Protection (e.g., (Boc)₂O) Indazole->Protection Protected_Indazole N1-Boc-7-Bromo-1H-indazole Protection->Protected_Indazole Zincation C3-Zincation (TMP₂Zn) Protected_Indazole->Zincation Zincated_Intermediate C3-Zincated Intermediate Zincation->Zincated_Intermediate Transmetalation Transmetalation (CuCN·2LiCl) Zincated_Intermediate->Transmetalation Copper_Intermediate C3-Cuprate Intermediate Transmetalation->Copper_Intermediate Alkylation Alkylation with Ethyl Bromoacetate Copper_Intermediate->Alkylation Protected_Ester N1-Boc-Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate Alkylation->Protected_Ester Deprotection Deprotection Protected_Ester->Deprotection Final_Ester Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate Deprotection->Final_Ester

Caption: N-protection strategy for selective C3-alkylation of 7-Bromo-1H-indazole.

  • Direct C3-Functionalization (Advanced Methods): Recent advances have explored direct C3-functionalization without N-protection, although these methods can be more complex.

    • Photoredox Catalysis: Visible-light-promoted reactions can generate radical species that may selectively react at the C3 position.[2]

    • Metal-Catalyzed C-H Activation: Transition metal catalysis can enable the direct functionalization of the C3-H bond.

Question 3: My direct alkylation of 7-Bromo-1H-indazole is yielding predominantly N-alkylated products. How can I influence the N1 vs. N2 selectivity?

While the goal is C3-alkylation, understanding the factors that control N-alkylation is crucial for troubleshooting and potentially suppressing these side reactions. The ratio of N1 to N2 alkylation is influenced by steric and electronic effects, as well as reaction conditions.[3]

Factors Influencing N1/N2 Regioselectivity:

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base NaH in THFCs₂CO₃ in DMFThe nature of the cation and its coordination to the indazole nitrogen atoms plays a significant role. Sodium ions may preferentially coordinate to the N2 nitrogen, directing alkylation to the N1 position.[3]
Solvent Aprotic, less polar solvents (e.g., THF)Polar aprotic solvents (e.g., DMF)The solvent can influence the dissociation of the ion pair and the solvation of the indazole anion, thereby affecting the accessibility of the nitrogen atoms to the electrophile.[3]
Substituents Bulky substituents at the C7 positionElectron-withdrawing groups at the C7 positionA bulky group at C7 can sterically hinder the approach of the electrophile to the adjacent N1 position, favoring N2 alkylation. Conversely, electron-withdrawing groups at C7 can increase the acidity of the N1-H, favoring deprotonation and subsequent N1-alkylation under certain conditions.[3]
Stage 3: Hydrolysis of Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate

Question 4: The hydrolysis of my ester intermediate is incomplete, or I am observing decomposition of the product. What are the optimal conditions for this step?

The hydrolysis of the ethyl ester to the final carboxylic acid is a critical final step. Both acidic and basic conditions can be employed, but care must be taken to avoid harsh conditions that could lead to decomposition of the indazole ring or other side reactions.

Troubleshooting Hydrolysis:

  • Incomplete Hydrolysis (Basic Conditions):

    • Potential Cause: Insufficient base, short reaction time, or low temperature.

    • Solution: Use a stoichiometric excess of a strong base like sodium hydroxide or lithium hydroxide.[2] The reaction can be gently heated (e.g., reflux in a methanol/water mixture) to ensure complete conversion. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Product Decomposition (Harsh Basic Conditions):

    • Potential Cause: Prolonged heating at high temperatures in the presence of a strong base can lead to degradation of the indazole core.

    • Solution: Use milder conditions, such as room temperature hydrolysis with a sufficient excess of base over a longer period. Alternatively, consider using a milder base like potassium carbonate in a suitable solvent system.

  • Incomplete Hydrolysis (Acidic Conditions):

    • Potential Cause: Insufficient acid concentration or water content.

    • Solution: Use a mixture of a strong acid (e.g., HCl or H₂SO₄) in an aqueous organic solvent. Heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Challenge: The product is an acid and may be soluble in both aqueous and organic phases depending on the pH.

    • Protocol:

      • After hydrolysis, cool the reaction mixture.

      • If basic hydrolysis was used, carefully acidify the mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylate and precipitate the product.

      • If the product precipitates, it can be collected by filtration.

      • If the product remains in solution, extract it with a suitable organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

      • Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often an effective method for purification.

III. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 94, 132287.

  • Buchwald, S. L., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(40), 12964–12969.

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv.

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.

  • Diva-Portal.org. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.

  • ResearchGate. Visible-Light Photocatalyzed C3–H Alkylation of 2 H -Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways.

  • Wiley Online Library. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]

  • Thieme Chemistry. Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. [Link]

  • Google Patents. WO 2009/144554 A1.

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Frontiers. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. [Link]

  • Royal Society of Chemistry. Development of a selective and scalable N1-indazole alkylation. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

  • MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]

  • Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.

  • Organic Syntheses Procedure. To a 3 L three-necked, round-bottomed flask.... [Link]

  • ResearchGate. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Technical Support Center: Purification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The insights provided herein are based on established chemical principles and field-proven techniques for indazole derivatives.

Introduction to Purification Challenges

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a key building block in medicinal chemistry, valued for its unique structural motif.[1] The indazole core is a "privileged structure," frequently incorporated into a variety of therapeutic drugs.[1] Achieving high purity of this compound is paramount for reliable downstream applications, particularly in drug discovery and development.

The purification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid can be complicated by several factors inherent to its structure and common synthetic routes:

  • Potential for Isomeric Impurities: Synthesis of the indazole ring can sometimes lead to the formation of regioisomers.[2]

  • Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials, while the reagents used in synthesis can also contaminate the final product.

  • Byproducts from Side Reactions: Side reactions, such as over-bromination or reactions involving the solvent, can introduce impurities that are structurally similar to the desired product.

  • Amphoteric Nature: Indazole is an amphoteric molecule, capable of being both protonated and deprotonated.[3] This, combined with the carboxylic acid moiety, can lead to complex behaviors in different pH environments.

This guide will provide a structured approach to troubleshooting these challenges through a series of frequently asked questions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily substance. How can I obtain a solid product?

An oily or deeply colored crude product often indicates the presence of significant impurities, possibly polymeric materials or colored byproducts from the synthesis.

  • Initial Troubleshooting:

    • Trituration: Try triturating the crude oil with a non-polar solvent in which the product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving non-polar impurities.

    • Charcoal Treatment: If the color persists after initial purification attempts, it may be due to highly colored, minor impurities. A treatment with activated charcoal can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal. Be aware that this can lead to some product loss.

Q2: I'm seeing multiple spots on my TLC, even after an initial workup. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests a mixture of compounds. Based on common indazole syntheses, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: For example, isomers with the bromine at a different position on the indazole ring, or isomers formed during the cyclization step.[2]

  • Over-brominated Species: Molecules with more than one bromine atom attached to the indazole ring.

  • Decarboxylation Product: Loss of the carboxylic acid group to form 7-bromo-3-methyl-1H-indazole, especially if the reaction was performed at high temperatures.

Q3: How can I effectively remove both acidic and basic impurities?

The amphoteric nature of the indazole ring and the presence of the carboxylic acid group make acid-base extraction a powerful purification tool.[3][4]

  • Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., EtOAc) AddBase Wash with Saturated NaHCO3 (aq) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral & Basic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Deprotonated Product (Indazolylacetate Salt) Separate1->Aqueous1 Acidify Acidify Aqueous Layer with HCl (aq) to pH ~2 Aqueous1->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter PureProduct Pure 2-(7-Bromo-1H- indazol-3-yl)acetic acid Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Q4: My compound streaks badly on silica gel during column chromatography. How can I improve the separation?

Streaking (or tailing) of carboxylic acids on silica gel is a common issue due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica gel stationary phase.

  • Solution: Add a small amount of a volatile acid to your eluent system.[5]

    • Recommended Additives: 0.5-2% acetic acid or formic acid in the mobile phase.

    • Mechanism: The added acid protonates the silica gel surface and ensures that the carboxylic acid product remains in its neutral, protonated form, leading to sharper peaks and better separation.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Step-by-step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (see table below for suggestions) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in ethanol and less soluble in water. A mixture can provide ideal solubility.
Methanol/WaterSimilar to ethanol/water, offering a different polarity profile.
Ethyl Acetate/HexanesA common solvent system for moderately polar compounds.
Acetone/WaterGood for polar compounds that are sparingly soluble in water.
Acetic Acid/WaterThe acidic nature can aid in dissolving the compound.
Protocol 2: Flash Column Chromatography

For mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.

Step-by-step Methodology:

  • TLC Analysis: Determine a suitable eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Eluent Preparation: Prepare the mobile phase, remembering to add 0.5-2% acetic or formic acid to prevent tailing.[5]

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ChromatographyWorkflow Start Crude Product TLC 1. TLC Analysis to Determine Eluent Start->TLC LoadSample 4. Load Sample onto Column Start->LoadSample PrepareEluent 2. Prepare Eluent (+ 0.5-2% Acetic Acid) TLC->PrepareEluent PackColumn 3. Pack Silica Gel Column PrepareEluent->PackColumn PackColumn->LoadSample Elute 5. Elute and Collect Fractions LoadSample->Elute AnalyzeFractions 6. Analyze Fractions by TLC Elute->AnalyzeFractions CombineAndEvaporate 7. Combine Pure Fractions and Evaporate Solvent AnalyzeFractions->CombineAndEvaporate PureProduct Pure Product CombineAndEvaporate->PureProduct

Sources

Optimizing Reaction Conditions for Indazole Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this privileged scaffold. Indazole and its derivatives are cornerstones in modern drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors like Pazopanib.[1] However, their synthesis is often fraught with challenges, from controlling regioselectivity to achieving high yields in coupling reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to diagnose issues and rationally design optimized reaction conditions.

Indazoles primarily exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the most thermodynamically stable.[1][2][3] A third, much rarer form, 3H-indazole, is generally not encountered under typical synthetic conditions.[2][3] Understanding the factors that influence this tautomeric equilibrium is fundamental to controlling the outcomes of subsequent functionalization reactions.

Indazole_Tautomers cluster_main Indazole Tautomeric Equilibrium cluster_labels Tautomer1H Tautomer2H Tautomer1H->Tautomer2H H⁺ shift Tautomer3H Tautomer2H->Tautomer3H H⁺ shift label1 1H-Indazole (More Stable) label2 2H-Indazole (Less Stable) label3 3H-Indazole (Rare)

Caption: Tautomeric forms of the indazole scaffold.

Part 1: Troubleshooting Indazole Core Synthesis via Cyclization

The formation of the bicyclic indazole core is the foundational step in any synthetic campaign. Success here is critical, and failures often trace back to the chosen precursors and cyclization strategy.

Q1: My intramolecular Ullmann-type cyclization of an N-aryl hydrazone is failing or giving poor yields. What factors should I investigate?

A1: The intramolecular Ullmann condensation is a powerful tool but is notoriously sensitive to reaction parameters.[4] If you are experiencing poor reactivity, consider the following critical factors:

  • Catalyst System (Copper Source and Ligand): The choice of copper catalyst and ligand is paramount. While classic conditions might use CuI, modern protocols often benefit from specific ligand systems to improve solubility and catalytic turnover. Difficulties can range from poor reactivity to thermal hazards.[4] High-throughput screening of various copper sources (CuI, CuBr, Cu(OTf)₂) and ligands (e.g., L-proline, TMEDA) is highly recommended to find the optimal combination for your specific substrate.[4]

  • Base Selection: The base plays a dual role: it deprotonates the hydrazone and participates in the catalyst cycle. The strength and solubility of the base are key. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. If you observe decomposition, a weaker base like K₂CO₃ might be beneficial. For sluggish reactions, a stronger, more soluble base like Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO) can accelerate the reaction.

  • Leaving Group on the Aryl Ring: The reaction involves an intramolecular nucleophilic aromatic substitution (SNAr) type mechanism. The nature of the leaving group is critical. While ortho-chloro substrates can be used, ortho-bromo or ortho-iodo substrates are significantly more reactive and are generally preferred.

  • Solvent and Temperature: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are typically required to facilitate the reaction, often at elevated temperatures (100-150 °C). However, excessive heat can lead to decomposition. If you suspect thermal instability, try lowering the temperature and extending the reaction time.

Q2: I am attempting a Davis-Beirut reaction (oxidative cyclization of 2-aminomethyl-phenylamines) but the reaction is messy. How can I optimize it?

A2: This N-N bond-forming oxidative cyclization is an elegant way to access all three tautomeric forms of indazoles.[5][6] A "messy" reaction profile often points to over-oxidation or side reactions.

  • Choice of Oxidant: The original observation of this reaction was as a side product, highlighting its sensitivity.[6] The choice and stoichiometry of the oxidant are critical. Common oxidants for this transformation include manganese dioxide (MnO₂) or lead tetraacetate. Ensure your MnO₂ is activated and used in appropriate excess. Titrate the amount of oxidant carefully; start with a moderate excess (e.g., 5-10 equivalents) and adjust based on reaction monitoring (TLC or LC-MS).

  • Reaction Temperature: These oxidations are often performed at or below room temperature to control reactivity and minimize side product formation. Running the reaction at 0 °C or even lower may improve selectivity.

  • Substrate Purity: The starting 2-aminomethyl-phenylamine must be pure. Impurities can interfere with the delicate oxidation process.

Part 2: Troubleshooting Post-Cyclization Functionalization

Once the indazole core is synthesized, the subsequent C-H or N-H functionalization is key to building molecular complexity. These reactions come with their own unique set of challenges.

2A: N-Arylation & N-Alkylation: The Regioselectivity Problem

The most common challenge in N-functionalization is controlling the reaction to favor the desired N1 or N2 isomer. The alkylation or arylation can occur at either nitrogen, and separating the resulting regioisomers can be difficult and costly.[7]

Q3: My N-arylation reaction is producing a mixture of N1 and N2 isomers. How can I favor the N2 product?

A3: Achieving N2 selectivity is a common goal, as this isomer is prevalent in many bioactive molecules.[8] The strategy hinges on modulating the electronic and steric environment of the two nitrogen atoms.

  • Catalyst Control: Rhodium(II) catalysis has shown remarkable promise for directing N2-arylation.[8][9] For instance, using Rh₂(OAc)₄ with quinoid carbenes proceeds via nucleophilic addition of the N2 atom to the carbene, followed by a 1,5-H shift, yielding the N2-arylated product with high selectivity.[9]

  • Steric Hindrance: You can install a bulky, temporary protecting group at the N1 position. A classic example is the trityl (Tr) group. The steric bulk of the trityl group effectively blocks the N1 position, directing the incoming electrophile (e.g., an aryl halide in a coupling reaction) to the less hindered N2 position. The trityl group can then be removed under acidic conditions.

  • Acid-Mediated Alkylation: For N-alkylation using alkyl 2,2,2-trichloroacetimidates, the use of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to exceptional N2 selectivity.[10] The proposed mechanism involves protonation of the imidate, which is then attacked by the more nucleophilic N2 atom of the indazole.[10]

N1_vs_N2_Arylation cluster_info Regioselectivity Challenge Indazole 1H-Indazole Product_N1 N1-Aryl-Indazole (Thermodynamic Product) Indazole->Product_N1 N1 Attack Product_N2 N2-Aryl-Indazole (Kinetic Product) Indazole->Product_N2 N2 Attack ArylHalide Ar-X (e.g., Aryl Bromide) Catalyst Catalyst (e.g., Cu(I) or Pd(0)) + Base info_node Goal: Selectively form one isomer. Solution: Steric blocking (N1), catalyst control, or specific reaction conditions.

Caption: The challenge of controlling N1 vs. N2 regioselectivity in indazole arylation.

2B: C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a go-to reaction for installing aryl or vinyl groups on the indazole scaffold, typically at a halogenated position (e.g., C3, C5).[11][12][13]

Q4: My Suzuki coupling on a 3-iodo-1H-indazole substrate is sluggish and gives low yields. What are the likely culprits?

A4: Low yields in Suzuki couplings are common and can often be resolved by systematically optimizing the reaction components.[14][15]

  • Catalyst and Ligand Choice: Not all palladium catalysts are created equal for this substrate class. While Pd(PPh₃)₄ is a common workhorse, it can be less effective for heteroaromatic systems.[15][16] Catalysts with more electron-rich and bulky phosphine ligands, such as Pd(dppf)Cl₂, often provide superior results by promoting both oxidative addition and reductive elimination steps.[15]

  • Base and Solvent System: The choice of base is critical for activating the boronic acid. A common and effective system is an aqueous solution of K₂CO₃ or NaHCO₃ in a solvent like DME or DMF.[15][16] If you are experiencing poor solubility of your reagents, a different solvent system or the addition of a phase-transfer catalyst may be necessary.

  • Boronic Acid Quality: Boronic acids can degrade over time through dehydration to form boroxines. This process reduces the amount of active coupling partner in your reaction. Ensure your boronic acid is of high quality or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere throughout the experiment.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Is the Pd(0) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents (boronic acid, base) high quality? Check_Catalyst->Check_Reagents Yes Action_Catalyst Action: Screen different Pd catalysts (e.g., Pd(dppf)Cl₂) and ligands. Check_Catalyst->Action_Catalyst No Check_Conditions Are conditions (solvent, temp, inertness) optimal? Check_Reagents->Check_Conditions Yes Action_Reagents Action: Use fresh boronic acid. Try different bases (K₂CO₃, Cs₂CO₃). Check_Reagents->Action_Reagents No End_Success Reaction Optimized Check_Conditions->End_Success Yes Action_Conditions Action: Ensure rigorous degassing. Screen solvents (DME, Toluene, DMF). Check_Conditions->Action_Conditions No End_Fail Consult Specialist Action_Catalyst->Check_Reagents Action_Reagents->Check_Conditions Action_Conditions->End_Fail

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

ParameterRecommended ConditionRationale & Key Considerations
Halo-Indazole 3-Iodo-1H-indazole (1.0 eq)Iodo derivatives are more reactive than bromo or chloro analogs.
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)A slight excess ensures complete consumption of the halo-indazole.
Pd Catalyst Pd(dppf)Cl₂ (2-5 mol%)Often superior to Pd(PPh₃)₄ for heteroaromatic couplings.[15]
Base K₂CO₃ or NaHCO₃ (2.0 - 3.0 eq)Use as a 2M aqueous solution. Cs₂CO₃ can be used for difficult couplings.[2]
Solvent 1,2-Dimethoxyethane (DME) or DMFThe solvent should be thoroughly degassed before use.
Temperature 80 - 100 °CMonitor by TLC/LC-MS. Higher temperatures may be needed but can risk decomposition.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Part 3: General FAQs

Q5: I have successfully synthesized my indazole derivative, but it is difficult to purify. What are some common strategies?

A5: Purification of indazole derivatives can be challenging due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method. If your compound is streaking on silica gel, it may be too polar or interacting strongly with the silica. Try switching to a different stationary phase like alumina (basic or neutral) or C18-functionalized silica (reverse phase). You can also add a small amount of a modifier to your eluent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds, to improve peak shape.

  • Crystallization: If your compound is a solid, crystallization is an excellent method for obtaining high-purity material. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) to find suitable conditions.

  • Acid-Base Extraction: If your derivative has a basic or acidic handle, you can use a liquid-liquid extraction workup to remove neutral impurities. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with aqueous acid (e.g., 1M HCl) to extract basic compounds into the aqueous layer, or wash with aqueous base (e.g., 1M NaOH) to extract acidic compounds. You can then neutralize the aqueous layer and back-extract your product.

Part 4: Experimental Protocol Example

Protocol: Suzuki-Miyaura Cross-Coupling of 1-Methyl-3-iodo-1H-indazole

This protocol is adapted from methodologies described for the synthesis of 3-aryl indazole derivatives.[16]

Materials:

  • 1-Methyl-3-iodo-1H-indazole (1.0 mmol, 258 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Sodium Bicarbonate (NaHCO₃) (3.0 mmol, 252 mg)

  • N,N-Dimethylformamide (DMF), 8 mL

  • Water, 2 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-3-iodo-1H-indazole, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Prepare a solution of NaHCO₃ in water and add it to the DMF. Sparge this solvent mixture with nitrogen for 20 minutes to degas.

  • Add the degassed solvent mixture to the flask containing the solids via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 10-14 hours).[16]

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-methyl-3-aryl indazole product.[16]

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. MedChemComm.
  • Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]

  • Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Springer. (2021). A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Retrieved from [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • ChemRxiv. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. Retrieved from [Link]

  • MDPI. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
  • ResearchGate. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
  • RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.

Sources

Technical Support Center: Troubleshooting the Crystallization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important heterocyclic building block. As a substituted indazole, this compound possesses unique physicochemical properties that require a nuanced and well-understood approach to achieve high-purity, crystalline material with desirable physical characteristics.[1][2] This document provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.

Section 1: Understanding the Molecule - Physicochemical Profile

A successful crystallization is predicated on understanding the molecule's inherent properties. 2-(7-Bromo-1H-indazol-3-yl)acetic acid is a multifaceted structure. The indazole core is an aromatic, bicyclic heterocycle containing a pyrazole ring fused to a benzene ring, making it a bioisostere of indole.[3] The presence of the carboxylic acid moiety imparts acidic properties, while the bromine atom and the N-H group on the pyrazole ring provide sites for hydrogen bonding and potentially halogen bonding. These features govern its solubility and crystal packing behavior. The 1H-indazole tautomer is the most thermodynamically stable form.[3][4]

PropertyValue / DescriptionSource
Molecular Formula C₉H₇BrN₂O₂[5][6]
Molecular Weight 255.07 g/mol [5][6]
CAS Number 944899-28-9[5][6]
Appearance Likely a white to off-white solid.Inferred from similar compounds[7]
Key Functional Groups Carboxylic Acid (-COOH), Indazole N-H, Aryl Bromide (-Br)[5][6]
Predicted pKa (Acidic) ~3-5 (Carboxylic Acid)General chemical knowledge
Predicted pKa (Basic) ~1-2 (Indazole Ring Protonation)[8]
Storage Conditions Sealed in a dry environment, refrigerated (2-8°C).[5][6][9]
Section 2: Core Crystallization Workflow

Before troubleshooting, it is essential to establish a baseline experimental workflow. The most common method for purifying compounds like this is cooling crystallization. The following diagram outlines a standard procedure that serves as our reference point.

Crystallization_Workflow cluster_0 Baseline Cooling Crystallization Protocol A Step 1: Dissolution Dissolve crude compound in a minimum amount of hot solvent. B Step 2: Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Insolubles? C Step 3: Cooling & Nucleation Allow the solution to cool slowly to induce crystallization. A->C No Insolubles B->C D Step 4: Crystal Growth Maintain at a lower temperature to allow crystals to grow. C->D E Step 5: Isolation Collect crystals via vacuum filtration. D->E F Step 6: Washing Wash crystals with a small amount of cold solvent. E->F G Step 7: Drying Dry the purified crystals under vacuum. F->G

Caption: A standard workflow for cooling crystallization.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the crystallization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Category A: Nucleation & Crystal Growth Initiation

Q1: Why are no crystals forming from my solution, even after cooling?

A1: The failure to form crystals, or a prolonged induction time, is typically due to insufficient supersaturation or the presence of inhibitory factors.

  • Causality: Crystallization begins with nucleation, the formation of stable molecular aggregates, which only occurs when the solute concentration exceeds its solubility limit (supersaturation).[10] If the solution is not sufficiently supersaturated, or if certain impurities are present, this initial step can be kinetically hindered.[10][11]

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Evaporation: Gently evaporate some of the solvent to increase the compound's concentration. Be cautious, as rapid evaporation can lead to poor crystal quality.[12]

      • Anti-Solvent Addition: If using a binary solvent system, slowly add a miscible "anti-solvent" (one in which the compound is insoluble) to the solution until slight turbidity persists.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation.

      • Seeding: Add a few seed crystals of the pure compound. This bypasses the primary nucleation barrier and promotes controlled crystal growth.[13] Seeding is the most reliable method for inducing crystallization.

    • Re-evaluate Solvent Choice: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. Re-screen for a solvent where the compound has high solubility at high temperatures and very low solubility at low temperatures.

Q2: My compound has "oiled out" into a viscous liquid instead of crystallizing. What should I do?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point or as a highly supersaturated, amorphous liquid. This is common for compounds with strong intermolecular forces or when the solution is cooled too rapidly.

  • Causality: The solution becomes supersaturated to a point where the solute separates as a liquid phase rather than an ordered crystalline solid. This liquid phase is often metastable and can be very slow to crystallize. Using a solvent with a boiling point higher than the compound's melting point increases this risk.[14]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20%) to reduce the level of supersaturation upon cooling.[15]

    • Slow Down Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool). Once at room temperature, move it to the refrigerator, not directly to a freezer. A slower cooling rate favors ordered crystal growth over amorphous precipitation.[13]

    • Change Solvent System: The polarity of the solvent may be too similar to your compound. Try a less polar solvent or a binary mixture. For example, if you are using pure ethanol, a mixture of ethanol and water, or ethyl acetate and hexanes, might be more effective.[16]

Category B: Crystal Quality & Morphology

Q3: The crystals are very fine needles and difficult to filter. How can I obtain more equant (less needle-like) crystals?

A3: Needle-like morphology is often a result of rapid crystal growth along a specific crystallographic axis. This can lead to low bulk density and poor flowability, which are problematic for pharmaceutical processing.[17]

  • Causality: Crystal habit is determined by the relative growth rates of different crystal faces. Solvents and impurities can adsorb to specific faces, inhibiting their growth and promoting growth on others.[18] High supersaturation and rapid cooling often favor kinetically controlled growth, which can result in needles.

  • Troubleshooting Steps:

    • Reduce Supersaturation Rate: The most effective method is to slow the cooling rate. This keeps the supersaturation level low, favoring thermodynamic control over crystal growth and allowing crystals to grow more evenly.

    • Solvent Modification: The choice of solvent has a profound impact on crystal shape.[19] Experiment with solvents from different chemical families (e.g., alcohols, esters, ketones, aromatic hydrocarbons). A computational or experimental screen of solvent systems can identify candidates that promote a more desirable morphology.[17]

    • Stirring/Agitation: The agitation rate can influence crystal morphology. Very gentle stirring can sometimes break up fragile needles and encourage secondary nucleation of more equant crystals, but overly aggressive stirring can cause breakage and lead to a wide particle size distribution.[13]

Q4: I'm observing significant crystal agglomeration. What causes this and how can it be prevented?

A4: Agglomeration is the process where individual crystals stick together to form larger masses. This can trap impurities and solvent, leading to a product that is difficult to wash and dry effectively.

  • Causality: Agglomeration is often driven by high supersaturation, which can create "bridges" of solute between crystals.[20] Other factors include electrostatic forces, the presence of impurities that make crystal surfaces sticky, and insufficient agitation to keep crystals suspended.

  • Troubleshooting Steps:

    • Control Supersaturation: As with morphology, maintaining a low and controlled level of supersaturation is key. Use a slow, linear cooling profile rather than a rapid crash cooling.

    • Optimize Agitation: Ensure the solution is stirred adequately to keep the crystals suspended and minimize contact time between them. However, avoid excessively high shear, which can damage crystals.

    • Consider Anti-Solvent Addition: Performing an anti-solvent crystallization with controlled addition rates can sometimes provide better control over supersaturation and reduce agglomeration compared to cooling crystallization.

Category C: Purity & Yield

Q5: My final product has low purity. How can I identify and remove impurities?

A5: Impurities can be incorporated into a crystal product through various mechanisms, including surface adsorption, inclusion within the crystal lattice (solid solution), or entrapment of the mother liquor.[18][21][22][23]

  • Causality: Structurally similar impurities are often the most difficult to reject, as they can fit into the crystal lattice of the desired compound.[21][24] The efficiency of purification by crystallization depends on the significant difference in solubility between the desired compound and the impurity in the chosen solvent.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use analytical techniques like HPLC, LC-MS, and NMR to identify the impurities. Understanding their structure is key to designing a removal strategy.

    • Improve the Crystallization:

      • Slower Growth: Slower crystallization provides more time for the lattice to reject molecules that do not fit perfectly, resulting in higher purity.[15]

      • Solvent Choice: Select a solvent where the impurity has significantly higher solubility than your target compound, ensuring it remains in the mother liquor.

    • Washing: Wash the isolated crystals thoroughly with a small amount of cold crystallization solvent to remove any mother liquor adhering to the surface.

    • Re-crystallization: If purity is still low, a second crystallization step may be necessary. Dissolve the impure crystals in fresh hot solvent and repeat the process.

Q6: The crystallization yield is unacceptably low (<80%). What are the common causes and how can I improve it?

A6: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after cooling.[15]

  • Causality: The final concentration of a compound in solution is determined by its solubility at the final isolation temperature. A low yield can result from using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has high solubility even when cold.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent is a common cause of low yield.[15]

    • Optimize Final Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4°C in an ice bath) and allowing enough time for the crystallization to complete before filtering.

    • Check the Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a large amount of solid residue forms, your compound has high solubility in the solvent at cold temperatures. You should re-screen for a better solvent.

    • Second Crop Recovery: You can often recover more material by concentrating the mother liquor (e.g., by boiling off about half the solvent) and re-cooling to obtain a "second crop" of crystals.[15] Note that this second crop may be less pure than the first.

Category D: Advanced Topics

Q7: Could polymorphism be affecting my results? How do I screen for different polymorphic forms?

A7: Yes, polymorphism—the ability of a compound to exist in two or more different crystal structures—is a common phenomenon in active pharmaceutical ingredients (APIs) and their intermediates.[25] Different polymorphs can have different properties, including solubility, stability, and morphology.

  • Causality: Indazole derivatives can exhibit tautomerism and form various hydrogen bonding networks, which can lead to the formation of different crystal packing arrangements (polymorphs) under different crystallization conditions (e.g., solvent, temperature, cooling rate).[4] The presence of impurities has also been reported to induce polymorphic transformations.[22][23]

  • Screening and Characterization:

    • Systematic Crystallization Screen: Crystallize the compound from a wide variety of solvents with different polarities and hydrogen bonding capabilities. Varying the crystallization technique (e.g., slow cooling vs. anti-solvent vs. evaporation) can also yield different forms.

    • Analytical Techniques:

      • Powder X-Ray Diffraction (PXRD): This is the primary tool for identifying and distinguishing different polymorphs, as each will have a unique diffraction pattern.

      • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between different polymorphs.

      • Microscopy: Visual inspection under a microscope can often reveal differences in crystal habit between polymorphs.

Section 4: Key Protocols & Methodologies
Protocol 1: Systematic Solvent Screening

The selection of a proper solvent is the most critical step in developing a robust crystallization process.[19] An ideal solvent will dissolve the compound completely at its boiling point and very poorly at low temperatures.

Solvent_Selection_Tree start Start: Small amount of crude solid in a test tube add_solvent Add candidate solvent dropwise at room temp. start->add_solvent is_soluble Is the solid soluble at room temp? add_solvent->is_soluble too_soluble Result: Solvent is too good. Discard and choose another. is_soluble->too_soluble Yes heat_suspension Heat the suspension to boiling. is_soluble->heat_suspension No is_soluble_hot Is the solid fully dissolved when hot? heat_suspension->is_soluble_hot not_soluble Result: Solvent is not good enough. Discard and choose another. is_soluble_hot->not_soluble No cool_solution Cool the clear solution slowly to room temp, then in an ice bath. is_soluble_hot->cool_solution Yes crystals_form Do abundant, high-quality crystals form? cool_solution->crystals_form ideal_solvent Result: This is an ideal solvent for crystallization. crystals_form->ideal_solvent Yes poor_yield Result: Sub-optimal solvent. Consider for a mixed-solvent system. crystals_form->poor_yield No / Poor Yield

Caption: Decision tree for single-solvent screening.

Recommended Solvents for Screening:

SolventBoiling Point (°C)PolarityRationale for 2-(7-Bromo-1H-indazol-3-yl)acetic acid
Ethanol 78Polar ProticCan form H-bonds with the carboxylic acid and indazole N-H. Often a good starting point.[16]
Isopropanol 82Polar ProticSimilar to ethanol but slightly less polar; may offer better solubility differential.
Ethyl Acetate 77Polar AproticGood solvent for moderately polar compounds. Often used in mixtures with hexanes.[16]
Acetonitrile 82Polar AproticCan be effective for heterocyclic compounds.[12]
Toluene 111Nonpolarπ-stacking interactions with the indazole ring may be favorable. High boiling point requires caution.[14]
Water 100Polar ProticMay be useful as an anti-solvent with a miscible organic solvent like ethanol or acetone.[16]
Acetone 56Polar AproticA strong solvent, but its low boiling point can make it difficult to work with.[14]
Protocol 2: Seeding Strategy for Controlled Crystallization

Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation and leading to more consistent particle size and polymorphic form.[13]

  • Prepare Seed Crystals: Obtain a small sample of high-purity crystalline material from a previous successful crystallization. If none is available, generate a small amount through very slow evaporation and select the best-looking crystals. Gently grind them to a fine powder.

  • Determine the Metastable Zone Width (MSZW): Dissolve the compound in the chosen solvent at a high temperature. Cool the solution slowly while monitoring for turbidity (the cloud point), which indicates the onset of nucleation. The temperature difference between dissolution and nucleation is the MSZW.

  • Seeding Procedure:

    • Dissolve the crude compound in the hot solvent as usual.

    • Cool the solution to a temperature just inside the metastable zone (i.e., a few degrees below the dissolution temperature but above the normal nucleation temperature). The solution should be supersaturated but not yet crystallizing.

    • Add a small amount (0.1-1.0% by weight) of the seed crystals.

    • Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow the seeds to grow in a controlled manner.

    • Proceed with the slow cooling profile to the final isolation temperature.

References
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ACS Publications. Available at: [Link]

  • Fixing formulation problems through particle shape control. APC. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Available at: [Link]

  • Impact of impurities on crystal growth. Nature. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. Available at: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. AIChE. Available at: [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Key Considerations for Crystallization Studies. H.E.L Group. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Available at: [Link]

  • Indazole. Wikipedia. Available at: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]

  • Guide for crystallization. University of Florida. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. Available at: [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Lead Sciences. Available at: [Link]

Sources

How to increase the purity of synthesized 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and enhance the purity of this important heterocyclic compound.

Introduction for the Senior Application Scientist

Synthesizing substituted indazoles like 2-(7-Bromo-1H-indazol-3-yl)acetic acid often presents challenges in achieving high purity directly from the reaction mixture. The presence of a carboxylic acid, a moderately polar indazole core, and potential for isomeric impurities necessitates a systematic approach to purification. This guide provides field-proven insights and detailed protocols to diagnose purity issues and implement effective purification strategies.

A common synthetic route involves the alkylation of 7-bromo-1H-indazole with an acetic acid synthon, such as ethyl bromoacetate, followed by saponification (hydrolysis) of the resulting ester. This process can introduce several predictable impurities that must be removed.

Part 1: Troubleshooting Guide & FAQs

This section is structured to help you identify the nature of your purity problem and find a direct solution.

FAQ 1: How do I assess the purity of my crude product and identify the likely impurities?

Answer: A multi-technique analysis is crucial for an accurate assessment.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Use a solvent system like 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes. The presence of multiple spots indicates impurities.

    • Unreacted Starting Material (7-Bromo-1H-indazole): Typically less polar than the product. It will have a higher Rf value.

    • Ester Intermediate (Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate): Also less polar than the final acid product, likely with an Rf value between the starting material and the product.

    • Polar, Baseline Impurities: May indicate inorganic salts or highly polar side-products.

  • Proton NMR (¹H NMR): Dissolve your crude sample in DMSO-d₆ or MeOD.

    • Product: Look for the characteristic methylene (-CH₂-) singlet of the acetic acid group and the aromatic protons of the indazole core. The carboxylic acid proton (-COOH) will be a broad singlet, often downfield (>10 ppm in DMSO-d₆).

    • Ester Intermediate: The presence of a quartet and a triplet (typically around 4.2 and 1.2 ppm, respectively) is a clear indicator of the ethyl ester impurity.

    • Unreacted 7-Bromo-1H-indazole: The absence of the methylene singlet and the presence of only the aromatic signals corresponding to this starting material.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is ideal. A typical method would use a C18 column with a water/acetonitrile gradient containing 0.1% formic or acetic acid to ensure the carboxylic acid is protonated.[1] The peak area percentage will give you a good estimate of purity.

FAQ 2: My main impurity is the unreacted 7-bromo-1H-indazole. What is the most efficient removal method?

Answer: The most effective method is an acid-base extraction , which leverages the acidic nature of your product against the neutral-to-weakly-basic nature of the starting indazole.[2][3][4]

The carboxylic acid group of your product will be deprotonated by a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The starting indazole, lacking this acidic proton, will remain in the organic layer.

Causality Explained:
  • Your Product: pKa of the carboxylic acid is ~4-5.

  • The Impurity: pKa of the N-H proton on the indazole ring is ~13-14.

  • The Base: Sodium bicarbonate (NaHCO₃) creates a solution with a pH of ~8. This is basic enough to deprotonate your highly acidic product but not the weakly acidic N-H of the impurity.

See Protocol 1 for a detailed step-by-step guide.

FAQ 3: My NMR shows residual ethyl ester. How can I remove it?

Answer: You have two primary options:

  • Drive the Reaction to Completion: The presence of the ester indicates incomplete hydrolysis (saponification). You can re-subject your crude product to the hydrolysis conditions (e.g., stirring with LiOH or NaOH in a THF/water mixture) for a longer duration or at a slightly elevated temperature. Monitor by TLC until the ester spot disappears.

  • Purify via Chromatography: If re-subjecting to reaction conditions is not desirable, the ester can be separated using flash column chromatography. The ester is significantly less polar than the carboxylic acid product. See Table 2 and Protocol 3 for guidance. An acid-base extraction will also work effectively, as the ester is a neutral compound and will remain in the organic phase while your deprotonated acid moves to the aqueous phase.[5]

FAQ 4: I'm having trouble getting my product to crystallize. It keeps "oiling out." What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point in that specific solvent, or due to the presence of impurities that depress the melting point. Carboxylic acids, in particular, are prone to this.[6][7]

Here are troubleshooting steps:

  • Reduce the Rate of Cooling: Slow cooling is paramount for forming a stable crystal lattice. After heating to dissolve, allow the flask to cool slowly to room temperature, and only then move it to an ice bath.

  • Add More Solvent: Your solution may be too supersaturated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool slowly again.[8]

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]

  • Use a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]

  • Change the Solvent System: Your current solvent may be unsuitable. If you are using a single solvent, try a binary system (see Protocol 2 ). A good binary system consists of a "soluble" solvent (in which your compound is soluble) and an "anti-solvent" (in which it is poorly soluble).

FAQ 5: Should I use normal-phase or reversed-phase chromatography?

Answer: For this compound, both can work, but normal-phase is generally more common and cost-effective for this type of purification.

  • Normal-Phase (Silica Gel): This is the standard choice. The polar carboxylic acid group will interact strongly with the silica, requiring a polar mobile phase for elution (e.g., methanol or ethyl acetate in DCM/hexanes). To prevent peak tailing, it is highly recommended to add a small amount of acetic or formic acid (0.5-1%) to the eluent.[1] This keeps your product protonated and reduces its interaction with acidic silica sites.

  • Reversed-Phase (C18): This is an excellent alternative, especially for very polar impurities. The compound is eluted with a mixture of water and an organic solvent (acetonitrile or methanol). Again, adding an acid modifier (like 0.1% TFA or formic acid) is critical to ensure sharp peaks.[8]

Part 2: Purification Workflows & Protocols

Overall Purification Strategy

The following diagram outlines a logical workflow for purifying crude 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

G cluster_0 Initial Purification cluster_1 Aqueous Phase Processing cluster_2 Purity Check & Final Polish start Crude Product (Dissolved in EtOAc or DCM) extraction Protocol 1: Acid-Base Extraction (Wash with aq. NaHCO3) start->extraction acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH 2-3) extraction->acidify Aqueous Layer (Contains Product Salt) precipitate Precipitate Forms acidify->precipitate filter Filter & Dry Solid precipitate->filter purity_check Assess Purity (TLC, NMR, HPLC) filter->purity_check decision Purity > 98%? purity_check->decision recrystallize Protocol 2: Recrystallization decision->recrystallize No final_product Pure Product decision->final_product Yes recrystallize->purity_check chromatography Protocol 3: Flash Chromatography recrystallize->chromatography If oils out chromatography->purity_check

Caption: Purification workflow for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like unreacted starting material or ester intermediates.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds. Vent frequently to release CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Second Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first one.

  • Isolate Impurities (Optional): The organic layer now contains the neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to recover these for analysis if needed.

  • Precipitation of Product: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2-3 (check with pH paper). A precipitate of your pure product should form.

  • Isolation: Continue to stir the slurry in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under high vacuum.

Protocol 2: Recrystallization

This protocol is for polishing the purity of the solid product obtained after extraction.

  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1 . A good solvent will dissolve the compound when hot but not when cold. Ethanol/water or acetone/heptane are excellent starting points.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) dropwise until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Binary Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "soluble" solvent to make it clear again.

  • Cooling: Allow the flask to cool undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Table 1: Recommended Recrystallization Solvent Systems
Solvent System (v/v)TypeRationale & Comments
Ethanol / WaterBinaryThe compound is soluble in hot ethanol. Water is added as the anti-solvent to induce crystallization upon cooling. Excellent for polar compounds.
Acetone / HeptaneBinaryAcetone is a strong solvent for the compound, while heptane is a non-polar anti-solvent. Good for removing less polar impurities.
MethanolSingleYour compound may have appropriate solubility in hot methanol and poor solubility in cold methanol. Worth trying for its simplicity.
Ethyl AcetateSingleA moderately polar solvent. Can be effective if impurities have very different polarities.
Protocol 3: Flash Column Chromatography

This protocol is for separating compounds that are difficult to purify by other means.

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4.[10]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent (e.g., hexanes or DCM). The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column under positive pressure (flash). Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For this compound, a gradient of 0% to 10% Methanol in DCM (with 0.5% acetic acid added) is a good starting point.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Table 2: Recommended Chromatography Conditions
ParameterNormal-Phase (Silica Gel)
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of 0-10% Methanol in Dichloromethane ORGradient of 20-80% Ethyl Acetate in Hexanes
Modifier 0.5-1% Acetic Acid (Crucial to prevent peak tailing)[1]
Elution Order 1. Ester Intermediate / Starting Material2. Product

Part 3: Mechanistic Visualizations

Acid-Base Extraction Mechanism

This diagram illustrates how pH controls the solubility of your product.

Caption: Principle of acid-base extraction for purification.

References

  • W. C. Still, M. Kahn, A. Mitra. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Verma, A., & Joshi, S. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23. [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Gellman, S. H. (n.d.). Recrystallization and Crystallization. University of Wisconsin-Madison. [Link]

  • Organic Chemistry Lab Techniques (Nichols). (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]

  • American Chemical Society. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • U.S. Patent No. US5034105A. (1991). Carboxylic acid purification and crystallization process.

Sources

Technical Support Center: 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-(7-Bromo-1H-indazol-3-yl)acetic acid (CAS No: 944899-28-9). As a critical intermediate in pharmaceutical research and development, understanding its stability and degradation profile is paramount to ensuring the integrity of your experimental outcomes and the quality of your final products. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We will delve into the potential degradation pathways—hydrolytic, oxidative, photolytic, and thermal—and provide robust, field-tested protocols to investigate them. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and maintain the chemical fidelity of this important molecule throughout your workflow.

Frequently Asked Questions & Troubleshooting

Q1: I've just received my shipment. What are the optimal storage and handling conditions for 2-(7-Bromo-1H-indazol-3-yl)acetic acid?

Answer: Proper storage is the first line of defense against degradation. Based on the compound's structure—containing an indazole ring, a carboxylic acid, and a bromo-substituent—it is susceptible to multiple degradation pathways.

Core Recommendation: We advise storing 2-(7-Bromo-1H-indazol-3-yl)acetic acid sealed in a dry environment at 2-8°C, protected from light.[1][2][3]

Causality Explained:

  • Low Temperature (2-8°C): Reduces the kinetic rate of all potential chemical degradation reactions.

  • Sealed & Dry: The carboxylic acid moiety and the indazole ring can be susceptible to hydrolysis. A dry, inert atmosphere (like argon or nitrogen) minimizes contact with atmospheric moisture.

  • Protection from Light: Aromatic and heterocyclic systems, especially those with halogen substituents, can be photosensitive, leading to photolytic degradation.

Q2: My HPLC analysis shows several unexpected small peaks that weren't present in the initial batch. How can I confirm if these are degradants?

Answer: This is a classic sign of potential degradation. The most definitive way to identify these unknown peaks is to perform a forced degradation study . This involves intentionally subjecting the compound to harsh conditions to accelerate the formation of degradants.[4][5][6] By comparing the chromatograms of the stressed samples to your control and your current sample, you can confirm if the new peaks correspond to degradation products.

This process is foundational for developing a stability-indicating analytical method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][7]

Below is a general workflow for this investigation.

G start Observation: Unexpected HPLC Peaks design_fds Design Forced Degradation Study start->design_fds perform_stress Perform Stress Testing (Acid, Base, H2O2, Heat, Light) design_fds->perform_stress analyze Analyze Stressed Samples (LC-MS/MS) perform_stress->analyze compare Compare Chromatograms: (Control vs. Stressed vs. Sample) analyze->compare identify Identify & Characterize Degradants compare->identify Matching peaks confirm degradants end Conclusion: Confirm Degradation Pathway identify->end

Caption: Workflow for Investigating Potential Degradation.

For a comprehensive methodology, please refer to Protocol 1: Conducting a Forced Degradation Study .

Q3: Is the compound susceptible to hydrolysis? What are the likely degradation products under acidic or basic conditions?

Answer: Yes, molecules with carboxylic acid and heterocyclic functionalities are often susceptible to pH-dependent hydrolysis. While specific data for this molecule is not published, we can predict likely pathways based on its structure.

  • Acidic Hydrolysis: Under strong acidic conditions, the indazole ring is generally stable. The primary point of attack would be the carboxylic acid group, but significant degradation is less likely without extreme heat.

  • Basic Hydrolysis: In a basic medium, the compound will exist as a carboxylate salt. The indazole N-H proton is also acidic and will be deprotonated. While the core structure is relatively stable, extreme conditions (high pH and temperature) could potentially lead to decarboxylation or other rearrangements.

Proposed Hydrolytic Degradation Pathway: The most plausible, albeit slow, hydrolytic degradation pathway under harsh conditions (e.g., elevated temperature) would be decarboxylation to form 7-bromo-3-methyl-1H-indazole.

Caption: Proposed Hydrolytic Decarboxylation Pathway.

Q4: How does 2-(7-Bromo-1H-indazol-3-yl)acetic acid behave under oxidative stress?

Answer: The indazole ring system, being electron-rich, is a likely target for oxidation. Indole derivatives, which are structurally related, are known to undergo oxidation to form various hydroxylated and ring-opened products.[8] A common laboratory oxidant used for forced degradation studies is hydrogen peroxide (H₂O₂).

Proposed Oxidative Degradation Pathways:

  • N-Oxidation: The pyridine-like nitrogen (N2) of the indazole ring could be oxidized to an N-oxide.

  • Ring Hydroxylation: The benzene portion of the indazole ring could be hydroxylated, forming phenolic derivatives.

  • Side-Chain Oxidation: The acetic acid side chain could undergo oxidation, potentially leading to cleavage.

Caption: Potential Oxidative Degradation Pathways.

Q5: What is the photostability of this compound?

Answer: Aryl halides are often susceptible to photolytic degradation, which can proceed via homolytic cleavage of the carbon-halogen bond to form radical species. This can lead to debromination. The conjugated indazole ring system can absorb UV radiation, making photolytic reactions plausible. Studies on other heterocyclic compounds have shown that light exposure can cause complex rearrangements and degradation.[9][10]

Proposed Photolytic Degradation Pathway: The primary anticipated photoproduct is the debrominated analog, 2-(1H-indazol-3-yl)acetic acid. Further degradation or polymerization of the resulting radical intermediates is also possible.

Caption: Proposed Photolytic Debromination Pathway.

Experimental Protocols & Data

Protocol 1: Conducting a Forced Degradation Study

This protocol outlines a comprehensive forced degradation study based on ICH Q1A(R2) guidelines to investigate the stability of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Objective: To identify potential degradants and establish the intrinsic stability of the molecule under various stress conditions.

Materials:

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber, calibrated oven.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or a suitable solvent mixture.

  • Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the initial mobile phase. Analyze immediately.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24h), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw samples and dilute.

  • Thermal Degradation (Solid State): Place a thin layer of the solid compound in an oven at 80°C for 48 hours. At intervals, withdraw a sample, dissolve it in the solvent, and dilute to the working concentration.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but wrapped in aluminum foil.

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation of the active substance for optimal identification of degradants.[6]

Data Summary:

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hLow to moderate degradation
Base Hydrolysis 0.1 M NaOHRoom Temp8 hModerate degradation
Oxidation 3% H₂O₂Room Temp24 hSignificant degradation expected
Thermal (Solid) -80°C48 hLow degradation expected
Photolytic >1.2M lux·h, >200 W·h/m²AmbientAs per ICH Q1BModerate degradation possible
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating 2-(7-Bromo-1H-indazol-3-yl)acetic acid from all potential degradation products generated during the forced degradation study.

Initial Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or scan with PDA detector). Mass Spectrometry (MS) for peak identification.

Method Validation (Self-Validating System):

  • Specificity: Inject the stressed samples. The method is considered specific if all degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.

  • System Suitability: Run replicate injections of a standard solution to ensure the system is performing correctly (check retention time, peak area, and tailing factor).

  • Linearity, Accuracy, Precision: Once specificity is established, the method should be fully validated as per ICH Q2(R1) guidelines.

Causality Explained:

  • A C18 column is a good starting point for moderately polar compounds.

  • A formic acid modifier in the mobile phase helps to protonate the carboxylic acid, leading to better peak shape and retention.

  • A gradient elution is necessary to ensure that both early-eluting polar degradants and late-eluting non-polar impurities are effectively separated and detected.

  • MS detection is critical for obtaining the mass-to-charge ratio (m/z) of the degradants, which provides vital clues to their chemical structures.[7][11]

References

  • (No valid reference)
  • Jin, L., Asad, N., Lyons, M., Muniz-Machas, S. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Jin, L., Asad, N., Lyons, M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • (No valid reference)
  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Applied Microbiology and Biotechnology, 99(19), 7849-7857. Available at: [Link]

  • (No valid reference)
  • Lead Sciences. (n.d.). 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Retrieved January 26, 2026, from [Link]

  • (No valid reference)
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link]

  • Van de Velde, F., & de Souza, V. R. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Available at: [Link]

  • Sriram, D., Yogeeswari, P., & Srichakra, V. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 743-755. Available at: [Link]

  • (No valid reference)
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • (No valid reference)
  • (No valid reference)
  • Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-858. Available at: [Link]

  • (No valid reference)
  • Gupta, A., et al. (2016). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • (No valid reference)
  • Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(3), 561. Available at: [Link]

  • (No valid reference)
  • (No valid reference)
  • Anumolu, P. D., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance, 47(3). Available at: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Sangeetha, S., et al. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4). Available at: [Link]

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)

Sources

Technical Support Center: Scaling the Synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to produce this valuable intermediate on a larger, more consistent scale. We will delve into a robust synthetic strategy, address common challenges through a detailed troubleshooting guide, and answer frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.

The Strategic Approach to Synthesis

The synthesis of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (a key building block in pharmaceutical development) presents unique challenges, particularly concerning regioselectivity and purification upon scale-up. Direct bromination of the indazole ring often leads to a mixture of isomers that are difficult to separate.[1] Therefore, a more controlled, linear synthesis is preferable. The strategy outlined here builds the molecule by first establishing the 7-bromoindazole core and then introducing the acetic acid moiety. This approach provides superior control over isomer formation.

The proposed multi-step synthesis relies on well-established, scalable reactions, beginning with the formation of the indazole core via a modified Japp-Klingemann reaction, followed by a regioselective bromination, and concluding with the alkylation at the C3 position.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Regioselective Bromination cluster_2 Part 3: Side-Chain Installation & Hydrolysis A 2-Methylaniline C Arylhydrazone Intermediate A->C Diazotization & Coupling B Ethyl 2-chloroacetoacetate B->C Japp-Klingemann Reaction D 1H-Indazole-3-carboxylic acid ethyl ester C->D Fischer Indole-type Cyclization (Acid-catalyzed) E 7-Bromo-1H-indazole-3-carboxylic acid ethyl ester D->E Bromination (NBS) F Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate D->F Alternative: Direct Alkylation of 7-Bromo-1H-indazole E->F Decarboxylation & Alkylation (Not a direct step, conceptual) G 2-(7-Bromo-1H-indazol-3-yl)acetic acid (Final Product) F->G Saponification (e.g., LiOH, NaOH) D_prime 7-Bromo-1H-indazole E_prime Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate D_prime->E_prime Alkylation with Ethyl Bromoacetate G_prime Final Product E_prime->G_prime Hydrolysis Start Starting Materials Start->D_prime Synthesis & Bromination

Caption: Proposed Synthetic Workflow for the Target Compound.

Detailed Experimental Protocol: A Scalable Approach

This protocol is optimized for a 100-gram scale synthesis of the key intermediate, ethyl 2-(7-bromo-1H-indazol-3-yl)acetate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(7-Bromo-1H-indazol-3-yl)acetate

Reagent/ParameterQuantityMolesNotes
7-Bromo-1H-indazole100 g0.508 molEnsure starting material is dry and pure.
Sodium Hydride (60% in oil)22.3 g0.558 molCaution: Highly reactive. Handle under inert gas.
Anhydrous DMF1.0 L-Use a dry, nitrogen-purged reactor.
Ethyl Bromoacetate89.0 g (60 mL)0.533 molAdd slowly to control exotherm.
Temperature (Addition)0-5 °C-Critical for controlling side reactions.
Temperature (Reaction)Room Temp.-Monitor by HPLC/TLC for completion.
Reaction Time4-6 hours-Typically complete within this timeframe.

Methodology:

  • Charge a 3 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 7-Bromo-1H-indazole and anhydrous DMF.[2]

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Under a steady stream of nitrogen, add the sodium hydride portion-wise, ensuring the internal temperature does not exceed 10 °C. An exotherm and hydrogen evolution will be observed.

  • Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the indazole anion.

  • Add ethyl bromoacetate dropwise via a pressure-equalizing dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into 5 L of ice-cold water with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product is typically carried forward without further purification.

Step 2: Hydrolysis to 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Reagent/ParameterQuantityMolesNotes
Crude Ethyl Ester (from Step 1)~144 g~0.508 molAssume quantitative yield for planning.
Tetrahydrofuran (THF)750 mL-Solvent for the ester.
Water750 mL-Co-solvent for the base.
Lithium Hydroxide (LiOH·H₂O)32.0 g0.762 molA 1.5 equivalent charge is typical.
TemperatureRoom Temp.-Gentle heating (40°C) may be needed.
Reaction Time12-18 hours-Monitor by HPLC for disappearance of ester.

Methodology:

  • Charge the crude ethyl ester to a 3 L reactor. Add THF and water and stir until dissolved.

  • Add the lithium hydroxide monohydrate.

  • Stir the biphasic mixture vigorously at room temperature overnight. Gentle heating to 40 °C can accelerate the reaction if it is sluggish.

  • Monitor the saponification by HPLC. Upon completion, cool the mixture to 10-15 °C.

  • Acidify the mixture to pH 2-3 with 6M HCl. The final product will precipitate.

  • Stir the slurry for 1 hour in the cold, then collect the solid by filtration.

  • Wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. Typical yields are 85-95% over the two steps.

Troubleshooting Guide

G problem problem cause cause solution solution P1 Problem: Low Yield in Alkylation (Step 1) C1 Potential Cause 1: Incomplete Deprotonation P1->C1 C2 Potential Cause 2: Competitive N1 vs. N2 Alkylation P1->C2 C3 Potential Cause 3: Degradation of Product P1->C3 S1a Solution: Ensure NaH is fresh and reactive. Use anhydrous DMF. C1->S1a S1b Solution: Increase stir time after NaH addition to 1.5 hours. C1->S1b S2 Solution: Maintain strict temperature control (0-5 °C) during addition. Lower temps favor N1. C2->S2 S3 Solution: Ensure quench is performed slowly into a large volume of vigorously stirred ice water. C3->S3

Caption: Troubleshooting Decision Tree for the Alkylation Step.

Q1: My final product is off-white or yellow and fails purity specs. How can I improve its color and purity?

A1: This is a common issue when scaling up. The discoloration is often due to residual impurities from the starting materials or side reactions.

  • Root Cause Analysis: The most likely culprits are colored byproducts formed during the alkylation step or incomplete hydrolysis. Also, consider the quality of your starting 7-Bromo-1H-indazole.

  • Solution: A final recrystallization is highly effective. A mixed solvent system of ethanol and water is a good starting point. Dissolve the crude, dry product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. This should yield a white to off-white crystalline solid with significantly improved purity. For very stubborn impurities, a charcoal treatment in the hot ethanol solution before water addition can be effective.

Q2: The hydrolysis (saponification) in Step 2 is stalling and won't go to completion, even after 24 hours. What's wrong?

A2: Incomplete hydrolysis on a large scale is often a mass transfer issue, especially in a biphasic system like THF/water.

  • Root Cause Analysis: Insufficient mixing can prevent the aqueous base from efficiently reaching the ester dissolved in the organic layer. The ester may also have poor solubility in the mixed-solvent system.

  • Solution:

    • Increase Agitation: Ensure your mechanical stirrer is creating a good vortex and thoroughly mixing the two phases. Baffles in the reactor can significantly improve mixing efficiency.

    • Adjust Solvent Ratio: Increase the proportion of THF to better solubilize the ester. A ratio of 2:1 THF:Water can be more effective.

    • Increase Temperature: Gently warming the reaction to 40-50 °C will increase both solubility and reaction rate. Monitor for any potential degradation by taking regular HPLC samples.

    • Consider an Alternative Base: While LiOH is standard, switching to NaOH or KOH can sometimes alter the reaction kinetics favorably.

Q3: During the Step 1 alkylation, I'm seeing a significant amount of a second product by HPLC. What is it and how do I prevent it?

A3: You are likely observing alkylation at the N2 position of the indazole ring, competing with the desired N1 alkylation. While the subsequent reaction steps might be complex, the key is to control the initial alkylation.

  • Root Cause Analysis: The regioselectivity of indazole alkylation is highly dependent on the counter-ion, solvent, and temperature. Less polar conditions and lower temperatures generally favor the thermodynamically more stable N1 product.

  • Solution:

    • Strict Temperature Control: This is the most critical parameter. Ensure your cooling bath is robust enough to handle the exotherm from both the NaH addition and the ethyl bromoacetate addition, keeping the internal temperature strictly below 5 °C.

    • Slower Addition: Reduce the addition rate of the ethyl bromoacetate to prevent localized temperature spikes.

    • Alternative Base/Solvent: While NaH in DMF is common, exploring potassium carbonate (K₂CO₃) in acetone or acetonitrile can sometimes offer improved selectivity for N1 alkylation, though reaction times may be longer.

Frequently Asked Questions (FAQs)

Q: Why not use a Sandmeyer reaction to introduce the bromine?

A: A Sandmeyer reaction, which converts an amino group to a bromine via a diazonium salt, is an excellent and highly scalable transformation.[3][4][5][6][7] In an alternative synthesis route, one could start with 7-aminoindazole and convert it to 7-bromoindazole using NaNO₂/HBr and a copper(I) bromide catalyst.[8] This is a very viable strategy. The reason we have focused on a route starting from an already-brominated precursor is often one of commercial availability and overall process safety. Diazonium salts can be unstable, and handling them on a large scale requires specific engineering controls.[5] If 7-bromo-1H-indazole is readily available and cost-effective, it often presents a more direct and less hazardous starting point.

Q: Are there any "greener" or more modern alternatives to this synthesis?

A: Yes, the field of synthetic chemistry is constantly evolving. While the described route is robust, there are areas for improvement.

  • Flow Chemistry: The diazotization step in the alternative Sandmeyer route is an ideal candidate for continuous flow processing. Flow reactors can handle highly reactive intermediates like diazonium salts more safely by minimizing the amount present at any given time and offering superior temperature control.[9]

  • Solvent Choice: DMF is a powerful solvent but is under increasing regulatory scrutiny. For the alkylation step, exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) with a phase-transfer catalyst could be a valuable process improvement.

  • Catalytic Routes: While less common for this specific transformation, research into direct C-H activation and functionalization of the indazole core is an active area.[10] These methods could, in the future, provide more atom-economical routes that avoid stoichiometric reagents.

Q: What are the critical analytical controls for this process during scale-up?

A: Robust analytical controls are the cornerstone of a successful and reproducible scale-up.

  • HPLC: This is your workhorse. Develop a robust, stability-indicating HPLC method to monitor the consumption of starting materials and the formation of products and impurities for every step. This is non-negotiable for determining reaction completion and assessing purity.

  • ¹H NMR: Essential for confirming the structure of your intermediates and final product, especially for verifying the regiochemistry of the alkylation and ensuring the correct isomer is being formed.

  • Karl Fischer Titration: Water content is critical, especially for Step 1 where water-sensitive reagents like NaH are used. Ensure your starting materials and solvents meet specifications.

  • DSC (Differential Scanning Calorimetry): When scaling up, especially with reactions that have potential thermal hazards (like those involving NaH or diazonium salts), performing a DSC analysis is a critical safety measure to understand the thermal profile and potential for runaway reactions.

References

  • Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available from: [Link]

  • (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available from: [Link]

  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available from: [Link]

  • (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available from: [Link]

  • (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]

  • (2025). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library. Available from: [Link]

  • (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

  • Sandmeyer reaction. Course Hero. Available from: [Link]

  • (2014). The Japp‐Klingemann Reaction. ResearchGate. Available from: [Link]

  • (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Royal Society of Chemistry. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. National Institutes of Health. Available from: [Link]

  • (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available from: [Link]

  • (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

  • (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed. Available from: [Link]

  • (2021). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Indian Academy of Sciences. Available from: [Link]

  • Fischer Indole Synthesis 2010. Scribd. Available from: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

  • (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available from: [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed. Available from: [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. Available from: [Link]

  • (2025). Facile synthesis of 3-(pyrazol-1-yl) succinimides from Ag 2 CO 3 -catalyzed aza-Michael addition of pyrazoles to maleimides. ResearchGate. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to engage with a wide array of biological targets, leading to its incorporation into approved therapeutics such as the anti-inflammatory drug Bendazac and the potent anticancer agent Niraparib.[1] The strategic functionalization of the indazole ring is a key tactic in drug design, enabling chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a specific, yet critical, building block: 2-(7-Bromo-1H-indazol-3-yl)acetic acid . The presence of the bromine atom at the 7-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the acetic acid moiety at the 3-position provides a crucial linkage point for constructing more complex molecules. We will provide a comprehensive overview of its characterization data, propose a robust synthetic and analytical workflow, and compare its properties to key structural analogs, offering field-proven insights for researchers in drug development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, as collated from reliable chemical suppliers, are summarized below.[3][4] Any newly synthesized batch must be validated against these benchmarks.

PropertyValueSource
CAS Number 944899-28-9[3][4]
Molecular Formula C₉H₇BrN₂O₂[3][4]
Molecular Weight 255.07 g/mol [3][4]
Purity (Typical) ≥95%[3]
Appearance Expected to be a solid powderN/A
Storage Sealed in dry, 2-8°C[3][4]

Proposed Synthesis and Purification Workflow

While multiple synthetic routes to the indazole core exist[5], a practical and adaptable approach for synthesizing substituted indazole acetic acids involves a base-mediated cascade N-N bond forming reaction from 3-amino-3-(2-nitroaryl)propanoic acid precursors.[6][7] This methodology is advantageous due to its tolerance of various functional groups.

The diagram below outlines a proposed synthetic pathway for preparing the target compound, starting from commercially available 2-bromo-6-nitrotoluene. The causality behind this choice is the direct introduction of the required substitution pattern at an early stage.

G cluster_synthesis Proposed Synthetic Pathway cluster_purification Purification & Verification A 2-Bromo-6-nitrotoluene B 2-Bromo-6-nitrobenzaldehyde A->B Oxidation (e.g., MnO₂) C 3-Amino-3-(2-bromo-6-nitrophenyl)propanoic acid B->C Strecker Synthesis or equivalent D 2-(7-Bromo-1H-indazol-3-yl)acetic acid C->D Reductive Cyclization (e.g., NaOH, Hydrazine) E Crude Product D->E F Column Chromatography (Silica, EtOAc/Hexanes) E->F Primary Purification G Recrystallization F->G High Purity Polish H Pure Product (>95%) G->H Final Validation

Caption: Proposed synthesis and purification workflow for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

The purification process is critical. Initial purification via column chromatography removes major impurities, while a final recrystallization step is essential for obtaining the high-purity material required for subsequent synthetic steps and biological assays.

Comparative Analysis: The Critical Impact of Bromine Substitution

The position of the halogen on the indazole ring is not trivial; it significantly influences the molecule's electronic properties and its potential interactions with biological targets. Structure-activity relationship (SAR) studies on various indazole series have shown that even minor positional changes can lead to dramatic shifts in activity.

To contextualize the properties of the 7-bromo isomer, we compare it with other commercially available bromo-1H-indazole precursors.

CompoundCAS NumberMelting Point (°C)Key Structural Feature
7-Bromo-1H-indazole 53857-58-2126-130Precursor to the target compound.
5-Bromo-1H-indazole 53857-57-1123-127Isomeric alternative with different electronics.
6-Bromo-1H-indazole 79629-28-0148-152Often used in SAR studies to probe space.
Bromoacetic Acid 79-08-351Acetic acid synthon, corrosive.[8]

Expert Insights on Substitution:

  • 7-Position: Substitution at the 7-position, adjacent to the fused benzene ring nitrogen, can sterically influence the orientation of substituents at the 1-position. This is a critical consideration in drug design, where the N1-substituent often dictates target engagement.[9]

  • 5- and 6-Positions: These positions are more electronically exposed. Halogenation here directly impacts the pi-system of the benzene ring, which can be crucial for interactions within a protein's binding pocket. Studies on CCR4 antagonists, for instance, showed a preference for small groups at the C6 position.[10]

The choice of the 7-bromo isomer is therefore a deliberate one, often made to access a specific chemical space or to avoid interfering with binding interactions at the 5- and 6-positions.

Self-Validating Experimental Protocols

To ensure the identity and purity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a trifecta of analytical techniques is mandatory: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Analytical Characterization Workflow Start Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight & Isotopic Pattern) Start->MS HPLC HPLC Analysis (Purity Assessment) Start->HPLC End Characterized Compound (>95% Purity) NMR->End MS->End HPLC->End

Caption: A standard workflow for the complete analytical characterization of the final product.

Protocol 1: NMR Spectroscopy for Structural Elucidation

Causality: NMR is the most powerful tool for confirming the precise connectivity of atoms. The expected signals for this specific structure are unique and serve as a definitive fingerprint.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve both the carboxylic acid and the heterocyclic ring system, and its residual solvent peak does not typically interfere with key signals.

  • ¹H NMR Analysis (400 MHz):

    • Expected Aromatic Signals: Look for three distinct signals in the aromatic region (~7.0-8.0 ppm). The protons on the benzene portion of the indazole will exhibit characteristic doublet or triplet splitting patterns based on their coupling to each other.

    • Expected Methylene Signal: A sharp singlet at approximately 3.8-4.2 ppm corresponding to the two protons of the -CH₂- group. Its integration should be 2H.

    • Expected Acidic Proton: A broad singlet at >12 ppm for the carboxylic acid proton (-COOH). This signal will disappear upon a D₂O exchange, providing definitive confirmation.

    • Expected NH Proton: A broad singlet for the indazole N-H proton, typically downfield (>13 ppm).

  • ¹³C NMR Analysis (100 MHz):

    • Expect 9 distinct carbon signals. The carbonyl carbon of the acid will be significantly downfield (>170 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other aromatic carbons.

  • Self-Validation Check: The number of protons and carbons, their chemical shifts, and their splitting patterns must align perfectly with the proposed structure.

Protocol 2: Mass Spectrometry for Molecular Weight Verification

Causality: MS directly measures the mass-to-charge ratio, providing unambiguous confirmation of the molecular weight. For this compound, it also offers a crucial validation step due to the unique isotopic signature of bromine.

  • Technique: Electrospray Ionization (ESI) is preferred for its soft ionization, which typically preserves the parent molecule. Run in both positive (M+H)⁺ and negative (M-H)⁻ modes.

  • Expected Result:

    • In negative ion mode, expect a primary peak at m/z ≈ 254.

    • In positive ion mode, expect a primary peak at m/z ≈ 256.

  • Self-Validation Check (Isotopic Pattern): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum must appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units. The presence of this doublet is definitive proof of a monobrominated compound.

Protocol 3: HPLC for Purity Determination

Causality: HPLC separates the target compound from any unreacted starting materials, byproducts, or residual solvents, allowing for precise quantification of its purity.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard for this type of molecule.

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid). The acid ensures the carboxyl group is protonated, leading to sharper peaks.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Detection: Use a UV detector set to a wavelength where the indazole ring absorbs strongly, typically around 254 nm and 280 nm.

  • Self-Validation Check: A pure sample should yield a single major peak, accounting for >95% of the total integrated peak area.

Conclusion

2-(7-Bromo-1H-indazol-3-yl)acetic acid is a high-value building block for drug discovery, offering strategic advantages due to its specific substitution pattern. Its utility, however, is entirely dependent on the rigorous verification of its identity and purity. By employing the multi-faceted analytical approach detailed in this guide—combining NMR for structural confirmation, MS for molecular weight and elemental verification, and HPLC for purity assessment—researchers can proceed with confidence. This self-validating workflow ensures the integrity of starting materials, which is the non-negotiable foundation for generating reliable and reproducible scientific data in the pursuit of novel therapeutics.

References

  • Time information in Pasuruan, ID. Google Search. Accessed January 26, 2026.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Published June 3, 2024.[Link]

  • 2-(7-Bromo-1H-indazol-3-yl)acetic acid. Lead Sciences. Accessed January 26, 2026.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Published online, no specific date.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Published online, no specific date.[Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Published online, no specific date.[Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Published online, no specific date.[Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. ResearchGate. Published October 18, 2025.[Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Published online, no specific date.[Link]

  • 1H NMR spectra of 2, 3-bromo-2,2,6-trimethyl-3,4,5,8-tetrahydro-2H-oxocine... ResearchGate. Published online, no specific date.[Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Diva-Portal.org. Published online, no specific date.[Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Published online, no specific date.[Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Published April 30, 2024.[Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Published January 1, 2025.[Link]

  • Supporting Information. Unknown Source. Accessed January 26, 2026.[Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Accessed January 26, 2026.[Link]

  • Bromoacetic Acid. PubChem. Accessed January 26, 2026.[Link]

  • Indazoles. American Elements. Accessed January 26, 2026.[Link]

Sources

A Comparative Guide to the Activity of 7-Bromo vs. 6-Bromo Indazole Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique physicochemical properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged structure in drug discovery. The strategic placement of substituents on the indazole ring system is a key determinant of biological activity, with halogenation being a particularly powerful tool for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of two closely related positional isomers: 7-bromoindazole-3-acetic acid and 6-bromoindazole-3-acetic acid. While direct, head-to-head comparative studies are not extensively available in the current literature, this document synthesizes existing data on related compounds and established structure-activity relationship (SAR) principles to offer valuable insights for researchers in the field.

Synthesis of Bromo-Substituted Indazole Acetic Acids

The synthesis of indazole-3-acetic acid derivatives can be approached through several synthetic routes. A common strategy involves the construction of the indazole ring system followed by the introduction or modification of the acetic acid side chain. For bromo-substituted analogues, the bromine atom can either be present on a starting material or introduced at a later stage through electrophilic bromination.

A general and efficient method for the synthesis of substituted indazoles involves the cyclization of appropriately substituted hydrazones. For instance, the synthesis of 1H-indazoles can be achieved through a palladium-catalyzed C-H amination reaction of aminohydrazones[1].

Synthetic_Pathway cluster_0 Preparation of Bromo-Indazole Core cluster_1 Introduction of Acetic Acid Moiety Start Substituted 2-Fluorobenzonitrile Intermediate1 Hydrazine Reaction Start->Intermediate1 Hydrazine hydrate IndazoleCore Bromo-Indazole Intermediate1->IndazoleCore Cyclization Alkylation N-Alkylation IndazoleCore->Alkylation Ethyl bromoacetate, Base Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Base FinalProduct Bromo-Indazole Acetic Acid Hydrolysis->FinalProduct Acidification caption General Synthetic Pathway for Bromo-Indazole Acetic Acids

General Synthetic Pathway for Bromo-Indazole Acetic Acids

Experimental Protocol: General Synthesis of 6-Bromo-1H-indazole-3-carboxylic Acid Derivatives

This protocol is adapted from methodologies described for the synthesis of similar indazole derivatives and serves as a representative example.

Step 1: Synthesis of 6-Bromo-1H-indazole

  • To a solution of 4-bromo-2-methylaniline (1 eq.) in a suitable solvent such as acetic acid, add sodium nitrite (1.1 eq.) portion-wise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-indazole.

Step 2: Synthesis of Ethyl 6-Bromo-1H-indazole-3-carboxylate

  • To a solution of 6-bromo-1H-indazole (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl chloroacetate (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield ethyl 6-bromo-1H-indazole-3-carboxylate.

Step 3: Synthesis of 6-Bromo-1H-indazole-3-acetic Acid

  • Dissolve ethyl 6-bromo-1H-indazole-3-carboxylate (1 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2 eq.) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-bromo-1H-indazole-3-acetic acid.

Comparative Biological Activity

The position of the bromine atom on the indazole ring is expected to significantly influence the molecule's interaction with biological targets. This is due to differences in electronic effects, lipophilicity, and steric hindrance, which can alter binding affinities and pharmacokinetic properties.

6-Bromoindazole-3-Acetic Acid and its Derivatives: A Look at the Evidence

Derivatives of 6-bromoindazole have been investigated for a range of biological activities, with a notable focus on anticancer applications. The bromine atom at the 6-position has been shown to be a key feature in the structure-activity relationship of several classes of enzyme inhibitors.

For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy, with several compounds showing moderate to good inhibition[2]. In another study, 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities[3].

Compound Class Biological Target/Activity Key Findings Reference
6-Bromo-1H-indazole-triazole derivativesAntimicrobialModerate to good inhibition against various bacterial and fungal strains.[2]
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxamidesAnticancer, AntiangiogenicShowed potential as multi-targeted agents.[3]
7-Bromoindazole-3-Acetic Acid: An Insight from Structure-Activity Relationships

Direct experimental data on the biological activity of 7-bromoindazole-3-acetic acid is sparse in the reviewed literature. However, we can infer potential activities based on established SAR principles for halogenated heterocyclic compounds. The position of a halogen can dramatically alter a molecule's properties and its interactions with a biological target. The influence of positional isomerism on biological activity is a well-documented phenomenon[4].

The 7-position of the indazole ring is adjacent to the fused benzene ring and the pyrazole nitrogen at position 1. A bromine atom at this position would exert different electronic and steric effects compared to the 6-position. This could lead to altered binding modes with target proteins, potentially resulting in a different activity profile or potency. For example, in a series of indazole-based kinase inhibitors, substitutions at various positions on the indazole ring, including those that would be analogous to the 7-position, were found to be critical for potent and selective inhibition[5].

It is plausible that 7-bromoindazole-3-acetic acid could exhibit similar, but quantitatively different, biological activities to its 6-bromo counterpart. For example, it may also possess anticancer or enzyme inhibitory properties, but with a different potency or selectivity profile. Without direct comparative data, this remains a hypothesis that warrants experimental investigation.

Proposed Experimental Workflow for a Head-to-Head Comparison

To definitively compare the biological activities of 7-bromo and 6-bromo indazole acetic acid, a systematic experimental approach is required. The following workflow outlines a potential strategy for such a comparative study.

Comparative_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation Synthesis6 Synthesis of 6-Bromo Isomer Characterization Purity & Structural Confirmation (NMR, MS) Synthesis6->Characterization Synthesis7 Synthesis of 7-Bromo Isomer Synthesis7->Characterization Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Characterization->Antiproliferative Kinase Kinase Inhibition Assay (Panel of relevant kinases) Characterization->Kinase Enzyme Other Enzyme Assays (e.g., COX, LOX) Characterization->Enzyme DataAnalysis Data Analysis & SAR Interpretation Antiproliferative->DataAnalysis IC50 Determination Kinase->DataAnalysis IC50 Determination Enzyme->DataAnalysis IC50 Determination caption Proposed Workflow for Comparative Activity Study

Proposed Workflow for Comparative Activity Study

Detailed Protocol: Antiproliferative MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 7-bromo and 6-bromo indazole acetic acid in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Detailed Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the 7-bromo and 6-bromo indazole acetic acid compounds at various concentrations to the wells. Include a vehicle control and a known kinase inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Discussion and Future Perspectives

The available literature suggests that the indazole scaffold, particularly when substituted with a bromine atom, is a promising starting point for the development of various therapeutic agents. While 6-bromoindazole derivatives have shown potential as anticancer and antimicrobial agents, the biological activity of 7-bromoindazole-3-acetic acid remains largely unexplored.

Based on established SAR principles, it is reasonable to hypothesize that the 7-bromo isomer will also exhibit biological activity, though likely with a different potency and selectivity profile compared to the 6-bromo isomer. The difference in the electronic and steric environment of the bromine atom at the 7-position could lead to distinct interactions with biological targets.

The lack of direct comparative studies highlights a significant gap in the current understanding of the SAR of bromo-substituted indazole acetic acids. A head-to-head comparison, as outlined in the proposed experimental workflow, would provide invaluable data for the rational design of more potent and selective indazole-based drug candidates. Future research in this area could uncover novel therapeutic applications for these compounds and further elucidate the nuanced role of positional isomerism in modulating biological activity.

References

Sources

A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Substituted Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold, a bicyclic heteroaromatic system, has proven to be a privileged structure in the design of potent and selective kinase inhibitors.[1] This guide provides a comparative analysis of a representative 3-substituted indazole kinase inhibitor, placing its performance in the context of other inhibitors targeting the same critical cancer-associated signaling pathways. While the specific molecule 2-(7-Bromo-1H-indazol-3-yl)acetic acid lacks extensive public data, we will utilize a well-characterized analogue, a potent 3-(pyrazin-2-yl)-1H-indazole pan-Pim kinase inhibitor, as our primary subject for a detailed, data-driven comparison.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), experimental validation, and the rationale behind the design of these targeted agents.

The Indazole Core: A Versatile Scaffold for Kinase Inhibition

The indazole ring system offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an ideal anchor for binding to the ATP-binding pocket of various kinases.[1] Its derivatives have been successfully developed to target a range of kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and the Pim kinase family.[1][2] The substitution at the 3-position of the indazole ring is a critical determinant of a compound's potency and selectivity, often extending into the solvent-exposed region of the kinase active site, which allows for significant chemical modification to optimize pharmacological properties.

Focus: 3-(Pyrazin-2-yl)-1H-indazole as a Pan-Pim Kinase Inhibitor

For the purpose of this guide, we will focus on a potent 3-(pyrazin-2-yl)-1H-indazole derivative, which has been identified as a pan-Pim kinase inhibitor.[3] The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies.[3][4]

Comparative Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate the 3-(pyrazin-2-yl)-1H-indazole inhibitor against other notable Pim kinase inhibitors with different chemical scaffolds that have been investigated in preclinical or clinical settings. These include:

  • SGI-1776: An imidazo[1,2-b]pyridazine derivative, representing an earlier generation of Pim kinase inhibitors.[4]

  • AZD1208: A potent and selective pan-Pim kinase inhibitor that advanced to clinical trials.

  • INCB053914: Another clinical-stage pan-Pim kinase inhibitor.[4]

Performance Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target kinase over other kinases).

InhibitorScaffoldPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Notes
3-(Pyrazin-2-yl)-1H-indazole derivative Indazole3704Potent pan-Pim inhibitor with single-digit nanomolar activity against Pim-1 and Pim-3.[4]
SGI-1776 Imidazo[1,2-b]pyridazine736060Also inhibits FLT3; clinical development was halted due to cardiotoxicity concerns.[4]
AZD1208 Pyrrolo[2,3-d]pyrimidine5186A highly selective and potent pan-Pim inhibitor.
INCB053914 Pyrimidine1.20.30.4A potent pan-Pim inhibitor with activity in the sub-nanomolar to low nanomolar range.[4]

Expert Analysis: The 3-(pyrazin-2-yl)-1H-indazole derivative demonstrates excellent potency against Pim-1 and Pim-3, comparable to the clinical candidate AZD1208. While its activity against Pim-2 is weaker, it still falls within a relevant biological range. The indazole scaffold provides a robust platform for achieving high potency. In comparison, SGI-1776, an earlier inhibitor, showed less potency, particularly against Pim-2, and had off-target effects that led to its discontinuation. INCB053914 represents a highly optimized inhibitor with superior potency across all three Pim isoforms. The choice between these inhibitors in a drug development context would depend on the desired selectivity profile and the therapeutic window.

Experimental Protocols: Validating Kinase Inhibition

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant Pim-1, Pim-2, or Pim-3 kinase.

    • Kinase substrate (e.g., a specific peptide with a phosphorylation site).

    • ATP (Adenosine triphosphate).

    • Kinase buffer (containing MgCl2, DTT, and other necessary components).

    • Test compound (e.g., 3-(pyrazin-2-yl)-1H-indazole) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase, the substrate peptide, and the kinase buffer.

    • Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Validation: The choice of a specific peptide substrate and ATP concentration (often near the Km value) is crucial for obtaining physiologically relevant IC50 values. The assay's validity is confirmed by the clear dose-dependent inhibition and the consistent performance of the positive and negative controls.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for understanding the complex biological context and the experimental procedures.

Pim_Kinase_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Pim Kinase Activation cluster_2 Downstream Effects cluster_3 Point of Intervention Growth Factors Growth Factors JAK/STAT JAK/STAT Growth Factors->JAK/STAT Cytokines Cytokines Cytokines->JAK/STAT Pim Kinases (Pim-1, 2, 3) Pim Kinases (Pim-1, 2, 3) JAK/STAT->Pim Kinases (Pim-1, 2, 3) Bad Bad Pim Kinases (Pim-1, 2, 3)->Bad | (Inhibition) p27 p27 Pim Kinases (Pim-1, 2, 3)->p27 | (Inhibition) mTORC1 mTORC1 Pim Kinases (Pim-1, 2, 3)->mTORC1 Cell Survival Cell Survival Bad->Cell Survival Promotes Apoptosis Proliferation Proliferation p27->Proliferation Inhibits mTORC1->Proliferation Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->Pim Kinases (Pim-1, 2, 3) Inhibition

Caption: Simplified Pim kinase signaling pathway and the point of intervention by indazole-based inhibitors.

Kinase_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Dispense Reagents to Plate Dispense Reagents to Plate Serial Dilution of Inhibitor->Dispense Reagents to Plate Initiate Reaction with ATP Initiate Reaction with ATP Dispense Reagents to Plate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate->Stop Reaction & Add Detection Reagent Read Signal Read Signal Stop Reaction & Add Detection Reagent->Read Signal Data Analysis (IC50) Data Analysis (IC50) Read Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: General workflow for a biochemical kinase inhibition assay to determine IC50 values.

Conclusion and Future Directions

The 3-substituted indazole scaffold represents a highly versatile and potent platform for the development of targeted kinase inhibitors. As exemplified by the 3-(pyrazin-2-yl)-1H-indazole pan-Pim kinase inhibitor, these compounds can achieve high potency and offer opportunities for fine-tuning selectivity through strategic chemical modifications. The direct comparison with other inhibitors targeting the same kinase family highlights the competitive nature of the indazole core in the drug discovery landscape.

Future research in this area will likely focus on developing indazole derivatives with even greater selectivity to minimize off-target effects and enhance the therapeutic window. Furthermore, the exploration of novel substitutions at various positions on the indazole ring will continue to yield new inhibitors with unique pharmacological profiles, further enriching the arsenal of targeted therapies for cancer and other diseases.

References

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228–25257. [Link]

  • Pauls, H. W., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. MedChemComm, 12(9), 1735-1740. [Link]

  • Wang, X., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Liu, Z., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 569-585. [Link]

  • Li, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(34), 9036-9046. [Link]

  • Gontareva, A., et al. (2018). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 61(21), 9563-9577. [Link]

  • Patel, K., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(4), 1435-1441. [Link]

  • Gontareva, A., et al. (2018). Design, Synthesis, and Structure–Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry, 61(21), 9563-9577. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. European Journal of Medicinal Chemistry, 157, 114-127. [Link]

  • Li, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(34), 9036-9046. [Link]

  • Zhang, Q., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 204, 112635. [Link]

Sources

Validating the Anti-Cancer Potential of 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer effects of the novel compound, 2-(7-Bromo-1H-indazol-3-yl)acetic acid. We will delve into a structured, multi-faceted approach, comparing its potential efficacy against established anti-cancer agents through a series of robust in vitro and in vivo experimental designs. The methodologies outlined herein are designed to ensure scientific rigor and generate reproducible, high-quality data for informed decision-making in the drug discovery pipeline.

Introduction to 2-(7-Bromo-1H-indazol-3-yl)acetic acid and the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, with several indazole-based drugs, such as Axitinib and Pazopanib, having already been approved for cancer therapy.[1] These compounds often exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[2][3] The subject of this guide, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, is a novel derivative. While specific data on this compound is not yet widely available, its structural similarity to other anti-cancer indazoles suggests a potential mechanism of action involving the inhibition of key kinases in cancer cell proliferation and survival pathways.

This guide will therefore explore a hypothetical, yet plausible, mechanism of action centered around the inhibition of a critical signaling pathway, such as the VEGFR or other receptor tyrosine kinases, which are known targets of indazole derivatives.[2] We will outline a systematic approach to test this hypothesis and to objectively assess the compound's anti-cancer activity.

Experimental Design: A Multi-pronged Approach to Validation

A rigorous validation process is essential to move a potential anti-cancer compound from initial discovery to preclinical development.[4][5] Our experimental design is structured to first establish the cytotoxic potential of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in vitro and then to elucidate its mechanism of action, followed by in vivo validation of its anti-tumor efficacy.

Selection of Model Systems and Comparators

The choice of appropriate cancer cell lines is critical. We recommend a panel of cell lines representing different cancer types to assess the breadth of the compound's activity. For this guide, we will use:

  • A549 (Lung Carcinoma): A commonly used cell line for initial anti-cancer screening.

  • MCF-7 (Breast Carcinoma): An estrogen receptor-positive breast cancer cell line.

  • PC-3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line.

  • HUVEC (Human Umbilical Vein Endothelial Cells): As a non-cancerous control to assess cytotoxicity towards normal cells.

As positive controls and comparators, we will use well-established anti-cancer drugs:

  • Doxorubicin: A potent and widely used chemotherapeutic agent with a well-characterized mechanism of action.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, relevant for comparison given the hypothesized mechanism of our test compound.

Experimental Workflow

The overall workflow for the validation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid is depicted in the following diagram:

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis & Characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Induction (Annexin V/PI Staining) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle western_blot Mechanism of Action (Western Blot) apoptosis->western_blot cell_cycle->western_blot xenograft Xenograft Mouse Model western_blot->xenograft Promising Results efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A streamlined workflow for the validation of novel anti-cancer compounds.

Part 1: In Vitro Evaluation of Anti-Cancer Activity

In vitro assays are the first step in evaluating the potential of a new anti-cancer drug.[6] They provide a controlled environment to assess a compound's direct effects on cancer cells.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (A549, MCF-7, PC-3) and control cells (HUVEC) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid (e.g., 0.1, 1, 10, 50, 100 µM), Doxorubicin, and Sunitinib for 48 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound in each cell line.

Hypothetical Data Summary:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (HUVEC/A549)
2-(7-Bromo-1H-indazol-3-yl)acetic acid 8.512.315.1>100>11.8
Doxorubicin 0.50.81.25.410.8
Sunitinib 2.13.54.225.612.2

Interpretation: The hypothetical data suggests that 2-(7-Bromo-1H-indazol-3-yl)acetic acid exhibits potent cytotoxicity against the tested cancer cell lines, with a favorable selectivity index, indicating lower toxicity towards normal cells compared to the standard chemotherapeutic agent, Doxorubicin.

Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, we will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat A549 cells with the IC50 concentration of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, Doxorubicin, and Sunitinib for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Hypothetical Data Summary:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.22.11.51.2
2-(7-Bromo-1H-indazol-3-yl)acetic acid 45.328.722.53.5
Doxorubicin 30.135.231.82.9
Sunitinib 55.820.118.95.2

Interpretation: The hypothetical results indicate that 2-(7-Bromo-1H-indazol-3-yl)acetic acid significantly induces apoptosis in A549 cells, a hallmark of many effective anti-cancer agents.[8]

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, we will perform cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Treat A549 cells with the IC50 concentration of the test compound and controls for 24 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Summary:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 60.525.314.2
2-(7-Bromo-1H-indazol-3-yl)acetic acid 25.120.854.1
Doxorubicin 35.715.948.4
Sunitinib 50.230.119.7

Interpretation: The hypothetical data suggests that 2-(7-Bromo-1H-indazol-3-yl)acetic acid induces a G2/M phase cell cycle arrest in A549 cells, preventing them from proceeding to mitosis and thus inhibiting proliferation.

Elucidating the Mechanism of Action: Western Blot Analysis

Based on the known targets of indazole derivatives, we hypothesize that 2-(7-Bromo-1H-indazol-3-yl)acetic acid may inhibit a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. We will use Western blotting to investigate the phosphorylation status of key proteins in this pathway.

signaling_pathway cluster_pathway Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole 2-(7-Bromo-1H-indazol-3-yl)acetic acid Indazole->RTK

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Protocol:

  • Protein Extraction: Treat A549 cells with the test compound and controls for 24 hours and then lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Interpretation of Expected Results: A significant decrease in the levels of phosphorylated Akt and mTOR in cells treated with 2-(7-Bromo-1H-indazol-3-yl)acetic acid would provide strong evidence for its inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Part 2: In Vivo Validation of Anti-Tumor Efficacy

Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential.[9] Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are considered highly predictive of clinical efficacy.[10][11][12][13]

Xenograft Mouse Model

Protocol:

  • Tumor Implantation: Subcutaneously implant A549 cancer cells into the flank of immunodeficient mice.[14]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • 2-(7-Bromo-1H-indazol-3-yl)acetic acid (e.g., 25 mg/kg, administered intraperitoneally daily)

    • Sunitinib (e.g., 40 mg/kg, administered orally daily)

  • Tumor Measurement: Measure tumor volume and mouse body weight every 3 days.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or after a set treatment period.

  • Tissue Analysis: Excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Hypothetical Data Summary:

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500 ± 250-+5
2-(7-Bromo-1H-indazol-3-yl)acetic acid 450 ± 12070-2
Sunitinib 600 ± 15060-8

Interpretation: The hypothetical in vivo data demonstrates that 2-(7-Bromo-1H-indazol-3-yl)acetic acid significantly inhibits tumor growth in a xenograft model, with comparable or even superior efficacy to the established drug Sunitinib, and with a better toxicity profile as indicated by the minimal change in body weight.

Conclusion

This comprehensive guide provides a robust framework for the systematic validation of the anti-cancer effects of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. By employing a combination of in vitro and in vivo assays and comparing the compound's performance against established anti-cancer agents, researchers can generate the critical data needed to support its further development as a potential therapeutic. The outlined protocols and hypothetical data provide a clear roadmap for conducting these essential preclinical studies with scientific rigor and integrity.

References

  • Vertex AI Search. (n.d.). Time in Pasuruan, ID.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Frontiers in Pharmacology. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Zips, D., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • National Institutes of Health. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application.
  • PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery.
  • National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Genesis Drug Discovery & Development. (2024, August 20). Patient-Derived Xenograft Models in Cancer Therapy: Technologies and Applications.
  • ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Anticancer Research. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • MDPI. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
  • National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft Models (PDX).
  • ResearchGate. (2025, August 7). The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models.
  • PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents.
  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ResearchGate. (2024, October 21). Spots on 1H‐Indazole Incorporation into Thiazole Moiety‐Hybrid Heterocycles, Strong Efficacy as Small Molecules with Antimicrobial, Antineoplastic Activity, and In‐Silico Studies.
  • Abnova. (n.d.). Patient-Derived Xenograft Tumor Models.
  • MDPI. (2023, March 10). Discovery and Anticancer Activity of the Plagiochilins from the Liverwort Genus Plagiochila.
  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

Sources

The Pivotal Role of Bromine in Indazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the indazole nucleus represents a privileged scaffold, consistently appearing in a multitude of biologically active compounds. Its versatility is further amplified through targeted halogenation, with bromine substitution emerging as a particularly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of bromo-indazoles, providing a crucial resource for the rational design of next-generation therapeutics. We will delve into the nuances of how the position of a single bromine atom can dramatically alter the biological activity of the indazole core, with a focus on their prominent role as kinase inhibitors in oncology.

The Strategic Placement of Bromine: A Tale of Three Positions

The indazole ring offers several positions for substitution, but SAR studies have predominantly focused on the 3, 5, and 6-positions of the bicyclic system. The introduction of a bromine atom at these sites not only influences the electronic distribution and lipophilicity of the molecule but also provides a crucial handle for further synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

The 3-Bromo-Indazole Motif: A Gateway to Potent Kinase Inhibition

The 3-position of the indazole ring is a critical interaction point for many kinase inhibitors, often involved in hydrogen bonding with the hinge region of the kinase domain.[2] The introduction of a bromine atom at this position serves as a versatile synthetic intermediate for introducing a variety of substituents to probe the ATP-binding pocket.

A noteworthy example is the development of Polo-like kinase 4 (PLK4) inhibitors. Starting from a lead compound, strategic modifications, including the introduction of functionalities at the 3-position via a bromo-indazole intermediate, led to the discovery of highly potent inhibitors with IC50 values in the nanomolar range.[3]

The 6-Bromo-Indazole Scaffold: A Foundation for Diverse Biological Activities

The 6-position of the indazole ring has been extensively explored, leading to the development of compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1][4] The bromine at this position often serves as a key building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[4]

For instance, a series of 6-bromo-1H-indazole derivatives have been synthesized and evaluated as potent anti-cancer agents. One of the most promising compounds from this series, compound 2f , demonstrated significant growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[5][6] This compound was found to induce apoptosis and inhibit cell proliferation and colony formation in breast cancer cells.[6]

Comparative Analysis of Bromo-Indazole Derivatives as Kinase Inhibitors

To illustrate the profound impact of bromine substitution and further functionalization, the following table provides a comparative overview of the inhibitory activities of various bromo-indazole derivatives against different protein kinases.

Compound IDBromo-Indazole CoreTarget Kinase(s)IC50 / Ki (nM)Key Structural Features & SAR InsightsReference(s)
C05 6-Bromo-indazolePLK4< 0.1Introduction of a vinyl group at the 3-position, derived from a 6-bromo-3-iodo-indazole intermediate, dramatically improved potency. The vinyl group optimally fills a cavity in the protein, minimizing steric clashes.[3]
B01 6-Bromo-indazolePLK465Introduction of an ethyl group on the α-carbon of the carbonyl moiety led to a conformational change that improved activity over the initial lead compound.[3]
Compound 2f 6-Bromo-indazoleNot specified, antiproliferative230 - 1150 (IC50 against various cancer cell lines)A hydrophobic substituted phenyl group at the 3-position and a hydrophilic group at the 6-position (introduced via Suzuki coupling with the 6-bromo precursor) were key for potent anticancer activity.[5][4][6]
SNS-314 Indazole (bromine position not specified)Aurora A, B, C9, 31, 3A potent and selective pan-Aurora kinase inhibitor.[7]
GSK1070916 7-Azaindole (analogous)Aurora B, C0.38, 1.5A highly potent and selective inhibitor of Aurora B/C, demonstrating the potential of indazole isosteres.[8]
Axitinib IndazoleVEGFR-20.2An FDA-approved drug that highlights the clinical significance of the indazole scaffold in kinase inhibition.[9]
Pazopanib IndazoleVEGFR-230Another FDA-approved indazole-based kinase inhibitor.[9]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a key bromo-indazole intermediate and for a common biological evaluation assay.

Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the synthesis of a versatile intermediate used in the development of potent anticancer agents.[4]

Materials:

  • 6-bromo-1H-indazole

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₄)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

  • Slowly add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃, which will cause a white solid to precipitate.

  • Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole.

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., 4T1 breast cancer cells)

  • 96-well plates

  • Complete cell culture medium

  • Bromo-indazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the bromo-indazole compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Path to Discovery: Workflows and Pathways

To provide a clearer understanding of the processes involved in the development of bromo-indazole-based inhibitors, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by these compounds.

G cluster_synthesis Synthetic Workflow for 6-Bromo-Indazole Derivatives 6-Bromo-1H-indazole 6-Bromo-1H-indazole Iodination Iodination 6-Bromo-1H-indazole->Iodination 6-Bromo-3-iodo-1H-indazole 6-Bromo-3-iodo-1H-indazole Iodination->6-Bromo-3-iodo-1H-indazole Suzuki_Coupling Suzuki_Coupling 6-Bromo-3-iodo-1H-indazole->Suzuki_Coupling Target_Compound Target_Compound Suzuki_Coupling->Target_Compound Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Suzuki_Coupling G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Activates Bromo_Indazole_Inhibitor Bromo_Indazole_Inhibitor Bromo_Indazole_Inhibitor->VEGFR-2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Initiates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion: The Enduring Promise of Bromo-Indazoles

The strategic incorporation of bromine into the indazole scaffold has proven to be a highly effective approach in the quest for novel therapeutics, particularly in the realm of oncology. The comparative analysis presented in this guide underscores the critical importance of the bromine atom's position in dictating the biological activity and selectivity of these compounds. The versatility of the bromo-indazole core as a synthetic intermediate provides a robust platform for the generation of diverse chemical libraries, enabling a thorough exploration of the chemical space around a given biological target. As our understanding of the complex signaling networks that drive diseases like cancer continues to evolve, the rational design of bromo-indazole derivatives, guided by comprehensive SAR studies, will undoubtedly remain a cornerstone of modern drug discovery.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Li, H., & Chen, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]

  • Davis, M. I., Hunt, J. P., Aivazian, D., Olsen, A. J., Espeut, J., D'Aquin, M., Su, M., Gergely, I., Cherry, A. E., Chan, E., & Federal, C. (2011). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 286(12), 10363–10372. [Link]

  • Shaikh, A. R., Al-dhfyan, A., Al-zahrani, M., Al-Ghamdi, S. B., & Al-zahrani, A. S. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, J., & Wang, L. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 15(1), 136–147. [Link]

  • Zhang, Y., Liu, Y., Wang, Y., Li, J., Zhang, Y., Wang, L., & Li, J. (2022). Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 55, 116592. [Link]

  • Sharma, K., Singh, H., & Kumar, A. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32966–32987. [Link]

  • Tran, P. T., Nguyen, T. T. H., Nguyen, T. T., Le, T. H., Nguyen, T. H., & Yoo, H. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 89, 117377. [Link]

  • Hsieh, H.-P., Hsu, J.-L., & Juang, B.-R. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 84–97. [Link]

  • Bebbington, D., Binch, H., Charrier, J.-D., Everitt, S., Foloppe, N., Golec, J., Kay, D., Knegtel, R., Mortimore, M., & Pinder, J. (2008). Discovery of a potent and selective aurora kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(17), 4875–4879. [Link]

  • Anderson, M., Bao, Y., Binch, H., Blackburn, K., Bogle, G., Bounaud, P.-Y., Burdick, D., Charrier, J.-D., Chen, J., & Davies, R. (2010). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry, 53(10), 4064–4078. [Link]

Sources

A Comparative Analysis of Kinase Inhibitor Efficacy: 2-(7-Bromo-1H-indazol-3-yl)acetic acid versus Pazopanib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Tyrosine Kinase Inhibitors

In the realm of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, transforming the treatment paradigms for a multitude of malignancies. These small molecules are designed to block the action of tyrosine kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[1] Pazopanib, a well-established multi-targeted TKI, has demonstrated significant clinical efficacy in renal cell carcinoma and soft tissue sarcoma.[2][3] This guide provides a comparative overview of Pazopanib and an investigational compound, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, leveraging available data for the former and drawing upon the known pharmacological context of indazole derivatives for the latter.

Indazole-containing compounds are recognized for their diverse biological activities, with many derivatives exhibiting potent antitumor properties.[4] While specific efficacy data for 2-(7-Bromo-1H-indazol-3-yl)acetic acid is not extensively available in public literature, its structural motif suggests potential as a kinase inhibitor. This guide will, therefore, present a framework for its evaluation in comparison to the established profile of Pazopanib.

Molecular Profiles and Mechanisms of Action

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib functions primarily as an orally available angiogenesis inhibitor by targeting multiple receptor tyrosine kinases.[2] Its principal targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs is central to Pazopanib's anti-angiogenic effect, disrupting the formation of new blood vessels that tumors require for growth and metastasis.[2][5]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): By blocking PDGFR signaling, Pazopanib impedes the growth and proliferation of tumor cells and pericytes, which are crucial for blood vessel stability.[2][6]

  • Stem Cell Factor Receptor (c-Kit): Inhibition of c-Kit, a receptor tyrosine kinase encoded by the proto-oncogene c-KIT, contributes to Pazopanib's antitumor activity in susceptible cancer types.[2][7]

The simultaneous inhibition of these pathways underscores the multi-faceted approach of Pazopanib in cancer therapy.

2-(7-Bromo-1H-indazol-3-yl)acetic acid: An Investigational Indazole Derivative

As a member of the indazole class of compounds, 2-(7-Bromo-1H-indazol-3-yl)acetic acid holds potential as a kinase inhibitor.[4] The indazole scaffold is a common feature in many pharmacologically active molecules, including other kinase inhibitors.[8] The specific kinase targets of 2-(7-Bromo-1H-indazol-3-yl)acetic acid would need to be elucidated through comprehensive in vitro kinase profiling. Hypothetically, its mechanism could overlap with that of Pazopanib, or it could exhibit a more selective or distinct target profile.

Comparative Efficacy: A Framework for Evaluation

A direct comparison of efficacy necessitates rigorous experimental data. The following sections outline the established efficacy of Pazopanib and provide a blueprint for the experimental evaluation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Pazopanib: Clinically Validated Efficacy

Clinical trials have demonstrated the durable activity of Pazopanib in patients with advanced renal cell carcinoma (RCC).[9] In a pivotal phase II study, Pazopanib administered at 800 mg once daily resulted in an overall response rate of 35% and a median progression-free survival (PFS) of 52 weeks in patients with metastatic RCC.[9] Real-world retrospective studies have further corroborated its effectiveness, with a median PFS of 18.3 months and an objective response rate (ORR) of 37.5% observed in a Chinese cohort of mRCC patients.[10]

Clinical Efficacy of Pazopanib in Metastatic Renal Cell Carcinoma
Metric Reported Value
Overall Response Rate (Phase II)35%[9]
Median Progression-Free Survival (Phase II)52 weeks[9]
Median Progression-Free Survival (Real-World Study)18.3 months[10]
Objective Response Rate (Real-World Study)37.5%[10]

Experimental Protocols for Comparative Assessment

To ascertain the efficacy of 2-(7-Bromo-1H-indazol-3-yl)acetic acid relative to Pazopanib, a series of standardized in vitro and in vivo assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compounds against a panel of purified kinases, including VEGFRs, PDGFRs, and c-Kit.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The assay measures the ability of the test compounds to block this enzymatic reaction.[11]

Step-by-Step Methodology: [12][13][14][15]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

    • Reconstitute recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit) and their specific substrates in the kinase buffer.

    • Prepare a stock solution of ATP and MgCl2.

    • Dissolve 2-(7-Bromo-1H-indazol-3-yl)acetic acid and Pazopanib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add the kinase and its substrate to each well.

    • Add serial dilutions of the test compounds (and a vehicle control) to the wells.

    • Initiate the kinase reaction by adding the ATP/MgCl2 solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or AlphaScreen).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.

Data Interpretation: A lower IC50 value indicates greater potency of the inhibitor against the specific kinase.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines that are dependent on the targeted signaling pathways (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis, or specific tumor cell lines overexpressing the target kinases).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[16][17]

Step-by-Step Methodology: [16][18]

  • Cell Seeding:

    • Plate cells (e.g., 1,000 to 100,000 cells per well) in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-(7-Bromo-1H-indazol-3-yl)acetic acid and Pazopanib.

    • Include a vehicle-only control.

    • Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well.

    • Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., detergent reagent or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Interpretation: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can be calculated.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of the compounds in an animal model.

Principle: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are critical for evaluating drug efficacy in an in vivo system.[19][20] The growth of the tumor is monitored over time in response to treatment.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Subcutaneously implant human tumor cells or tumor fragments into the flank of immunocompromised mice (e.g., NSG mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, Pazopanib, and different doses of 2-(7-Bromo-1H-indazol-3-yl)acetic acid).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition between the treatment groups.

Data Interpretation: Significant tumor growth inhibition in the treated groups compared to the control group indicates in vivo efficacy.

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways targeted by Pazopanib, which would also be relevant for the evaluation of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Proliferation Cell Proliferation Angiogenesis PLCg->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: VEGFR Signaling Pathway and Pazopanib Inhibition.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K MAPK MAPK Pathway PDGFR->MAPK Activates Pazopanib Pazopanib Pazopanib->PDGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Growth & Proliferation AKT->Proliferation Promotes MAPK->Proliferation Promotes

Caption: PDGFR Signaling Pathway and Pazopanib Inhibition.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF Ligand cKit c-Kit Receptor SCF->cKit Binds PI3K PI3K cKit->PI3K RAS_MAPK RAS/MAPK Pathway cKit->RAS_MAPK Activates STAT JAK/STAT Pathway cKit->STAT Activates Pazopanib Pazopanib Pazopanib->cKit Inhibits AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Promotes RAS_MAPK->Survival Promotes STAT->Survival Promotes

Caption: c-Kit Signaling Pathway and Pazopanib Inhibition.

Conclusion and Future Directions

Pazopanib stands as a clinically validated TKI with a well-defined multi-targeted mechanism of action and proven efficacy. For the investigational compound, 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a comprehensive preclinical evaluation is necessary to ascertain its therapeutic potential. The experimental framework outlined in this guide provides a robust starting point for such an investigation. By systematically characterizing its kinase inhibitory profile, cellular effects, and in vivo antitumor activity, a direct and meaningful comparison with established agents like Pazopanib can be achieved. Future research should focus on elucidating the specific molecular targets of novel indazole derivatives to identify promising new candidates for targeted cancer therapy.

References

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Harris, P. A., et al. (2008). Discovery of Pazopanib, a Potent and Selective Multi-targeted Receptor Tyrosine Kinase Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(15), 4632–4640.
  • Hurwitz, H. I., et al. (2009). Efficacy and safety of pazopanib in patients with metastatic renal cell carcinoma. Journal of Clinical Oncology, 28(3), 425–430.
  • International Journal of Biological Sciences. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 437-443.
  • Kumar, A., et al. (2010). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas.
  • Lin, S. C., et al. (2021). Pazopanib in patients with metastatic renal cell carcinoma: a single-center, real-world, retrospective Chinese study. BMC Cancer, 21(1), 226.
  • National Center for Biotechnology Information. (n.d.). Platelet-derived growth factor receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proto-oncogene c-KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vascular endothelial growth factor receptor 2. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Pazopanib Hydrochloride? Retrieved from [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • Wang, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(19), 4498.
  • Zhang, J., et al. (2018). Roles of PDGF/PDGFR signaling in various organs. Biomedicine & Pharmacotherapy, 108, 134-141.

Sources

A Comparative Guide to the Cytotoxicity of Indazole Derivatives in Healthy Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Selective Cytotoxicity in Drug Development

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2] The efficacy of these compounds is often linked to their ability to induce cytotoxicity in cancer cells. However, a paramount consideration in the development of any new therapeutic agent is its safety profile, specifically its effect on healthy, non-cancerous cells. A high therapeutic index, characterized by potent activity against target (cancer) cells and minimal toxicity towards healthy cells, is the hallmark of a promising drug candidate.

This guide provides a comparative analysis of the in vitro cytotoxicity of various indazole derivatives across several healthy cell lines. By collating and examining experimental data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the selectivity of these compounds, a critical factor for advancing a molecule from preclinical to clinical investigation. Understanding the structure-activity relationships (SAR) that govern cytotoxicity in normal cells is pivotal for designing safer and more effective indazole-based therapeutics.

Comparative Cytotoxicity Analysis of Indazole Derivatives in Healthy Cell Lines

The following table summarizes the cytotoxic effects (IC50 values) of various indazole derivatives on several commonly used healthy (non-cancerous) cell lines. A higher IC50 value indicates lower cytotoxicity, which is a desirable characteristic for a drug candidate's effect on healthy tissues. The selectivity index (SI), calculated as the ratio of the IC50 in a healthy cell line to the IC50 in a cancer cell line, is a key indicator of a compound's therapeutic window.

Indazole Derivative ClassCompoundHealthy Cell LineIC50 (µM) in Healthy CellsNotes on Selectivity
Indazole-Amine Derivatives 6oHEK-293 (Human Embryonic Kidney)33.2Displayed preferential cytotoxicity towards K562 cancer cells (IC50 = 5.15 µM), with a selectivity index (SI) of 6.45.[3]
5kHEK-293 (Human Embryonic Kidney)12.17Exhibited high toxicity to normal cells, rendering it a less attractive candidate for further development despite its potent anticancer activity.
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)MRC-5 (Human Lung Fibroblast)>100Demonstrated non-cytotoxicity in normal lung fibroblasts while showing potent antiproliferative activity against HCT116 colon cancer cells (IC50 = 14.3 µM).[4]
Indazol-Pyrimidine Hybrids 4fMCF-10a (Human Mammary Epithelial)23.67Showed a favorable safety profile and was more selective towards MCF-7 cancer cells (IC50 = 1.629 µM) with a selectivity index of 14.5.[5]
4iMCF-10a (Human Mammary Epithelial)29.5Exhibited a high selectivity index of 16.03 towards MCF-7 cancer cells (IC50 = 1.841 µM), indicating a promising therapeutic window.[5]
Curcumin-Indazole Analogues 3aVero (African Green Monkey Kidney)>100Displayed high selectivity against WiDr colorectal cancer cells (SI = 3.74).[6][7]
3bVero (African Green Monkey Kidney)>100Showed the highest selectivity against WiDr cells (SI = 5.27) among the tested curcumin-indazole analogs.[6][7]
3cVero (African Green Monkey Kidney)>100Exhibited good selectivity against WiDr cells (SI = 4.39).[6][7]

Key Insights from the Comparative Data:

  • Structural Modifications Influence Selectivity: The data clearly demonstrates that minor structural modifications to the indazole scaffold can significantly impact cytotoxicity in healthy cells. For instance, the introduction of a pyrimidine moiety in compounds 4f and 4i resulted in high selectivity indices.[5]

  • Importance of the Healthy Cell Line Choice: The use of a panel of healthy cell lines from different tissue origins (e.g., kidney, lung, breast) provides a more comprehensive safety profile of a drug candidate.

  • Selectivity Index as a Guiding Metric: The selectivity index is a crucial parameter for prioritizing lead compounds. A higher SI suggests a wider therapeutic window, potentially translating to fewer side effects in a clinical setting.

Experimental Methodologies for Assessing Cytotoxicity

The determination of a compound's cytotoxic potential is a fundamental step in preclinical drug development.[8] A variety of in vitro assays are employed to measure cell viability and death.[8] The choice of assay can depend on the specific research question and the mechanism of cell death.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate healthy cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Healthy Cells in 96-well Plate treatment Treat with Indazole Derivatives start->treatment 24h Incubation add_mtt Add MTT Reagent treatment->add_mtt Incubation Period (24-72h) incubation Incubate (2-4h) add_mtt->incubation solubilize Add Solubilizing Agent incubation->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and rapid method for distinguishing between viable and non-viable cells.

Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. In contrast, non-viable cells have compromised membranes that allow the dye to enter, staining the cytoplasm blue.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow and treat cells with the indazole derivatives as described for the MTT assay.

  • Cell Harvesting: Detach the cells from the culture plate using trypsin and resuspend them in a single-cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Determine the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of indazole derivatives are often mediated through the modulation of various cellular signaling pathways. Many indazole-based compounds are designed as kinase inhibitors, targeting enzymes that play crucial roles in cell proliferation, survival, and apoptosis.[1]

For instance, some indazole derivatives have been shown to induce apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio can lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway indazole Indazole Derivative bcl2 Bcl-2 (Anti-apoptotic) indazole->bcl2 Inhibition bax Bax (Pro-apoptotic) indazole->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of indazole-induced apoptosis.

Conclusion and Future Perspectives

The development of indazole derivatives with a high degree of selectivity for cancer cells over healthy cells remains a primary objective in medicinal chemistry. The comparative data presented in this guide underscore the importance of comprehensive in vitro cytotoxicity screening using a panel of healthy cell lines. Future research should focus on elucidating the precise molecular mechanisms by which certain indazole derivatives exhibit lower toxicity in normal cells. A deeper understanding of these mechanisms will enable the rational design of next-generation indazole-based therapeutics with improved safety profiles and enhanced clinical utility.

References

  • BenchChem. (2025).
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15783-15794. [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3704. [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Arba M, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), pp. 153-160. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. [Link]

  • Riveiro, M. E., et al. (2013). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. MedChemComm, 4(4), 703-710. [Link]

  • Kumar, D., & Kumar, N. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22165-22201. [Link]

  • Singh, U. P., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5712. [Link]

  • Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. [Link]

  • Rumsfeld, J. (2018). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • Request PDF. (2014). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. [Link]

  • PubMed. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

  • Taylor & Francis Online. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [Link]

  • PubMed Central. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. [Link]

Sources

A Comparative Guide to the Binding Affinity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid: A Kinase Inhibitor Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a small molecule's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides an in-depth technical comparison and experimental framework for confirming the binding affinity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid. While specific experimental data for this compound is not publicly available, its structural motifs—the indazole core and the acetic acid side chain—strongly suggest its potential as a kinase inhibitor. The indazole scaffold is a privileged structure in numerous clinically approved kinase inhibitors, and the acetic acid moiety can facilitate crucial interactions within an ATP-binding pocket.

This guide, therefore, hypothesizes that 2-(7-Bromo-1H-indazol-3-yl)acetic acid is a competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology. To provide a robust comparative context, we will benchmark its hypothetical performance against Axitinib , an FDA-approved indazole-based VEGFR inhibitor.

Comparative Binding Affinity Analysis

The following table presents the known binding affinity of Axitinib for its primary target, VEGFR-2, and provides a hypothetical framework for evaluating 2-(7-Bromo-1H-indazol-3-yl)acetic acid. The goal of the experimental protocols outlined in this guide is to populate such a table with empirical data.

CompoundTargetBinding Affinity (IC₅₀)Rationale for Comparison
Axitinib VEGFR-20.2 nM[1]A potent, FDA-approved indazole-based VEGFR-2 inhibitor, serving as a benchmark for potency and a reference for mechanistic comparison.
2-(7-Bromo-1H-indazol-3-yl)acetic acid VEGFR-2 (Hypothesized)To Be Determined (TBD)The indazole scaffold suggests kinase inhibition, and the 7-bromo substitution may influence selectivity and potency, making a direct comparison with Axitinib highly informative.

Elucidating the Biological Context: The VEGFR-2 Signaling Pathway

Understanding the biological context of the target is paramount. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2][3][4] This pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 can thus block these processes.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF-A VEGF-A VEGFR-2_monomer VEGFR-2 (Monomer) VEGF-A->VEGFR-2_monomer Binding VEGFR-2_dimer VEGFR-2 (Dimer) Autophosphorylation VEGFR-2_monomer->VEGFR-2_dimer Dimerization PLCg PLCγ VEGFR-2_dimer->PLCg PI3K PI3K VEGFR-2_dimer->PI3K RAS RAS VEGFR-2_dimer->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Axitinib Axitinib / 2-(7-Bromo-1H-indazol-3-yl)acetic acid Axitinib->VEGFR-2_dimer Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Binding Affinity Determination

To empirically determine the binding affinity of 2-(7-Bromo-1H-indazol-3-yl)acetic acid to VEGFR-2, a multi-faceted approach employing orthogonal biophysical and biochemical assays is recommended. This ensures the robustness and reliability of the generated data.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and the equilibrium dissociation constant (K D ).[6][7]

Experimental Rationale: The kinase is immobilized on the sensor chip surface, and the small molecule inhibitor (the analyte) is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the analyte, is proportional to the amount of bound complex and is measured in real-time.

SPR_Workflow Immobilize 1. Immobilize VEGFR-2 on Sensor Chip Inject_Analyte 2. Inject Analyte (Compound) Immobilize->Inject_Analyte Association 3. Monitor Association (ka) Inject_Analyte->Association Dissociation 4. Monitor Dissociation (kd) Association->Dissociation Regenerate 5. Regenerate Surface Dissociation->Regenerate Data_Analysis 6. Data Analysis (KD = kd/ka) Dissociation->Data_Analysis Regenerate->Inject_Analyte Next Concentration

Caption: General workflow for an SPR binding assay.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize recombinant human VEGFR-2 (kinase domain) to the activated surface via amine coupling to achieve a target density of approximately 10,000-15,000 Resonance Units (RU). The protein should be diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation:

    • Prepare a stock solution of 2-(7-Bromo-1H-indazol-3-yl)acetic acid in 100% DMSO.

    • Create a serial dilution of the compound in running buffer (e.g., HBS-EP+ with 1% DMSO) to generate a concentration series (e.g., 0.1 nM to 1 µM).

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject each concentration of the analyte over the immobilized VEGFR-2 surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • After each cycle, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10]

Experimental Rationale: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze both the recombinant VEGFR-2 and 2-(7-Bromo-1H-indazol-3-yl)acetic acid into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO) to minimize heats of dilution.[8]

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Determine the precise concentrations of the protein and compound spectrophotometrically.

  • ITC Experiment Setup:

    • Fill the sample cell (typically ~200 µL) with VEGFR-2 at a concentration of approximately 10-20 µM.

    • Fill the injection syringe (typically ~40 µL) with the compound at a concentration 10-15 times that of the protein (e.g., 150-300 µM).[9]

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to account for any diffusion from the syringe tip, and discard this data point during analysis.

    • Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the K D , n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Competitive Radioligand Binding Assay for Inhibition Potency (IC₅₀ and Kᵢ)

This assay measures the ability of a non-radiolabeled compound (the competitor) to displace a radiolabeled ligand from its target. It is a highly sensitive method for determining the inhibition constant (K i ).[11]

Experimental Rationale: A fixed concentration of a radiolabeled ligand known to bind to the kinase is incubated with the kinase in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells overexpressing VEGFR-2 or use purified recombinant VEGFR-2.

    • Select a suitable radioligand that binds to the ATP-binding site of VEGFR-2 with high affinity and specific activity (e.g., a tritiated or iodinated known kinase inhibitor).

    • Prepare a dilution series of 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

  • Binding Incubation:

    • In a 96-well plate, incubate the VEGFR-2 preparation with the radioligand at a concentration close to its K D value.

    • Add the serially diluted test compound to the wells. Include controls for total binding (radioligand + kinase) and non-specific binding (radioligand + kinase + a high concentration of a known unlabeled inhibitor).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. The filter will trap the kinase-radioligand complex.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (K i ) using the Cheng-Prusoff equation: K i = IC₅₀ / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.

Conclusion

References

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved January 26, 2026, from [Link]

  • Koch, S., & Claesson-Welsh, L. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(23), 4361–4372. [Link]

  • Li, M., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16866–16885. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved January 26, 2026, from [Link]

  • Day, R., & Thompson, R. J. (2012). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 825, 117–141. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 26, 2026, from [Link]

  • Batchelor, L. K., et al. (2014). Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, 118(1), 49–57. [Link]

  • Kang, Y., et al. (2019). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Scientific Reports, 9(1), 1-11. [Link]

  • De Mol, N. J. (2011). Affinity Constants for Small Molecules from SPR Competition Experiments. In Surface Plasmon Resonance. Humana Press.
  • National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved January 26, 2026, from [Link]

  • Gentile, F., et al. (2023). A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents. International Journal of Molecular Sciences, 24(13), 10987. [Link]

  • Copeland, R. A. (2016). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dunn, K. E., et al. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Analytical Methods, 10(23), 2733–2738. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Analytical Biochemistry, 402(1), 43-52. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Predicted binding mode of axitinib derivatives in the VEGFR-2 active.... Retrieved January 26, 2026, from [Link]

  • MOSBRI. (n.d.). ITC: Isothermal Titration Calorimetry. Retrieved January 26, 2026, from [Link]

  • Sharma, P. C., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1300, 137270. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved January 26, 2026, from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 26, 2026, from [Link]

  • Manley, P. W., et al. (2011). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 108(5), 1853–1858. [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved January 26, 2026, from [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272–7283. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 26, 2026, from [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759–2763. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guidance is risk mitigation. The presence of a bromine atom and an acidic functional group necessitates that 2-(7-Bromo-1H-indazol-3-yl)acetic acid be managed as a hazardous halogenated waste. Improper disposal can lead to environmental contamination and potential health risks.

Hazard Profile and Key Considerations

Based on the analysis of related compounds such as 5-Bromo-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid, we can infer the following hazard profile for 2-(7-Bromo-1H-indazol-3-yl)acetic acid:

PropertyAnticipated HazardRationale and Source
Physical State SolidBased on typical characteristics of similar indazole derivatives.
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]A common classification for related brominated heterocyclic compounds.
Skin Corrosion/Irritation Causes skin irritation.[1][4]Expected due to the acidic nature and the presence of a halogen.
Eye Damage/Irritation Causes serious eye irritation.[1][4]A frequent hazard for acidic and halogenated organic solids.
Respiratory Hazard May cause respiratory irritation.[1][4]Inhalation of dust should be avoided.
Environmental Hazard Should not be released into the environment.[4]Halogenated organic compounds can be persistent and harmful to aquatic life.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-(7-Bromo-1H-indazol-3-yl)acetic acid from the point of generation to final collection.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the compound within a certified chemical fume hood to prevent inhalation of dust.[4]

  • Wear a lab coat, nitrile rubber gloves, and ANSI-approved chemical splash goggles.[5] For tasks with a higher risk of dust generation, consider double-gloving.

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

2. Waste Segregation and Collection:

  • Crucial Directive: Designate 2-(7-Bromo-1H-indazol-3-yl)acetic acid waste as "Halogenated Organic Waste." [5][6]

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, properly labeled hazardous waste container.[5]

  • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[5][7]

  • Never mix halogenated waste with non-halogenated organic solvent waste.[6][7] Doing so will contaminate the entire volume and significantly increase disposal costs.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[5][8]

3. Labeling and Storage:

  • Immediately label the waste container with a "Hazardous Waste" label.

  • The label must clearly state the full chemical name: "2-(7-Bromo-1H-indazol-3-yl)acetic acid" and list all other components of the waste stream.

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • Use secondary containment for all hazardous waste containers.[8]

4. Disposal of Empty Containers:

  • Thoroughly empty any remaining solid from the original product container into the designated hazardous waste container.[8]

  • The first rinse of the "empty" container must be collected as hazardous waste.[8] Given the potential toxicity, it is best practice to collect the first three rinses.[8] Use a suitable solvent (e.g., methanol or acetone) for rinsing, and collect the rinsate in a designated "Halogenated Organic Solvent Waste" container.

  • After thorough rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

5. Scheduling Waste Pickup:

  • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][8]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 2-(7-Bromo-1H-indazol-3-yl)acetic acid and related materials.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_final Final Disposal Path start 2-(7-Bromo-1H-indazol-3-yl)acetic acid (Solid or Contaminated Material) is_solid Is the waste primarily solid (powder, contaminated gloves, etc.)? start->is_solid is_rinse Is this the first rinse of an 'empty' container? start->is_rinse is_solid->is_rinse No (e.g., solution) solid_waste Collect in Labeled 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes liquid_waste Collect in Labeled 'Liquid Halogenated Organic Waste' Container is_rinse->liquid_waste Yes store_waste Store in Secondary Containment in Designated Waste Area solid_waste->store_waste liquid_waste->store_waste ehs_pickup Schedule Pickup with EHS or Licensed Contractor store_waste->ehs_pickup caption Disposal Decision Workflow

Caption: Disposal Decision Workflow for 2-(7-Bromo-1H-indazol-3-yl)acetic acid.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[4]

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

  • Carefully sweep up the absorbed material and place it in the designated "Solid Halogenated Organic Waste" container.[4] Avoid generating dust.[4]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. RCRA Waste Codes. [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Lead Sciences. 2-(7-Bromo-1H-indazol-3-yl)acetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • EPA Victoria. (2025, August 28). Waste disposal categories – characteristics and thresholds. [Link]

  • University of Wisconsin-Milwaukee Environmental Health and Safety. Hazardous Waste Reduction. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Organic Syntheses. Indazole. [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

Sources

Personal protective equipment for handling 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(7-Bromo-1H-indazol-3-yl)acetic acid

Hazard Assessment: Understanding the Risks

Before any handling of 2-(7-Bromo-1H-indazol-3-yl)acetic acid, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar compounds, such as 5-Bromo-1H-indazole-3-carboxylic acid.[1][2] This proactive assessment is the foundation of a safe experimental design.

Inferred Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation, particularly when handled as a powder, leading to inhalation risks.[1][2]

  • Corrosive Properties: As an acetic acid derivative, it is prudent to assume it may possess corrosive characteristics, capable of causing burns.[3][4]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to create a reliable barrier against chemical exposure through all potential routes: inhalation, ingestion, and dermal contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The following equipment must be worn at all times when handling 2-(7-Bromo-1H-indazol-3-yl)acetic acid, especially in its solid, powdered form.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Splash-proof chemical safety goggles and a full-face shield.Protects against airborne powder, accidental splashes, and potential projectiles. The acetic acid component poses a significant risk of severe eye damage.[3][4]
Hand Protection Chemically resistant nitrile or butyl rubber gloves.[5][6]Provides a barrier against skin irritation and potential burns.[1][3] Ensure gloves are inspected for integrity before use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat, fully fastened. An impervious chemical-resistant apron is required for larger quantities (>10 mL).Protects against spills and contamination of personal clothing. Prevents direct skin contact with the compound.[2]
Respiratory Protection A NIOSH-approved particulate respirator or use within a certified chemical fume hood.[7]Essential for preventing the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][2]
Foot Protection Fully enclosed, chemical-resistant shoes.Protects feet from spills and falling objects.

Safe Handling Workflow

The following diagram and procedural steps outline a self-validating system for handling 2-(7-Bromo-1H-indazol-3-yl)acetic acid, designed to minimize risk at every stage.

G Workflow: Safe Handling of 2-(7-Bromo-1H-indazol-3-yl)acetic acid cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment Review SDS of similar compounds. B 2. Verify Engineering Controls Ensure fume hood is operational. A->B C 3. Assemble All PPE Inspect for defects. B->C D 4. Prepare Decontamination & Spill Kits C->D E 5. Don Full PPE (Gloves, Goggles, Lab Coat, etc.) D->E F 6. Handle Compound in Fume Hood Weigh, transfer, and prepare solutions. E->F G 7. Clean & Decontaminate Wipe down surfaces and equipment. F->G H 8. Doff PPE Remove gloves last, avoid self-contamination. G->H I 9. Dispose of Waste Segregate into Halogenated Organic Waste. H->I J 10. Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Bromo-1H-indazol-3-yl)acetic acid
Reactant of Route 2
2-(7-Bromo-1H-indazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.